Neomycin
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBHMTALBVVCIT-VCIWKGPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46N6O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1405-10-3 (sulfate (salt)) | |
| Record name | Neomycin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023359 | |
| Record name | Neomycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Neomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water ... solutions up to 250 mg/mL may be prepared, Soluble in methanol, acidified alcohols; practically insoluble in common organic solvents, 6.47e+01 g/L | |
| Record name | Neomycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Neomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
119-04-0, 1404-04-2, 11004-65-2 | |
| Record name | Neomycin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Framycetin [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neomycin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mycerin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011004652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Framycetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00452 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00994 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neomycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Framycetin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Neomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRAMYCETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BOC774388 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Neomycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Neomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
6 °C (sulfate form) | |
| Record name | Neomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Neomycin Action in Prokaryotes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomycin, an aminoglycoside antibiotic discovered in 1949, has long been a stalwart in the arsenal against bacterial infections. Its efficacy, particularly against Gram-negative bacteria, stems from its ability to disrupt the intricate process of protein synthesis in prokaryotes. This guide provides a detailed exploration of the molecular mechanisms underpinning this compound's antibacterial activity, offering insights for researchers and professionals in drug development. By understanding the precise interactions and their consequences, we can better appreciate its therapeutic applications and the challenges posed by emerging resistance.
The Primary Target: The Prokaryotic Ribosome
This compound's bactericidal action is primarily attributed to its high-affinity binding to the prokaryotic ribosome, specifically the 30S subunit.[1][2][3] This interaction is central to its ability to inhibit protein synthesis and induce the production of aberrant proteins, ultimately leading to cell death.[1][4]
Binding to the 16S rRNA A-Site
The decoding center, or aminoacyl-tRNA (A-site), of the 16S ribosomal RNA (rRNA) within the 30S subunit is the primary binding site for this compound.[5][6][7] This binding is highly specific and involves a series of hydrogen bonds between the amino groups of the this compound molecule and the phosphate backbone of the rRNA. The neamine core (rings I and II) of this compound is crucial for this specific binding.[7]
Upon binding, this compound induces a conformational change in the A-site, causing two universally conserved adenine residues, A1492 and A1493, to flip out from their normal position within helix 44 of the 16S rRNA.[8] This conformational switch mimics the state of the ribosome when a correct (cognate) codon-anticodon pairing has occurred, effectively locking the A-site in a "closed" conformation.[4][8]
The Dual Consequences of Ribosomal Binding
This compound's interaction with the ribosomal A-site triggers a cascade of events that disrupt protein synthesis in two fundamental ways: inhibition of translation and induction of translational misreading.
Inhibition of Protein Synthesis
By locking the A-site in a closed conformation, this compound physically obstructs the translocation step of elongation.[4][9] Translocation is the process by which the ribosome moves along the messenger RNA (mRNA) to read the next codon. This compound's presence hinders the movement of the peptidyl-tRNA from the A-site to the P-site (peptidyl site), thereby stalling protein synthesis.[1] Some studies also suggest that this compound can inhibit the initiation of protein synthesis.[10] Furthermore, this compound has been shown to inhibit the assembly of the 30S ribosomal subunit in Staphylococcus aureus.[11][12]
Induction of Translational Misreading
Perhaps the more insidious effect of this compound is its ability to cause misreading of the mRNA codon.[1][10] The this compound-induced conformational change in the A-site lowers the decoding fidelity of the ribosome. This allows near-cognate aminoacyl-tRNAs (those with a single base mismatch in the anticodon) to be accepted into the A-site at a much higher frequency.[13] The ribosome is essentially "tricked" into incorporating the wrong amino acids into the growing polypeptide chain.[1] This leads to the synthesis of non-functional or toxic proteins, which can disrupt cellular processes and contribute to bacterial cell death.[1]
Secondary Binding Site and Inhibition of Ribosome Recycling
Recent studies have identified a secondary binding site for this compound on the large ribosomal subunit (50S), specifically within helix 69 (H69) of the 23S rRNA.[5][9] Binding to this site is thought to interfere with ribosome recycling, the process by which the ribosome dissociates from the mRNA after translation termination.[9] This inhibition of recycling would further reduce the pool of available ribosomes for new rounds of protein synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity against prokaryotes.
| Parameter | Organism/System | Value | Reference(s) |
| Binding Affinity (Kd) | Escherichia coli H69 of 23S rRNA | 0.3 ± 0.1 µM | [5] |
| Inhibition of Translation (IC50) | In vitro E. coli S30 extract | 50 ± 9 nM | [14] |
| Staphylococcus aureus | 2.5 µg/mL | [11][12] |
| Organism | Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | K-12 | <8 | [15] |
| Clinical Isolates (Carbapenem-Resistant) | MIC50: 8, MIC90: 256 | [16] | |
| Swine Husbandry Isolates | 4-4 | [17] | |
| Staphylococcus aureus | Clinical Isolates (Atopic Dermatitis) | 42.6% resistant | [18] |
| UAMS-1 | 0.5 | [19] | |
| Pseudomonas aeruginosa | IID1130 | 4 | [20][21] |
| Ocular Surface Disease Isolates | MIC90: >32 | [22] |
Experimental Protocols
Ribosome Binding Assay (Filter Binding)
This assay measures the direct interaction of this compound with the ribosome.
-
Preparation of Ribosomes: Isolate 70S ribosomes from a prokaryotic strain (e.g., E. coli MRE600) through differential centrifugation.
-
Radiolabeling of this compound: Use [³H]-neomycin or a fluorescently labeled this compound derivative.
-
Binding Reaction: Incubate a fixed concentration of ribosomes with varying concentrations of labeled this compound in a suitable binding buffer (e.g., Tris-HCl pH 7.5, MgCl₂, KCl, DTT) at 37°C for 30 minutes.
-
Filtration: Pass the reaction mixture through a nitrocellulose filter. Ribosome-bound this compound will be retained on the filter, while unbound this compound will pass through.
-
Washing: Wash the filter with cold binding buffer to remove non-specifically bound ligand.
-
Quantification: Measure the radioactivity or fluorescence retained on the filter using a scintillation counter or fluorometer, respectively.
-
Data Analysis: Plot the amount of bound this compound as a function of the free this compound concentration. The dissociation constant (Kd) can be determined by fitting the data to a binding isotherm (e.g., Scatchard analysis).
In Vitro Translation Inhibition Assay
This assay assesses the effect of this compound on protein synthesis in a cell-free system.
-
Preparation of Cell-Free Extract: Prepare an S30 extract from a prokaryotic strain (e.g., E. coli) containing all the necessary components for transcription and translation.
-
Reaction Mixture: Set up a reaction mixture containing the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled one like [³⁵S]-methionine if measuring protein synthesis directly), and an energy source (ATP, GTP).
-
Addition of this compound: Add varying concentrations of this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Quantification of Protein Synthesis:
-
Reporter Gene Assay: Measure the activity of the synthesized reporter protein (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).
-
Direct Measurement: Precipitate the newly synthesized proteins with trichloroacetic acid (TCA), collect them on a filter, and measure the incorporated radioactivity.
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the this compound concentration. The IC50 value (the concentration of this compound that inhibits protein synthesis by 50%) can be calculated from the dose-response curve.[23][24][25]
Ribosome Footprinting (Ribo-Seq)
This high-throughput sequencing technique provides a snapshot of all the ribosome positions on mRNA at a given moment, revealing how antibiotics affect translation globally.[2][26][27][28][29]
-
Cell Culture and Treatment: Grow a bacterial culture to mid-log phase and treat with this compound for a short period.
-
Translation Arrest: Rapidly arrest translation, for example, by flash-freezing the cells in liquid nitrogen.
-
Cell Lysis and Nuclease Treatment: Lyse the cells and treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Ribosome Isolation: Isolate the ribosome-mRNA complexes (monosomes) by sucrose gradient centrifugation.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints), which are typically 20-30 nucleotides in length.
-
Library Preparation: Ligate adapters to the 3' and 5' ends of the footprints, perform reverse transcription to generate cDNA, and amplify the cDNA library by PCR.
-
Deep Sequencing: Sequence the cDNA library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the bacterial genome to map the ribosome positions. Analyze the data to identify changes in ribosome occupancy at specific codons or genes in the presence of this compound, revealing sites of ribosome stalling and changes in translation efficiency.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in this compound's mechanism of action and the experimental workflows used to study them.
Caption: this compound's primary and secondary binding sites and its downstream effects.
Caption: Workflow for a ribosome binding assay.
Caption: Workflow for an in vitro translation inhibition assay.
Caption: Workflow for ribosome footprinting (Ribo-Seq).
Conclusion
This compound's mechanism of action in prokaryotes is a multifaceted process centered on its interaction with the ribosomal A-site. By inhibiting protein synthesis and promoting translational errors, it effectively disrupts essential cellular functions, leading to bacterial cell death. A comprehensive understanding of these molecular events, supported by quantitative data and detailed experimental protocols, is crucial for the continued development of aminoglycoside antibiotics and for devising strategies to combat the growing threat of antibiotic resistance. The methodologies and data presented in this guide offer a foundational resource for researchers dedicated to advancing our knowledge in this critical area of antimicrobial research.
References
- 1. Interaction of this compound with Ribosomes and Ribosomal Ribonucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Declining susceptibility to this compound and polymyxin B of pathogens recovered in otitis externa clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribosomal Translocation: One Step Closer to the Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding of this compound-class aminoglycoside antibiotics to the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of this compound-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminoglycoside activity observed on single pre-translocation ribosome complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the misreading induced by streptomycin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound and paromomycin inhibit 30S ribosomal subunit assembly in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Defining the Molecular Forces That Determine the Impact of this compound on Bacterial Protein Synthesis: Importance of the 2′-Amino Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Minimal inhibitory concentration of this compound - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]
- 16. In Vitro Activity of this compound, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenotypic antimicrobial resistance in Escherichia coli strains isolated from swine husbandries in North Western Germany – temporal patterns in samples from laboratory practice from 2006 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Staphylococcus aureus resistance to topical antimicrobials in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Sulfate Improves the Antimicrobial Activity of Mupirocin-Based Antibacterial Ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. Adaptive Cross-Resistance to Aminoglycoside Antibiotics in Pseudomonas aeruginosa Induced by Topical Dosage of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Following Ribosome Footprints to Understand Translation at a Genome Wide Level - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Protocol for Ribosome Profiling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Neomycin Sulfate: Molecular Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomycin sulfate is a broad-spectrum aminoglycoside antibiotic complex produced by the fermentation of Streptomyces fradiae.[1] It is a mixture of the sulfate salts of this compound B and its stereoisomer this compound C, with this compound B being the major and most potent component. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, biosynthetic pathway, and mechanism of action of this compound sulfate. Detailed experimental protocols for its analysis and characterization are also presented to support research and development activities.
Molecular Structure and Physicochemical Properties
This compound sulfate is a complex molecule with a multi-ring structure. Its chemical and physical properties are summarized in the tables below.
Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₂₃H₄₆N₆O₁₃ · xH₂SO₄ | |
| IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | |
| CAS Number | 1405-10-3 | |
| Molecular Weight (Free Base) | 614.64 g/mol |
Physical Properties
| Property | Value | Reference(s) |
| Appearance | White to yellowish-white, hygroscopic powder | [2] |
| Melting Point | >250 °C (decomposes) | |
| Solubility | Very soluble in water, slightly soluble in ethanol (96%), practically insoluble in acetone. | |
| Specific Optical Rotation | +53.5° to +59.0° (dried substance) | |
| pH (50 g/L in H₂O at 20°C) | 5.0 - 7.5 |
Biosynthetic Pathway
The biosynthesis of this compound is a complex enzymatic process occurring in Streptomyces fradiae. The pathway involves a series of gene products encoded by the neo gene cluster. Key steps include the formation of the 2-deoxystreptamine (2-DOS) core, followed by glycosylation reactions and modifications. The pathway is regulated by several genes, including neoG and neoH, which act as regulatory genes.[3] The enzyme NeoN, a radical SAM-dependent epimerase, is responsible for the conversion of this compound C to the more active this compound B.[3]
References
The Discovery and Development of Neomycin: A Technical Guide
Abstract
Neomycin, a broad-spectrum aminoglycoside antibiotic, was a landmark discovery in the golden age of antibiotics. Isolated in 1949 by Selman Waksman and his student Hubert Lechevalier at Rutgers University, this discovery emerged from a systematic screening of soil actinomycetes.[1][2] this compound proved effective against a wide range of Gram-negative and some Gram-positive bacteria, including streptomycin-resistant strains of Mycobacterium tuberculosis.[1] This technical guide provides an in-depth exploration of the history, discovery, and scientific underpinnings of this compound, tailored for researchers, scientists, and drug development professionals. It details the experimental protocols for the isolation of the producing organism, Streptomyces fradiae, as well as the fermentation and purification processes for the antibiotic. Furthermore, this guide presents quantitative data on its antimicrobial activity and toxicity, and visualizes the key biological pathways related to its discovery and mechanism of action.
Historical Context and Discovery
The discovery of this compound occurred during a period of intense research into antimicrobial agents following the success of penicillin. Selman Waksman, a prominent soil microbiologist, pioneered a systematic approach to screening soil microorganisms for antibiotic production.[3] This methodical strategy, which involved isolating and testing thousands of actinomycetes, had previously led to the discovery of streptomycin in 1943, the first effective treatment for tuberculosis.
In 1949, Waksman and his graduate student, Hubert Lechevalier, isolated a new antibiotic from a strain of Streptomyces fradiae.[1] This new compound, which they named this compound, demonstrated a broad spectrum of activity against many Gram-negative bacteria and was also active against Gram-positive bacteria.[4] A significant finding was its effectiveness against bacteria that had developed resistance to streptomycin, highlighting its potential clinical importance.[1] The discovery was first announced in the journal Science in March 1949.[1]
Quantitative Data
Antimicrobial Spectrum
This compound exhibits a broad range of activity against various bacterial species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against several clinically relevant bacteria.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 8 | 256 | <8 |
| Staphylococcus aureus | 1.5 | 17.6 | 0.5 - >256 |
| Pseudomonas aeruginosa | - | - | 4 - >2048 |
| Klebsiella pneumoniae | 8 | 256 | - |
| Enterococcus faecalis | - | - | - |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | 8 | 256 | - |
Data compiled from multiple sources. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.[5][6][7][8]
Toxicity Data
This compound exhibits significant toxicity, particularly ototoxicity and nephrotoxicity, which has limited its systemic use. The following table presents acute toxicity data for this compound.
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral | >8,000 |
| Mouse | Intraperitoneal | 305 |
| Mouse | Subcutaneous | 190 |
| Rat | Subcutaneous | 200 |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Experimental Protocols
Isolation of Streptomyces fradiae from Soil
The initial isolation of Streptomyces fradiae followed a general protocol for isolating actinomycetes from soil samples.
Materials:
-
Soil samples
-
Sterile water
-
Yeast-malt extract agar (ISP-2) plates
-
Sterile test tubes and pipettes
-
Incubator
Procedure:
-
Sample Preparation: Aseptically collect soil samples. Mix the soil thoroughly and pass it through a 2 mm sieve to remove large debris.
-
Pre-treatment: To reduce the number of non-spore-forming bacteria, heat the soil sample at 55°C for 5 minutes.
-
Serial Dilution: Suspend 1 gram of the pre-treated soil in 9 mL of sterile water to create a 10⁻¹ dilution. Perform a series of tenfold dilutions up to 10⁻⁴.
-
Plating: Aseptically spread 0.5 mL of the final dilution onto the surface of ISP-2 agar plates.
-
Incubation: Incubate the plates at 28-30°C for 7-9 days.
-
Isolation and Purification: Observe the plates for typical Streptomyces colonies, which are often small, round, opaque, and may be pigmented. Select individual colonies and subculture them onto fresh ISP-2 plates to obtain pure cultures.[9]
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces fradiae. The composition of the fermentation medium is crucial for high yields.
Seed Culture Medium (g/L):
-
Soluble starch: 20
-
Tryptone soy broth: 20
-
Yeast extract: 3
-
CaCO₃: 3
-
K₂HPO₄: 1
-
MgSO₄·7H₂O: 0.025
-
Adjust pH to 7.2 before sterilization.[10]
Production Fermentation Medium (g/L):
-
Soluble starch: 70
-
Groundnut meal: 28
-
Yeast powder: 6
-
(NH₄)₂SO₄: 6
-
Glucose: 20
-
Corn steep liquor: 2.5
-
Trypsin: 9
-
Medium-temperature bean cake powder: 5
-
NaCl: 4.5
-
High-temperature amylase: 0.3
-
Na₂HPO₄: 0.4
-
CaCO₃: 4
-
Bean oil: 3
-
Adjust pH to 6.8-7.3 before sterilization.[11]
Procedure:
-
Inoculum Preparation: Inoculate a flask containing the seed culture medium with a spore suspension of S. fradiae. Incubate on a rotary shaker at 160 rpm and 30°C for 4 days.[10]
-
Production Fermentation: Inoculate the production fermentation medium with the seed culture. Incubate in a fermenter with controlled aeration and agitation at 35°C for 7 days.[11]
Purification of this compound
The purification of this compound from the fermentation broth involves several steps to remove impurities and isolate the active compound.
Procedure:
-
Acidification and Filtration: Adjust the pH of the fermentation broth to 2.0 with sulfuric acid. Filter the acidified broth to remove the mycelia and other solids.
-
Adsorption: Neutralize the filtrate and add activated carbon to adsorb the this compound.
-
Elution: Elute the this compound from the activated carbon using an acidic solution.
-
Precipitation: Concentrate the eluate and precipitate the this compound by adding a solvent such as acetone.
-
Further Purification: The crude this compound can be further purified using ion-exchange chromatography. The this compound is adsorbed onto a cation exchange resin and then eluted with a dilute mineral acid.[12]
Visualizations
The Screening Process for Antibiotic Discovery
The discovery of this compound was a result of a systematic screening process for antibiotic-producing microorganisms from soil, a method championed by Selman Waksman.
References
- 1. This compound, a New Antibiotic Active against Streptomycin-Resistant Bacteria, including Tuberculosis Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openalex.org [openalex.org]
- 3. This compound (Ref: USAF CB-19) [sitem.herts.ac.uk]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Minimal inhibitory concentration of this compound - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]
- 6. Staphylococcus aureus resistance to topical antimicrobials in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. In Vitro Activity of this compound, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Optimization of Medium Composition for the Production of this compound by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. US3154537A - this compound purification - Google Patents [patents.google.com]
G418 (Geneticin): An In-depth Technical Guide for Eukaryotic Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction to G418 (Geneticin)
G418, also known as Geneticin®, is an aminoglycoside antibiotic produced by the bacterium Micromonospora rhodorangea.[1][2][3] Structurally similar to neomycin and gentamicin B1, G418 is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2][4] Its primary application in molecular biology is not as an antimicrobial agent, but as a powerful selective agent for eukaryotic cells.[1][5] Following transfection with a plasmid carrying a specific resistance gene, researchers can use G418 to selectively eliminate cells that have not successfully incorporated the genetic construct, thereby isolating and establishing stable cell lines.[5][6][7]
Mechanism of Action and Resistance
Inhibition of Protein Synthesis in Susceptible Cells
The cytotoxicity of G418 stems from its ability to disrupt protein synthesis at the ribosomal level. The primary target in eukaryotes is the 80S ribosome, which is responsible for translating messenger RNA (mRNA) into proteins.[1][5] G418 binds to the ribosome and physically obstructs the elongation phase of translation, halting the addition of new amino acids to the growing polypeptide chain.[1][4] This interference can also disrupt the ribosome's proofreading capabilities, leading to the synthesis of non-functional or truncated proteins.[1][8] The cumulative effect is a complete shutdown of protein synthesis, leading to metabolic collapse and cell death.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. G418 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. G418 Kill curve protocol [protocols.io]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. invivogen.com [invivogen.com]
The Biochemical Pathway of Neomycin Resistance: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomycin, a broad-spectrum aminoglycoside antibiotic, has long been a valuable tool in combating bacterial infections. It functions by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately inhibiting protein synthesis, which is crucial for bacterial survival[1][2]. However, the emergence and spread of this compound resistance pose a significant threat to its clinical efficacy. The predominant mechanism of resistance is the enzymatic inactivation of this compound by aminoglycoside-modifying enzymes (AMEs), specifically aminoglycoside phosphotransferases (APHs)[1][3]. This guide provides a detailed technical overview of the biochemical pathways of this compound resistance, focusing on the enzymatic mechanisms, kinetic parameters, and the genetic basis of this critical public health issue.
Core Mechanism: Enzymatic Inactivation by Aminoglycoside Phosphotransferases
The primary biochemical pathway of this compound resistance involves the phosphorylation of the antibiotic by APH enzymes. These enzymes catalyze the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific hydroxyl group on the this compound molecule[2]. This modification sterically hinders the binding of this compound to its ribosomal target, rendering the antibiotic ineffective[2].
Several types of APH enzymes have been identified, with the APH(3') family being the most clinically significant for this compound resistance. Notably, APH(3')-Ia, APH(3')-IIa, and APH(3')-IIIa are frequently implicated in high-level resistance in both Gram-positive and Gram-negative bacteria[3][4][5]. These enzymes specifically phosphorylate the 3'-hydroxyl group of the amino sugar ring of this compound.
The general reaction catalyzed by APH(3') enzymes is as follows:
This compound + ATP → 3'-Phospho-neomycin + ADP
The genes encoding these resistance enzymes, such as aph(3')-Ia and aph(3')-Ib, are often located on mobile genetic elements like plasmids and transposons. This facilitates their horizontal transfer between different bacterial species, contributing to the rapid dissemination of this compound resistance[3].
Quantitative Data on this compound Resistance
The following tables summarize key quantitative data related to the enzymatic activity of APH enzymes against this compound and the resulting impact on bacterial susceptibility.
Table 1: Kinetic Parameters of Aminoglycoside Phosphotransferases (APH) with this compound
| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source(s) |
| APH(3')-IIIa | Low µM range | 1 - 4 | - | [4] |
| APH(3')-Id | - | - | (1.73 ± 0.20) x 105 | [6] |
Note: Specific Km and kcat values for APH(3')-IIIa with this compound were not explicitly stated in the provided search results, but were described as being in the "low micromolar range" and "1-4 s-1" respectively.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Resistance Gene | This compound MIC (µg/mL) | Fold Increase in MIC | Source(s) |
| E. coli K-12 | None (Susceptible) | <8 | - | [7] |
| E. coli expressing aph(3')-Id | aph(3')-Id | - | 16 | [6] |
| Lactococcus lactis transformant | Plasmid-borne resistance | 32 | - | [8] |
| Clinical E. coli isolates | aph(3')-Ia or aph(3')-Ib | 64 to ≥4,096 | - | [3] |
| E. coli JM83 expressing AAC(6')-Im | AAC(6')-Im | 8-fold increase | 8 | [9] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the biochemical pathway of this compound inactivation and a general workflow for studying this compound resistance.
Caption: Enzymatic inactivation of this compound by aminoglycoside phosphotransferase (APH).
Caption: Experimental workflow for investigating this compound resistance.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth microdilution method. This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound sulfate in a suitable sterile solvent (e.g., water) at a high concentration.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the bacterial strain of interest overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
Aminoglycoside Phosphotransferase (APH) Activity Assay
Method: Coupled enzyme assay. This spectrophotometric assay measures the production of ADP, a product of the APH-catalyzed phosphorylation reaction. The production of ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
50 mM HEPES buffer (pH 7.5)
-
10 mM MgCl2
-
40 mM KCl
-
0.3 mM NADH
-
3.5 mM phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK) and lactate dehydrogenase (LDH) enzyme mix
-
Varying concentrations of this compound
-
-
Enzyme Preparation: Purify the recombinant APH enzyme to be assayed. Determine its concentration using a standard protein quantification method (e.g., Bradford assay).
-
Assay Initiation and Measurement:
-
Add the purified APH enzyme to the reaction mixture in a 96-well UV-transparent plate.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot. Use this data to determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Purification of Recombinant APH(3')-IIIa
Method: Affinity chromatography. This protocol describes the purification of a His-tagged recombinant APH(3')-IIIa enzyme expressed in E. coli.
Protocol:
-
Expression of Recombinant Protein: Transform E. coli BL21(DE3) cells with an expression vector containing the His-tagged aph(3')-IIIa gene. Induce protein expression with IPTG and grow the culture overnight.
-
Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail). Lyse the cells by sonication or using a French press.
-
Clarification of Lysate: Centrifuge the cell lysate at high speed to pellet the cell debris. Collect the supernatant containing the soluble His-tagged APH(3')-IIIa.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with the lysis buffer.
-
Load the clarified lysate onto the column. The His-tagged protein will bind to the nickel resin.
-
Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged APH(3')-IIIa from the column using an elution buffer with a high concentration of imidazole (e.g., 250 mM).
-
-
Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove the imidazole. Store the purified enzyme at -80°C.
Conclusion
The enzymatic modification of this compound by aminoglycoside phosphotransferases is the cornerstone of bacterial resistance to this important antibiotic. A thorough understanding of the biochemical pathways, including the kinetic properties of the resistance enzymes and the genetic basis of their dissemination, is crucial for the development of novel strategies to combat this growing threat. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals working to overcome this compound resistance and preserve the utility of aminoglycoside antibiotics in clinical practice. The continued investigation into the structure and function of these resistance enzymes will be paramount in the design of next-generation antibiotics or inhibitors that can evade or counteract these resistance mechanisms.
References
- 1. card.mcmaster.ca [card.mcmaster.ca]
- 2. Kanamycin kinase - Wikipedia [en.wikipedia.org]
- 3. Genetic background of this compound resistance in clinical Escherichia coli isolated from Danish pig farms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad spectrum aminoglycoside phosphotransferase type III from Enterococcus: overexpression, purification, and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and characterization of aminoglycoside 3'-phosphotransferase type IIa and kinetic comparison with a new mutant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification and characterization of a novel chromosomal aminoglycoside 3’-O-phosphotransferase, APH(3′)-Id, from Kluyvera intermedia DW18 isolated from the sewage of an animal farm [frontiersin.org]
- 7. Minimal inhibitory concentration of this compound - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Understanding G418 Selection: A Technical Guide for Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
The generation of stable cell lines is a fundamental technique in modern biological research and a critical step in the development of biotherapeutics. This process involves introducing a gene of interest into a host cell line, followed by a selection process to isolate cells that have permanently integrated the gene. One of the most prevalent methods for this selection relies on the aminoglycoside antibiotic, G418. This in-depth technical guide explores the core principles of G418 selection, provides detailed experimental protocols, and presents key data for practical application in the laboratory.
The Core Principle: Toxicity and Resistance
G418, also known as Geneticin, is a potent antibiotic that inhibits protein synthesis in a wide range of prokaryotic and eukaryotic cells.[1] Its mechanism of action involves binding to the 80S ribosomal subunit in eukaryotic cells, which disrupts the elongation step of polypeptide synthesis and ultimately leads to cell death.[1][2]
The basis for G418 selection lies in the co-transfection of mammalian cells with a plasmid containing the gene of interest alongside a selectable marker gene, most commonly the neomycin resistance gene (neo).[1][3] This gene, originally isolated from the transposon Tn5 found in Escherichia coli K12, encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH 3' II or NPTII).[4][5]
This enzyme confers resistance to G418 by catalyzing the transfer of a phosphate group from ATP to the antibiotic, a process known as phosphorylation.[1][4][6] This modification prevents G418 from binding to the ribosome, thereby neutralizing its toxic effects.[1] Consequently, only the cells that have successfully integrated the plasmid containing both the gene of interest and the neo gene into their genome will survive and proliferate in a culture medium containing G418.[1] This allows for the selection and isolation of a stable cell line that expresses the desired gene.[1][7]
Key Considerations Before Starting
-
Cell Line Sensitivity: The optimal concentration of G418 for selection varies significantly among different cell lines.[8] It is therefore crucial to determine the minimum concentration that effectively kills non-transfected cells by performing a kill curve experiment.[3][8]
-
Plasmid Design: For efficient selection, it is recommended that both the gene of interest and the neo resistance gene are on the same plasmid.[8][9] If co-transfection of two separate plasmids is performed, a higher ratio of the gene of interest plasmid to the selection plasmid (e.g., 5:1 or 10:1) is advisable.[8]
-
G418 Potency: The activity of G418 can vary between different lots and manufacturers.[8] It is essential to perform a new kill curve for each new batch of G418 to ensure consistent and effective selection.[3][8]
Quantitative Data Summary
The following tables provide a summary of typical G418 concentrations for common cell lines and an example of a kill curve dataset.
Table 1: Recommended G418 Concentrations for Selection of Common Mammalian Cell Lines
| Cell Line | Typical G418 Selection Concentration (µg/mL) | Typical G418 Maintenance Concentration (µg/mL) |
| HEK293 | 400 - 800 | 200 |
| HeLa | 400 - 1000 | 200[1][9] |
| CHO | 400 - 1000 | 200 |
Note: These are general recommendations. It is crucial to perform a kill curve experiment to determine the optimal G418 concentration for your specific cell line and experimental conditions.[1]
Table 2: Example G418 Kill Curve Data for a Hypothetical Mammalian Cell Line
| G418 Concentration (µg/mL) | Day 3 (% Viability) | Day 5 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) | Day 14 (% Viability) |
| 0 (Control) | 100 | 100 | 100 | 100 | 100 |
| 100 | 80 | 60 | 40 | 20 | 5 |
| 200 | 60 | 30 | 10 | 0 | 0 |
| 400 | 40 | 10 | 0 | 0 | 0 |
| 600 | 20 | 0 | 0 | 0 | 0 |
| 800 | 5 | 0 | 0 | 0 | 0 |
| 1000 | 0 | 0 | 0 | 0 | 0 |
In this example, a concentration of 400 µg/mL could be chosen for selection, as it is the lowest concentration that effectively kills all non-resistant cells within 7 days.[1]
Experimental Protocols
Protocol 1: Determination of Optimal G418 Concentration (Kill Curve)
A critical first step in G418 selection is to determine the minimum concentration of the antibiotic that is lethal to the parental (non-transfected) cell line.[1] This is achieved by performing a kill curve experiment.[1]
Methodology:
-
Cell Plating: Seed the parental cells into a 24-well plate at a density that allows them to reach approximately 50-70% confluency within 24 hours.[1][3]
-
G418 Dilutions: Prepare a series of G418 dilutions in a complete culture medium. A typical range to test is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.[1][3]
-
Treatment: After 24 hours of cell growth, replace the medium in each well with the medium containing the different G418 concentrations. Include a "no G418" control.[1][8]
-
Incubation and Observation: Incubate the plate under standard cell culture conditions.[1] Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.[8] Refresh the selective medium every 3-4 days.[3]
-
Determination of Optimal Concentration: The optimal G418 concentration for selection is the lowest concentration that results in complete cell death within 7-14 days.[1][3]
Protocol 2: Generation of a Stable Cell Line
Once the optimal G418 concentration is determined, you can proceed with generating the stable cell line.[1]
Methodology:
-
Transfection: Transfect the parental cells with a plasmid vector containing your gene of interest and the this compound resistance gene (neo). Use a transfection method that is optimized for your cell line.[1][9]
-
Recovery Period: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium (without G418).[1][10]
-
Initiation of Selection: After the recovery period, passage the cells and re-plate them in a selective medium containing the predetermined optimal concentration of G418.[1][8]
-
Maintenance of Selection: Continue to culture the cells in the G418-containing medium, replacing the medium every 3-4 days.[1] Most non-transfected cells will die within 7 to 14 days.[11]
-
Isolation of Resistant Colonies: Once distinct colonies of resistant cells are visible, they can be isolated. This can be done by picking individual colonies using a sterile pipette tip and transferring them to separate wells of a new plate for expansion.[8]
-
Expansion and Verification: Expand the isolated clones and verify the expression of the gene of interest using methods such as Western blotting or RT-qPCR.[8][12]
Visualizing the Process and Mechanism
To further clarify the G418 selection process, the following diagrams illustrate the experimental workflow and the underlying molecular mechanism of resistance.
Caption: Workflow for generating stable mammalian cell lines using G418 selection.
Caption: Mechanism of G418 toxicity and resistance conferred by the NPTII enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. agscientific.com [agscientific.com]
- 3. abo.com.pl [abo.com.pl]
- 4. Néomycine phosphotransférase — Wikipédia [fr.wikipedia.org]
- 5. geneticsmr.org [geneticsmr.org]
- 6. Direct introduction of this compound phosphotransferase II protein into apple leaves to confer kanamycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G418 - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. knowledge.lonza.com [knowledge.lonza.com]
- 11. G418 Kill curve protocol [protocols.io]
- 12. usbio.net [usbio.net]
The Core Mechanism of Neomycin's Impact on Bacterial Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neomycin, a member of the aminoglycoside class of antibiotics, exerts its potent bactericidal effects primarily by disrupting protein synthesis in susceptible bacteria.[1][2][3][4] This is achieved through high-affinity binding to a specific site on the bacterial ribosome, leading to a cascade of events including mRNA misreading, inhibition of translocation, and ultimately, the production of nonfunctional or toxic proteins that result in cell death.[1][5][6] This technical guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core molecular interactions and their functional consequences.
The Primary Target: The Bacterial Ribosome
This compound's journey to inhibit protein synthesis begins upon its entry into the bacterial cell, a process facilitated by both passive diffusion and active transport.[1] Once inside, its primary target is the bacterial 30S ribosomal subunit.[1][3][7]
High-Affinity Binding to the 16S rRNA A-Site
Specifically, this compound binds to the aminoacyl-tRNA site (A-site) within the 16S ribosomal RNA (rRNA) of the 30S subunit.[1][6][8] This binding pocket is located in a region known as helix 44 (h44).[6] The interaction is highly specific, with rings I and II of the this compound molecule being the minimum motif required for specific binding.[8][9] The binding of this compound induces a conformational change in the A-site, causing nucleotides A1492 and A1493 to flip out from helix 44.[6] This altered conformation mimics the state normally seen only when a correct (cognate) tRNA-mRNA complex is formed, effectively locking the A-site into an "on" state.[6]
In addition to the primary A-site (h44) interaction, studies have revealed a second binding site for this compound on the large ribosomal subunit (50S) at helix 69 (H69) of the 23S rRNA.[10] Binding at this secondary site is implicated in the allosteric control of ribosome dynamics, affecting translocation and ribosome recycling.[10][11]
Caption: this compound's pathway from cell entry to its primary and secondary ribosomal binding sites.
Functional Consequences of this compound Binding
The binding of this compound to the ribosome triggers several downstream events that collectively halt protein synthesis and lead to cell death.
Induction of mRNA Codon Misreading
The conformational change induced by this compound at the A-site is the primary cause of genetic code misreading.[1][6] By stabilizing the flipped-out conformation of bases A1492 and A1493, this compound lowers the accuracy of the decoding process.[6] This allows near-cognate aminoacyl-tRNAs (tRNAs with a single mismatch in their anticodon) to be accepted into the A-site at significantly higher rates.[10][12] The result is the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of aberrant, nonfunctional, or potentially toxic proteins.[1][5] In a poly(U)-programmed translation system, for example, this compound stimulates the misincorporation of amino acids like tyrosine and serine.[13]
Inhibition of Translocation and Ribosome Recycling
Beyond causing misreading, this compound also physically inhibits the translocation step of elongation.[1][6] Translocation is the process where the ribosome moves one codon down the mRNA, which is essential for reading the next codon. This compound's binding, particularly at the secondary H69 site, can allosterically control ribosome dynamics and inhibit this movement.[10] This stalls protein synthesis.[1] Furthermore, this compound has been shown to inhibit ribosome recycling, the process mediated by Ribosome Recycling Factor (RRF) and Elongation Factor G (EF-G) that separates the ribosomal subunits after a protein is synthesized, making them available for new rounds of translation.[10][11]
Inhibition of Ribosome Assembly
Some evidence suggests that this compound can also interfere with the biogenesis of the ribosome itself. In Staphylococcus aureus, this compound was shown to inhibit the formation of the 30S ribosomal subunit.[14][15] This provides another mechanism by which the antibiotic can deplete the cell's capacity for protein synthesis.
Caption: Logical flow from this compound binding to its multiple disruptive effects and cell death.
Quantitative Analysis of this compound's Inhibitory Activity
The efficacy of this compound can be quantified through several key metrics, including the 50% inhibitory concentration (IC50) for protein synthesis and the Minimum Inhibitory Concentration (MIC) required to prevent bacterial growth.
Table 1: IC50 Values for this compound
This table summarizes the concentration of this compound required to inhibit specific biological processes by 50%.
| Parameter Measured | Organism / System | IC50 Value | Reference |
| Protein Synthesis Inhibition | Staphylococcus aureus | 2.5 µg/mL | [14] |
| 30S Subunit Formation | Staphylococcus aureus | 2.5 µg/mL | [14] |
| Viable Cell Number Reduction | Staphylococcus aureus | 2.0 µg/mL | [14][15] |
| In Vitro Translation Inhibition | E. coli cell-free system | 50 ± 9 nM | [16] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
This table presents the MIC of this compound against various bacterial species, defined as the lowest drug concentration that completely inhibits visible growth.[6][17][18]
| Organism | Strain | MIC Value / Range | Reference |
| Escherichia coli | General | <8 mg/L | [19] |
| Salmonella spp. | (Isolates from broilers) | MIC50: 8 µg/mL | [20] |
| Salmonella spp. | (Isolates from broilers) | MIC90: 16 µg/mL | [20] |
| Mycobacterium smegmatis | Wild-type ΔrrnB | ~1 µg/mL (estimated) | [6] |
Key Experimental Protocols
The following protocols are foundational for studying the effects of this compound on bacterial protein synthesis.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the minimum concentration of this compound required to inhibit bacterial growth in vitro.[17][21]
-
Preparation of this compound Stock: Prepare a high-concentration stock solution of this compound in a suitable sterile solvent (e.g., water).
-
Serial Dilutions: In a 96-well microtiter plate, perform twofold serial dilutions of the this compound stock solution in a liquid growth medium (e.g., Luria-Bertani broth).[6][16] The final concentration range should be broad enough to encompass the expected MIC (e.g., 0.25 to 1024 µg/ml).[6]
-
Inoculum Preparation: Grow a culture of the target bacteria to the logarithmic phase. Dilute the culture to a standardized concentration (e.g., an optical density at 600 nm of 0.025).[6]
-
Inoculation: Add a fixed volume of the prepared bacterial inoculum to each well of the microtiter plate, including a positive control well (no antibiotic) and a negative control well (no bacteria).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.[16][18]
-
Data Analysis: The MIC is defined as the lowest concentration of this compound at which no visible growth of the bacteria is observed.[6][17]
Protocol: In Vitro Translation Inhibition Assay
This assay measures the direct inhibitory effect of this compound on protein synthesis in a cell-free system.[22]
-
System Preparation: Utilize a commercial in vitro translation kit (e.g., PURExpress®), which contains all necessary components like ribosomes, tRNAs, and energy sources, but lacks a DNA or mRNA template.[23][24]
-
Template and Reporter: Use a plasmid DNA or mRNA template encoding a reporter protein (e.g., SNAPf, Luciferase, or GFP).[23] For real-time assays, include a quenched fluorogenic substrate that becomes fluorescent upon reaction with the synthesized reporter protein.[23]
-
Reaction Setup: In a microplate, set up reaction mixtures containing the cell-free system, the template, the reporter substrate, and varying concentrations of this compound.
-
Incubation: Incubate the reactions at the recommended temperature (e.g., 37°C) for a set period (e.g., 2-3 hours).[23][24]
-
Measurement: Monitor the synthesis of the reporter protein over time by measuring fluorescence or luminescence.
-
Data Analysis: Plot the rate of protein synthesis against the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.[23]
Protocol: Ribosome Profiling
Ribosome profiling (Ribo-seq) is a powerful high-throughput sequencing technique used to obtain a genome-wide snapshot of active translation. It can reveal how this compound affects ribosome occupancy on different mRNAs.[25][26]
Caption: High-level workflow for a ribosome profiling (Ribo-seq) experiment.
-
Cell Culture and Treatment: Grow bacterial cultures to mid-log phase and treat one culture with a sub-lethal concentration of this compound, leaving another as a control.
-
Harvesting and Lysis: Rapidly arrest translation by flash-freezing the entire culture in liquid nitrogen to prevent artifacts.[25][27] Lyse the frozen cells mechanically (e.g., using a freezer mill).[25]
-
Nuclease Footprinting: Treat the cell lysate with an RNase (e.g., RNase I) to digest all mRNA that is not protected by ribosomes.[26][28]
-
Monosome Isolation: Isolate the 70S monosome-mRNA complexes, which now contain only the ribosome-protected mRNA fragments (RPFs or "footprints"), typically via sucrose gradient ultracentrifugation.[28]
-
RPF Purification: Dissociate the ribosomes and purify the RPFs, which are typically ~28-30 nucleotides in length.
-
Library Preparation:
-
Ligate adaptors to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA footprints into cDNA.
-
Amplify the cDNA library via PCR.
-
-
Sequencing and Analysis: Sequence the prepared library using a high-throughput sequencer. Align the resulting reads to the bacterial genome to determine the precise location and density of ribosomes on every transcript, revealing changes in translation patterns caused by this compound.
References
- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 2. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]
- 5. m.youtube.com [m.youtube.com]
- 6. Binding of this compound-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Sulfate: Overview, Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 8. Binding of this compound-class aminoglycoside antibiotics to the A-site of 16 S rRNA. | Semantic Scholar [semanticscholar.org]
- 9. Binding of this compound-class aminoglycoside antibiotics to the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric control of the ribosome by small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDB-101: Learn: Structural Biology Highlights: Antibiotics and Ribosome Function [pdb101.rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the misreading induced by streptomycin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound and paromomycin inhibit 30S ribosomal subunit assembly in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. litfl.com [litfl.com]
- 18. idstewardship.com [idstewardship.com]
- 19. Minimal inhibitory concentration of this compound - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]
- 20. mdpi.com [mdpi.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. The Basics: In Vitro Translation | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. neb.com [neb.com]
- 25. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Ribosome profiling: a powerful tool in oncological research - PMC [pmc.ncbi.nlm.nih.gov]
The 30S Ribosomal Subunit: A Critical Hub for Neomycin Binding and Antibacterial Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 30S ribosomal subunit is a cornerstone of bacterial protein synthesis and a primary target for a significant class of antibiotics, the aminoglycosides, which includes neomycin. This technical guide provides a comprehensive examination of the molecular interactions between this compound and the 30S subunit, detailing the structural basis of this binding and its profound impact on translational fidelity. We will explore the key role of the 16S ribosomal RNA (rRNA) as the primary binding site, the mechanism of this compound-induced misreading of the genetic code, and the consequent inhibition of protein synthesis. This guide consolidates quantitative data on this compound's activity, presents detailed protocols for key experimental assays, and utilizes visualizations to elucidate the complex molecular pathways involved. Understanding these intricate interactions is paramount for the development of novel antimicrobial agents and for combating the growing threat of antibiotic resistance.
Introduction: The 30S Subunit as a Prime Antibiotic Target
The bacterial ribosome, a complex molecular machine composed of a small (30S) and a large (50S) subunit, is responsible for translating messenger RNA (mRNA) into proteins. The 30S subunit plays a crucial role in the initiation of translation and the decoding of the genetic code. Its fidelity is essential for bacterial viability, making it an attractive target for antibiotics.
This compound, a member of the aminoglycoside family of antibiotics, exerts its potent bactericidal effects by binding to the 30S ribosomal subunit.[1][2] This interaction disrupts the normal process of protein synthesis, leading to the production of nonfunctional or toxic proteins and ultimately, cell death.[2][3] this compound's efficacy is primarily directed against Gram-negative bacteria.[1]
This guide will delve into the specifics of the this compound-30S subunit interaction, providing a technical resource for researchers in microbiology, structural biology, and drug development.
The Molecular Basis of this compound Binding to the 30S Subunit
The primary binding site for this compound on the 30S ribosomal subunit is a highly conserved region of the 16S rRNA, specifically within the aminoacyl-tRNA (A-site) decoding center.[4][5] This site is a critical functional hub where the ribosome ensures the correct pairing between the mRNA codon and the tRNA anticodon.
This compound, a polycationic molecule, interacts with the negatively charged phosphate backbone of the rRNA. The binding is characterized by specific hydrogen bonds between the amino groups of this compound and the bases of the 16S rRNA. Key nucleotides involved in this interaction include those within helix 44 of the 16S rRNA.[6][7] The neamine core of this compound, consisting of rings I and II, is sufficient for specific binding to the A-site.[5][8] Additional sugar rings present in the full this compound molecule contribute to a higher binding affinity.[6]
Upon binding, this compound induces a conformational change in the A-site. Specifically, it causes two universally conserved adenine residues, A1492 and A1493, to flip out from their stacked positions within helix 44.[6][7] This flipped-out conformation mimics the state of the ribosome when a cognate tRNA is bound, effectively locking the A-site in a "closed" conformation that is permissive for tRNA binding, even in the absence of a correct codon-anticodon match.[6] This structural alteration is the root cause of this compound's detrimental effects on translation.
Mechanism of Action: How this compound Disrupts Protein Synthesis
This compound's interaction with the 30S subunit disrupts protein synthesis through two primary mechanisms:
-
Induction of Codon Misreading: By stabilizing the "closed" conformation of the A-site, this compound significantly lowers the accuracy of the decoding process. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of aberrant and non-functional proteins.[2][3]
-
Inhibition of Translocation: this compound can also inhibit the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[2][5] This further stalls protein synthesis.
Beyond its direct impact on translation, this compound has also been shown to interfere with the assembly of the 30S ribosomal subunit, adding another layer to its antibacterial activity.[9][10]
Quantitative Analysis of this compound's Activity
The following tables summarize key quantitative data related to the interaction of this compound with the ribosome and its inhibitory effects.
| Parameter | Organism/System | Value | Reference |
| IC50 for Translation Inhibition | E. coli | 3.6 µg/ml | [9] |
| IC50 for Translation Inhibition | E. coli S30 extract | 50 ± 9 nM | [4] |
| MIC | E. coli | 15 µg/ml | [9] |
| Dissociation Constant (Kd) for H69 of 23S rRNA | E. coli | 0.3 ± 0.1 µM | [11] |
Table 1: Quantitative data on the inhibitory and binding activities of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of this compound with the 30S ribosomal subunit.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a starting optical density at 600 nm (OD600) of approximately 0.001 (corresponding to ~5 x 105 CFU/ml).
-
-
Prepare this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in MHB directly in the 96-well plate. A typical concentration range to test is 0.25 to 128 µg/ml.
-
Include a positive control well with no this compound and a negative control well with MHB only.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial culture to each well containing the this compound dilutions and the positive control.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the OD600 with a microplate reader.
-
In Vitro Translation Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.
Materials:
-
E. coli S30 cell-free extract system
-
DNA template encoding a reporter protein (e.g., luciferase)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Reaction Setup:
-
On ice, prepare the in vitro translation reaction mixture according to the manufacturer's instructions for the S30 extract system.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-neomycin control.
-
-
Initiate Translation:
-
Add the DNA template to each reaction tube to start the transcription-translation process.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
-
Measure Reporter Activity:
-
Stop the reaction and measure the amount of synthesized reporter protein. For luciferase, add the luciferase assay reagent and measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of translation inhibition for each this compound concentration relative to the no-neomycin control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of translation).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Isothermal titration calorimeter
-
Purified 30S ribosomal subunits or a model 16S rRNA A-site oligonucleotide
-
This compound solution
-
ITC buffer (e.g., 10 mM MOPS, 50 mM NaCl, 0.4 mM EDTA, pH 7.0)
Protocol:
-
Sample Preparation:
-
Prepare the 30S subunits or RNA oligonucleotide in the ITC buffer. The concentration should be in the low micromolar range.
-
Prepare the this compound solution in the same buffer at a concentration 10-20 times that of the ribosome/RNA solution.
-
Thoroughly degas both solutions.
-
-
ITC Experiment:
-
Load the ribosomal subunit/RNA solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform the titration by injecting small aliquots of the this compound solution into the sample cell.
-
-
Data Analysis:
-
The heat released or absorbed upon each injection is measured.
-
The resulting data are plotted as heat change per mole of injectant versus the molar ratio of this compound to ribosome/RNA.
-
Fit the data to a suitable binding model to determine the Kd, ΔH, and n.
-
Visualizing the this compound-30S Interaction and its Consequences
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in this guide.
Caption: this compound binding to the A-site of 16S rRNA induces a conformational change.
Caption: this compound's impact on protein synthesis leading to cell death.
Caption: A simplified workflow for an Isothermal Titration Calorimetry experiment.
Implications for Drug Development and Resistance
A thorough understanding of the this compound-30S subunit interaction provides a rational basis for the design of new aminoglycoside derivatives with improved efficacy and reduced toxicity. Modifications to the this compound scaffold could be designed to enhance binding affinity to the bacterial ribosome while minimizing interactions with human mitochondrial ribosomes, which are a source of aminoglycoside-related toxicity.[12]
Furthermore, this knowledge is crucial for understanding and overcoming mechanisms of antibiotic resistance. Bacteria can develop resistance to aminoglycosides through enzymatic modification of the antibiotic, alterations in the ribosomal binding site, or reduced drug uptake. For example, methylation of the 16S rRNA at the this compound binding site can prevent the antibiotic from binding effectively. Structure-guided drug design can aid in the development of new aminoglycosides that are less susceptible to these resistance mechanisms.
Conclusion
The binding of this compound to the 30S ribosomal subunit is a well-characterized interaction that serves as a paradigm for the mechanism of action of aminoglycoside antibiotics. By targeting a critical component of the bacterial translation machinery, this compound effectively disrupts protein synthesis, leading to bacterial cell death. The detailed structural and functional knowledge presented in this guide provides a solid foundation for further research into the development of novel antibacterial agents that can circumvent existing resistance mechanisms and offer new therapeutic options in the fight against bacterial infections. The experimental protocols and visualizations included herein are intended to serve as a practical resource for scientists and researchers dedicated to this critical area of study.
References
- 1. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. idexx.dk [idexx.dk]
- 10. Interaction of this compound with Ribosomes and Ribosomal Ribonucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Establishing Stable Cell Lines Using G418 Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of stable cell lines, which have foreign DNA integrated into their genome, is a fundamental technique in biological research and crucial for various applications, including the study of gene function, recombinant protein production, and drug discovery.[1][2] One of the most common methods for selecting these genetically modified cells is through the use of the aminoglycoside antibiotic, G418 sulfate, also known as Geneticin®.[3]
G418 is toxic to eukaryotic cells by inhibiting protein synthesis through binding to the 80S ribosomal subunit, which disrupts the elongation step of polypeptide synthesis.[3][4][5] Resistance to G418 is conferred by the neomycin resistance gene (neo), typically of bacterial transposon origin (Tn5), which encodes the enzyme aminoglycoside 3'-phosphotransferase (APH 3' II).[3][4] This enzyme inactivates G418 by phosphorylation, allowing cells that express the neo gene to survive and proliferate in a culture medium containing G418.[3] Therefore, by co-transfecting a plasmid containing the gene of interest along with the neo selectable marker, researchers can effectively select for cells that have successfully integrated the plasmid into their genome.[3][6]
This document provides a detailed protocol for establishing stable cell lines using G418 selection, including determining the optimal G418 concentration, transfection procedures, and the selection and expansion of resistant clones.
Data Presentation
Table 1: Recommended G418 Concentrations for Selection of Common Mammalian Cell Lines
| Cell Line | Typical G418 Selection Concentration (µg/mL) | Typical G418 Maintenance Concentration (µg/mL) |
| HeLa | 400 - 800[7] | 200[7] |
| HEK293 | 400 - 1000 | 200 - 500 |
| CHO-K1 | 400 - 1000 | 200 - 500 |
| NIH 3T3 | 400 - 800 | 200 - 400 |
| Jurkat | 800 - 1200 | 400 - 600 |
| MCF-7 | 500 - 1000 | 250 - 500 |
| PC-12 | 200 - 800 | 100 - 400 |
Note: These are general recommendations. It is crucial to perform a kill curve experiment to determine the optimal G418 concentration for your specific cell line and experimental conditions, as susceptibility can vary even with cell passage numbers.[3][8] The active concentration of G418 can also vary between batches.[8]
Table 2: Example Data from a G418 Kill Curve Experiment on a Hypothetical Cell Line
| G418 Concentration (µg/mL) | Day 2 (% Viability) | Day 4 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) | Day 14 (% Viability) |
| 0 | 100 | 100 | 100 | 100 | 100 |
| 100 | 95 | 80 | 60 | 40 | 20 |
| 200 | 90 | 60 | 30 | 10 | 0 |
| 400 | 70 | 30 | 5 | 0 | 0 |
| 600 | 50 | 10 | 0 | 0 | 0 |
| 800 | 30 | 0 | 0 | 0 | 0 |
| 1000 | 10 | 0 | 0 | 0 | 0 |
In this example, a concentration of 400-600 µg/mL would be chosen for selection, as it is the lowest concentration that effectively kills all non-resistant cells within a reasonable timeframe (7-10 days).[9]
Experimental Protocols
Protocol 1: Determination of Optimal G418 Concentration (Kill Curve)
A critical first step is to determine the minimum concentration of G418 that is lethal to the parental (non-transfected) cell line.[3] This is achieved by performing a kill curve experiment.[3]
Materials:
-
Parental cell line
-
Complete culture medium
-
G418 sulfate stock solution (e.g., 50 mg/mL in sterile water or PBS)[10]
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Methodology:
-
Cell Plating: Seed the parental cells into a 24-well plate at a density that allows them to reach approximately 50-70% confluency within 24 hours.[3] For adherent cells, this is typically 0.8—3.0 x 10^5 cells/ml, and for suspension cells, 2.5—5.0 x 10^5 cells/ml.[11]
-
G418 Dilutions: Prepare a series of G418 dilutions in complete culture medium. A typical range to test is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.[3][10]
-
Treatment: After 24 hours of cell growth, replace the medium in each well with the medium containing the different G418 concentrations. Include a "no G418" control.[3]
-
Incubation and Observation: Incubate the plate under standard cell culture conditions.[3] Observe the cells daily for signs of cytotoxicity, such as detachment, rounding, and lysis.[3]
-
Media Changes: Refresh the G418-containing medium every 2-3 days.[3][11]
-
Data Collection: Assess cell viability at regular intervals (e.g., every 2 days) for up to 14 days.[3] This can be done qualitatively by microscopy or quantitatively using assays such as MTT or Trypan Blue exclusion.[3][10]
-
Determination of Optimal Concentration: The optimal G418 concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within 7 to 14 days.[3][10]
Protocol 2: Transfection and Generation of Stable Cell Lines
Once the optimal G418 concentration is determined, you can proceed with generating the stable cell line.
Materials:
-
Parental cell line
-
Expression vector containing the gene of interest and the this compound resistance gene (neo)
-
Transfection reagent (e.g., liposome-based reagents, electroporation buffer)
-
Complete culture medium
-
G418-containing selection medium (at the predetermined optimal concentration)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cloning cylinders or sterile pipette tips for colony picking (optional)
-
24-well, 6-well, and 10 cm tissue culture plates
Methodology:
-
Transfection: Transfect the parental cells with the plasmid vector. The choice of transfection method (e.g., lipofection, electroporation, viral transduction) depends on the cell line and should be optimized for high efficiency.[1][8] Follow the manufacturer's protocol for your chosen transfection reagent. It is advisable to include a negative control of untransfected cells and a positive control with a reporter gene like GFP.[8]
-
Recovery Period: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium (without G418).[3][8]
-
Initiation of Selection: After the recovery period, passage the cells and re-plate them in the selection medium containing the predetermined optimal concentration of G418.[3] It is recommended to split the cells at a low density (e.g., 1:10 or 1:20) to allow for the formation of distinct colonies.
-
Maintenance of Selection: Continue to culture the cells in the G418-containing medium, replacing the medium every 3-4 days to remove dead cells and replenish the antibiotic.[3][12]
-
Isolation of Resistant Clones: Over a period of 1 to 3 weeks, non-transfected cells will die, and resistant cells will start to form visible colonies.[13] There are two main approaches for isolating these clones:
-
Polyclonal Population: If a mixed population of resistant cells is sufficient, you can expand the entire population of surviving cells.
-
Monoclonal Population: To generate a clonal cell line where all cells originate from a single parent cell, individual colonies need to be isolated. This can be done using cloning cylinders or by physically picking colonies with a sterile pipette tip and transferring them to individual wells of a 24-well plate.[7]
-
-
Expansion of Clones: Expand the isolated clones in G418-containing medium. Initially, a lower maintenance concentration of G418 (typically half the selection concentration) can be used.[7]
-
Verification of Gene Expression: Once the clones are expanded, verify the expression of your gene of interest using appropriate methods such as Western blotting, RT-qPCR, or functional assays.
-
Cryopreservation: It is crucial to freeze down early passage stocks of your stable cell lines for future use.[7]
Visualizations
References
- 1. knowledge.lonza.com [knowledge.lonza.com]
- 2. thesciencenotes.com [thesciencenotes.com]
- 3. benchchem.com [benchchem.com]
- 4. G418 - Wikipedia [en.wikipedia.org]
- 5. invivogen.com [invivogen.com]
- 6. Stable Cell Line Generation | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 9. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 10. abo.com.pl [abo.com.pl]
- 11. takara.co.kr [takara.co.kr]
- 12. abo.com.pl [abo.com.pl]
- 13. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
Creating Neomycin-Resistant Mammalian Cell Lines for High-Yield Protein Expression
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing stable mammalian cell lines expressing a protein of interest using neomycin resistance as a selection marker. This method is fundamental for consistent, long-term production of recombinant proteins crucial for research, and therapeutic development.
G418, an aminoglycoside antibiotic also known as Geneticin®, is toxic to eukaryotic cells by inhibiting protein synthesis.[1][2] Resistance is conferred by the bacterial this compound resistance gene (neo), which encodes an aminoglycoside 3'-phosphotransferase.[2][3] This enzyme inactivates G418 by phosphorylation, enabling cells that have successfully integrated the neo gene to survive in a selective environment.[2] By incorporating both the gene of interest and the neo gene into an expression vector, researchers can select for cells that have stably integrated the plasmid into their genome, leading to the generation of a homogenous cell population with sustained protein expression.[2][4]
Key Considerations Before Initiating Stable Cell Line Generation
-
Cell Line Sensitivity: The susceptibility to G418 varies significantly among different mammalian cell lines.[2][5] It is imperative to determine the minimum concentration of G418 that effectively kills non-transfected cells by performing a kill curve experiment prior to transfection.[6][7]
-
Plasmid Vector Design: For optimal results, the expression vector should contain both the gene of interest and the this compound resistance gene. Co-transfection of two separate plasmids is possible, but a higher ratio of the plasmid containing the gene of interest to the selection plasmid is recommended.[2] Linearizing the plasmid before transfection can increase the likelihood of stable integration.[8][9]
-
G418 Potency: The activity of G418 can differ between lots and manufacturers. Therefore, a new kill curve should be performed for each new batch of G418 to ensure consistent and effective selection.[2]
Experimental Workflow and Mechanism of Resistance
The overall workflow for generating a stable, this compound-resistant cell line involves determining the optimal G418 concentration, transfecting the host cells, selecting for resistant cells, and subsequently isolating and expanding monoclonal colonies with the desired protein expression levels.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. invivogen.com [invivogen.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. knowledge.lonza.com [knowledge.lonza.com]
- 6. takara.co.kr [takara.co.kr]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Neomycin Selection in CRISPR/Cas9 Gene Editing Workflows
For Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR/Cas9 technology has revolutionized the field of genome editing, offering a powerful tool for precise genetic manipulation. A crucial component of a successful CRISPR/Cas9 workflow is the effective selection and isolation of successfully edited cells. Neomycin selection, utilizing the antibiotic G418, is a widely adopted method for enriching the population of cells that have incorporated the desired genetic modifications. These application notes provide a comprehensive guide, including detailed protocols, for the use of this compound selection in conjunction with CRISPR/Cas9 gene editing.
Introduction to this compound Selection
This compound is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the ribosomal subunits.[1][2][3] In CRISPR/Cas9 workflows, a plasmid carrying the Cas9 nuclease, guide RNA (gRNA), and a this compound resistance gene (neo) is introduced into the target cells.[2][4][5] The neo gene encodes an enzyme, aminoglycoside 3'-phosphotransferase (APH 3' II), which inactivates G418 (a this compound analog) through phosphorylation.[2][6] This allows only the cells that have successfully taken up the plasmid to survive and proliferate in a culture medium containing G418, effectively selecting for the edited cell population.[2][7]
Key Considerations:
-
Optimal G418 Concentration: The ideal G418 concentration is cell-line specific and must be determined empirically through a "kill curve" experiment.[6][8][9] Using a concentration that is too low will lead to incomplete selection, while a concentration that is too high can be toxic even to resistant cells.
-
Cell Health and Density: Selection is most efficient in healthy, actively dividing cells.[2] It is recommended to initiate selection when cells are at a relatively low confluency (e.g., 20-25%) to allow for the growth of resistant colonies.[2]
-
Plasmid Design: For efficient selection, the CRISPR/Cas9 components and the neo resistance gene are often delivered on a single "all-in-one" plasmid.[2]
-
Potential Off-Target Effects: While CRISPR/Cas9 technology is highly specific, off-target mutations can occur.[10] It is important to perform thorough validation of the edited clones to ensure the desired modification has occurred without unintended genomic alterations. The expression of the neo gene itself can also place a metabolic burden on the cells and potentially alter the expression of other genes.[2]
Data Presentation: G418 Working Concentrations
The optimal G418 concentration varies significantly between cell lines. The following table summarizes suggested starting concentration ranges for various commonly used cell lines. It is imperative to perform a kill curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | G418 Concentration Range (µg/mL) | Reference(s) |
| General Mammalian Cells | 100 - 2000 | [8][11] |
| HeLa | 200 - 500 | [12][13] |
| HEK293 | 200 - 800 | [13][14] |
| SW480 | 100 | [15] |
| A549 | 800 | [13] |
Experimental Protocols
Protocol 1: Determining the Optimal G418 Concentration (Kill Curve)
This protocol outlines the essential first step of determining the minimum G418 concentration required to kill all non-transfected cells within a reasonable timeframe (typically 7-14 days).[6][7][9]
Materials:
-
Parental (non-transfected) mammalian cell line
-
Complete cell culture medium
-
G418 stock solution (e.g., 50 mg/mL in water, sterile filtered)[6]
-
24-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Plating: Seed the parental cell line into a 24-well plate at a density that allows them to be approximately 50-70% confluent after 24 hours.[9] For adherent cells, a density of 0.8–3.0 x 10^5 cells/mL is a good starting point. For suspension cells, use a density of 2.5–5.0 x 10^5 cells/mL.[8]
-
G418 Dilutions: Prepare a series of G418 dilutions in complete culture medium. A common range to test is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.[6][9]
-
Treatment: After 24 hours of incubation, aspirate the medium and replace it with the medium containing the different G418 concentrations. Include a "no G418" control well.[9]
-
Incubation and Observation: Incubate the plate under standard cell culture conditions.[9]
-
Media Changes: Refresh the G418-containing medium every 2-3 days.[8][9]
-
Data Collection: Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.[9] Assess cell viability at regular intervals (e.g., every 2 days) for up to 14 days using microscopy or a quantitative method like a Trypan Blue exclusion assay.[9]
-
Determine Optimal Concentration: The optimal G418 concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within 7-14 days.[7][9][13]
Protocol 2: G418 Selection of CRISPR/Cas9 Edited Cells
This protocol describes the selection process following the transfection of cells with a CRISPR/Cas9 plasmid containing the this compound resistance gene.
Materials:
-
Target mammalian cell line
-
CRISPR/Cas9 plasmid with neo resistance cassette
-
Transfection reagent
-
Complete cell culture medium
-
G418 (at the predetermined optimal concentration)
-
Phosphate-buffered saline (PBS)
-
Cloning cylinders or sterile pipette tips
Procedure:
-
Transfection: Transfect the target cells with the CRISPR/Cas9-neo plasmid using a method optimized for your cell line.[9][16]
-
Recovery Period: After transfection, allow the cells to recover and express the this compound resistance gene for 24-72 hours in a non-selective medium (without G418).[8][9]
-
Initiate Selection: After the recovery period, passage the cells and re-plate them in a culture dish with a complete medium containing the predetermined optimal concentration of G418.[9] It is important to split the cells at a low density (e.g., 1:10 or 1:20) to provide space for resistant colonies to grow.[2]
-
Maintenance of Selection: Continue to culture the cells in the G418-containing medium, replacing the medium every 3-4 days.[6][9]
-
Monitor for Colony Formation: Observe the plates for the formation of resistant colonies, which typically takes 1-3 weeks.[2] Non-transfected cells should gradually die off.[2]
-
Isolate Resistant Clones: Once distinct colonies are visible, they can be isolated using cloning cylinders or by manually picking them with a sterile pipette tip.[2]
-
Expand Clones: Transfer each isolated colony to a separate well of a new culture plate (e.g., a 24-well plate) containing G418-selection medium to expand the clonal population.[2]
-
Verification of Gene Edit: Once a sufficient number of cells are obtained, perform molecular analyses (e.g., PCR, Sanger sequencing, or next-generation sequencing) to confirm the desired gene edit and screen for off-target mutations.
-
Maintenance of Stable Cell Lines: After confirming the edit, the stable cell line can be maintained in a lower concentration of G418 (e.g., 50% of the selection concentration) to prevent the loss of the integrated plasmid.[2]
Mandatory Visualizations
Caption: Mechanism of G418 action and this compound resistance.
Caption: CRISPR/Cas9 workflow with this compound selection.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Selection by drug resistance proteins located in the mitochondria of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for custom CRISPR Cas9 donor vector construction to truncate genes in mammalian cells using pcDNA3 backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abo.com.pl [abo.com.pl]
- 7. G418 Kill curve protocol [protocols.io]
- 8. takara.co.kr [takara.co.kr]
- 9. benchchem.com [benchchem.com]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. thesciencenotes.com [thesciencenotes.com]
Determining the Optimal G418 Concentration for Stable Cell Line Selection: A Step-by-Step Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
G418, also known as Geneticin, is an aminoglycoside antibiotic widely used in molecular biology to select for eukaryotic cells that have been successfully transfected with a plasmid carrying the neomycin resistance gene (neo).[1][2] The neo gene encodes an enzyme, aminoglycoside 3'-phosphotransferase (APH 3' II), which inactivates G418 by phosphorylation, thereby conferring resistance to the cells expressing it.[1][3] The efficacy of G418 is dependent on the cell type, with different cell lines exhibiting varying sensitivities. Therefore, it is crucial to determine the optimal concentration of G418 for each specific cell line through a kill curve experiment before initiating stable cell line generation.[1][4] This application note provides a detailed, step-by-step protocol for performing a G418 kill curve to identify the minimum concentration required to effectively kill non-transfected cells within a reasonable timeframe, typically 7 to 14 days.[1][2]
Principle of G418 Selection
G418 inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the 80S ribosomal subunit, which disrupts the elongation step of polypeptide synthesis and ultimately leads to cell death.[1][2] In stable transfection experiments, a plasmid containing the gene of interest is co-expressed with the neo selectable marker. Only the cells that have successfully integrated the plasmid into their genome will express the APH 3' II enzyme, rendering them resistant to G418. This allows for the selective proliferation of transfected cells while the non-transfected cells are eliminated.
Experimental Protocol: G418 Kill Curve Determination
This protocol outlines the procedure for establishing the optimal G418 concentration for a specific parental (non-transfected) cell line.
Materials
-
Parental cell line
-
Complete cell culture medium
-
G418 sulfate solution (stock solution, e.g., 50 mg/mL)
-
24-well or 96-well tissue culture plates[1]
-
Sterile, nuclease-free water or PBS for dilutions
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Hemocytometer or automated cell counter
-
Cell viability assay kit (e.g., MTT, Trypan Blue) (optional, for quantitative analysis)[1]
Procedure
-
Cell Seeding:
-
The day before starting the experiment, seed the parental cells into a 24-well plate at a density that will allow them to reach 20-50% confluency within 24 hours.[1][5] For adherent cells, a typical density is 0.8–3.0 x 10^5 cells/mL, while for suspension cells, it is 2.5–5.0 x 10^5 cells/mL.[6] It is recommended to test a few different seeding densities.[4]
-
-
Preparation of G418 Dilutions:
-
On the day of the experiment, prepare a series of G418 dilutions in complete culture medium. A common starting range to test is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.[1] The optimal range can vary significantly between cell lines, so a broader range (e.g., up to 2000 µg/mL) may be necessary for some cells.[5] Prepare enough volume of each concentration to replace the medium in the corresponding wells every 2-3 days for the duration of the experiment (up to 14 days).[1]
-
-
G418 Treatment:
-
After 24 hours of incubation, carefully aspirate the existing medium from the wells.
-
Add the prepared G418-containing medium to the designated wells. Be sure to include a "no G418" control (0 µg/mL). It is advisable to perform each concentration in duplicate or triplicate for statistical accuracy.
-
-
Incubation and Observation:
-
Return the plate to the incubator and maintain standard cell culture conditions.
-
Observe the cells daily under a microscope for signs of cytotoxicity, such as changes in morphology (rounding, shrinking), detachment from the plate surface, and cell lysis.[1]
-
-
Media Changes:
-
Refresh the G418-containing medium every 2-3 days to maintain the selective pressure and replenish nutrients.[1]
-
-
Data Collection:
-
Assess cell viability at regular intervals (e.g., every 2-3 days) for a period of 7 to 14 days.[1]
-
Qualitative Assessment: This involves microscopic observation to visually estimate the percentage of viable cells in each well.
-
Quantitative Assessment: For a more precise determination, cell viability can be measured using assays such as MTT, XTT, or Trypan Blue exclusion.[1][7]
-
Data Presentation
Summarize the collected data in a clear and structured table. This allows for easy comparison of the effects of different G418 concentrations over time.
Table 1: Example of G418 Kill Curve Data
| G418 Concentration (µg/mL) | Day 3 (% Viability) | Day 5 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) | Day 14 (% Viability) |
| 0 (Control) | 100 | 100 | 100 | 100 | 100 |
| 100 | 85 | 60 | 40 | 20 | 5 |
| 200 | 70 | 40 | 15 | 5 | 0 |
| 400 | 50 | 20 | 5 | 0 | 0 |
| 600 | 30 | 5 | 0 | 0 | 0 |
| 800 | 15 | 0 | 0 | 0 | 0 |
| 1000 | 5 | 0 | 0 | 0 | 0 |
Determining the Optimal G418 Concentration
The optimal G418 concentration is the lowest concentration that results in complete or near-complete cell death of the non-transfected parental cells within 7 to 14 days.[1][2] In the example data above, a concentration of 400-600 µg/mL would be a suitable choice for selection, as it effectively eliminates all cells within 7-10 days. Using a concentration that is too high may lead to the death of even the successfully transfected cells, while a concentration that is too low will result in incomplete selection and a high number of non-transfected surviving cells.[3][8]
Experimental Workflow
References
Navigating Neomycin Selection: A Detailed Guide for Primary and Immortalized Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neomycin and its analog, G418 (Geneticin®), are aminoglycoside antibiotics commonly used as selective agents in mammalian cell culture. Their utility stems from the ability to eliminate cells that do not express the this compound resistance gene (neo), which encodes the enzyme aminoglycoside phosphotransferase.[1][2] This enzyme inactivates this compound and G418 through phosphorylation, allowing for the selection of successfully transfected cells harboring a plasmid containing the neo gene alongside a gene of interest.[1][2] While this selection system is a cornerstone of modern cell biology and drug discovery, its application differs significantly between primary cell cultures and immortalized cell lines.
Primary cells, being freshly isolated from tissues, more closely mimic the in vivo physiological state but present unique challenges for this compound selection. They are generally more sensitive to antibiotics, have a limited proliferative capacity, and are often more difficult to transfect compared to their immortalized counterparts.[3] Conversely, immortalized cell lines, while being more robust and easier to manipulate, may have altered genetic and phenotypic characteristics that can influence experimental outcomes.[4]
These application notes provide a comprehensive guide to utilizing this compound/G418 selection in both primary and immortalized cell cultures, highlighting key differences, providing detailed protocols, and offering troubleshooting strategies to ensure successful and reproducible results.
Key Differences in this compound Selection: Primary vs. Immortalized Cells
The fundamental biological differences between primary and immortalized cells necessitate distinct considerations for this compound selection strategies.
Increased Sensitivity and Cytotoxicity in Primary Cells: Primary cells are markedly more sensitive to the cytotoxic effects of this compound/G418 than immortalized cell lines.[3] This heightened sensitivity requires the use of lower antibiotic concentrations to avoid widespread cell death of even the successfully transfected cells.
Limited Proliferative Capacity and Senescence: Primary cells have a finite lifespan and can undergo only a limited number of cell divisions before entering a state of replicative senescence. The stress induced by antibiotic selection can accelerate this process, leading to poor colony formation and expansion of selected cells.[3]
Lower Transfection Efficiency: Achieving high transfection efficiency in primary cells is notoriously challenging. This results in a smaller initial population of resistant cells, making the selection process less efficient and requiring a larger starting cell number.
Metabolic Burden and Phenotypic Alterations: The continuous expression of the neo gene and the presence of the selective agent can impose a metabolic load on cells.[5] This can be particularly impactful on the delicate physiology of primary cells, potentially leading to alterations in their phenotype and confounding experimental interpretations.[5]
Data Presentation: Quantitative Comparison of this compound/G418 Selection Parameters
The optimal concentration of this compound/G418 is highly cell-type dependent and must be empirically determined through a kill curve experiment for each new cell line or primary cell type.[2][6] The following table summarizes typical concentration ranges and timelines for this compound/G418 selection in primary versus immortalized cells based on literature data.
| Parameter | Primary Cells | Immortalized Cell Lines |
| Typical G418 Concentration Range for Selection | 50 - 500 µg/mL | 200 - 2000 µg/mL |
| Typical G418 Concentration for Maintenance | 25 - 250 µg/mL (often 50% of selection conc.) | 100 - 1000 µg/mL (often 50% of selection conc.) |
| Duration of Selection | 10 - 28 days | 7 - 14 days |
| Time to Visible Colony Formation | 2 - 4 weeks | 1 - 2 weeks |
Note: The provided ranges are for general guidance. It is crucial to perform a kill curve experiment to determine the optimal G418 concentration for your specific cell type and experimental conditions.[3][6] For example, some studies have used G418 concentrations as low as 50-100 µg/mL for human dermal fibroblasts, while many immortalized fibroblast lines are selected at 400 µg/mL or higher.[7][8]
Experimental Protocols
Protocol 1: Determination of Optimal G418 Concentration via Kill Curve
This protocol is essential for establishing the minimum G418 concentration that effectively kills non-transfected cells within a reasonable timeframe.
Materials:
-
Parental (non-transfected) primary cells or immortalized cell line
-
Complete cell culture medium
-
G418 stock solution (e.g., 50 mg/mL in water or HEPES buffer)[2]
-
24-well or 96-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the parental cells into a 24-well plate at a density that allows for logarithmic growth for at least 7-10 days. A typical starting density is 5 x 10^4 to 1 x 10^5 cells/well.[3] Allow cells to adhere and recover for 24 hours.
-
G418 Dilution Series: Prepare a series of G418 dilutions in complete culture medium. A common range to test is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[2] For primary cells, a lower range (e.g., 0, 25, 50, 100, 200, 400 µg/mL) is recommended.
-
Treatment: After 24 hours of cell growth, carefully aspirate the medium and replace it with the medium containing the different G418 concentrations. Include a "no G418" control well.
-
Incubation and Observation: Incubate the plate under standard cell culture conditions. Observe the cells daily for signs of cytotoxicity, such as detachment, rounding, and cell lysis.
-
Media Changes: Refresh the G418-containing medium every 2-3 days.[6]
-
Data Collection: Assess cell viability at regular intervals (e.g., every 2 days) for up to 14 days. This can be done qualitatively by microscopy or quantitatively using assays such as Trypan Blue exclusion or MTT.
-
Determination of Optimal Concentration: The optimal G418 concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within 7-14 days.[2][9]
Protocol 2: this compound/G418 Selection of Stably Transfected Cells
This protocol describes the process of selecting and expanding a population of stably transfected cells.
Materials:
-
Transfected cells (containing the neo gene)
-
Parental (non-transfected) cells (as a negative control)
-
Complete culture medium
-
Complete culture medium containing the predetermined optimal concentration of G418
-
Cloning cylinders or limiting dilution supplies
Procedure:
-
Recovery Period: Following transfection, allow the cells to recover and express the this compound resistance gene for 24-48 hours in a non-selective medium (without G418).
-
Initiation of Selection: After the recovery period, passage the transfected cells and re-plate them in a selective medium containing the optimal concentration of G418. Plate the cells at a relatively low density to allow for the formation of individual colonies.[3]
-
Negative Control: In parallel, culture non-transfected parental cells in the same G418-containing medium. This will serve as a control to confirm the effectiveness of the selection.[3]
-
Maintenance of Selection: Continue to culture the cells in the G418-containing medium, replacing the medium every 3-4 days.[10]
-
Monitoring: Monitor the cells regularly. Non-transfected cells in the control dish should die off within 7-14 days. In the transfected dish, resistant cells should survive and begin to form visible colonies.[3]
-
Colony Isolation and Expansion: Once colonies of resistant cells are visible (typically after 2-4 weeks for primary cells and 1-2 weeks for immortalized lines), they can be isolated. This can be achieved by using cloning cylinders to selectively detach and transfer individual colonies or by performing limiting dilution to seed single cells into individual wells of a multi-well plate.
-
Expansion of Clonal Populations: Expand the isolated colonies into clonal populations in the presence of selection medium.
-
Maintenance of Stable Cell Lines: Once a stable population is established, the concentration of G418 can often be reduced by 50% for routine maintenance of the culture.[3]
Visualizations
Caption: Experimental workflow for this compound/G418 selection.
Caption: Mechanism of this compound resistance.
References
- 1. Kanamycin kinase - Wikipedia [en.wikipedia.org]
- 2. abo.com.pl [abo.com.pl]
- 3. benchchem.com [benchchem.com]
- 4. Transgenic Immortalization of Human Dermal Fibroblasts Mediated Through the MicroRNA/SIRT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of the this compound-resistance (neo) gene induces alterations in gene expression and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. takara.co.kr [takara.co.kr]
- 7. researchgate.net [researchgate.net]
- 8. Transformation of Human and Murine Fibroblasts without Viral Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G418 Kill curve protocol [protocols.io]
- 10. The bacterial Neo gene confers this compound resistance to mammalian cochlear hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Neomycin Resistance in Generating Transgenic Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neomycin resistance gene (neo), which encodes the enzyme this compound phosphotransferase II (NPTII), is a cornerstone of genetic engineering and the creation of transgenic animal models.[1] This enzyme confers resistance to aminoglycoside antibiotics such as this compound and its analog, G418 (Geneticin®).[2][3] In the context of generating transgenic animals, the neo gene serves as a powerful positive selectable marker.[4] When a targeting vector containing the neo gene is introduced into embryonic stem (ES) cells, only the cells that have successfully integrated the vector into their genome will survive in a culture medium containing G418.[5][6] This selection process is crucial for enriching the population of genetically modified cells before their introduction into blastocysts to create chimeric animals. This document provides detailed protocols and data for the application of this compound resistance in the generation of transgenic animal models.
Principle of this compound Resistance and G418 Selection
G418 is an aminoglycoside antibiotic that is toxic to both prokaryotic and eukaryotic cells.[3] It inhibits protein synthesis by binding to the 80S ribosomal subunit, leading to cell death.[3] The neo gene product, NPTII, inactivates G418 by transferring a phosphate group from ATP to the antibiotic, rendering it unable to bind to the ribosome.[1] Consequently, cells expressing the neo gene can proliferate in the presence of G418, while non-transfected cells are eliminated. This principle of positive selection is fundamental to the efficient generation of transgenic animal models.
Data Presentation
The successful generation of transgenic animals using this compound selection is dependent on several quantitative factors. The following tables summarize key data points for easy comparison.
| Parameter | Value | Reference(s) |
| Homologous Recombination Frequency (relative to non-homologous) | 10-3 to 10-4 | [7] |
| Post-G418 Selection Knockout Efficiency | ~10% of surviving clones | [5] |
| Germline Transmission Rate (N-10 Founder) | 24.6% (First Generation) | [7] |
| Germline Transmission Rate (N-32 Founder) | 71.4% (Second Generation) | [7] |
Table 1: Efficiency of Gene Targeting and Transgenesis with this compound Selection. This table provides an overview of the expected efficiencies at different stages of the transgenic animal generation process.
| Cell Line | G418 Concentration (µg/mL) | Reference(s) |
| Mouse Embryonic Stem (ES) Cells | 200 - 400 | [2][8] |
| Porcine Embryonic Fibroblasts (PEFs) | 400 | [9] |
| Human Embryonic Kidney (HEK293) | 400 - 800 | [1] |
| Chinese Hamster Ovary (CHO) | 400 | [2] |
| HeLa | 400 - 1000 | [1] |
Table 2: Recommended G418 Concentrations for Selection of Various Cell Lines. The optimal G418 concentration should be determined empirically for each cell line and even for different batches of G418 by performing a kill curve.[2]
Experimental Protocols
Protocol 1: Preparation of G418 Stock Solution
-
Determine Active Concentration: The potency of G418 powder can vary. It is crucial to calculate the amount of solvent needed based on the activity provided by the manufacturer (e.g., µg of active G418 per mg of powder).[2]
-
Dissolution: Dissolve the G418 powder in sterile, tissue culture-grade water or PBS to the desired stock concentration (e.g., 50 mg/mL of active G418).[3][8]
-
Sterilization: Sterile filter the G418 stock solution through a 0.22 µm filter.[2]
-
Storage: Aliquot the sterile stock solution and store at -20°C. Thawed aliquots should not be refrozen.[3]
Protocol 2: Determination of Optimal G418 Concentration (Kill Curve)
-
Cell Plating: Seed the parental (non-transfected) ES cells into a 24-well plate at a density that allows them to reach 50-70% confluency within 24 hours.
-
G418 Dilutions: Prepare a series of G418 dilutions in the complete ES cell culture medium. A typical range to test is 0, 50, 100, 200, 300, 400, 600, and 800 µg/mL.[8]
-
Treatment: After 24 hours of cell growth, replace the medium in each well with the medium containing the different G418 concentrations. Include a "no G418" control.
-
Incubation and Observation: Incubate the plate under standard cell culture conditions. Observe the cells daily for signs of cytotoxicity, such as detachment, rounding, and lysis.
-
Media Changes: Refresh the G418-containing medium every 2-3 days.[2]
-
Data Collection: Assess cell viability at regular intervals (e.g., every 2 days) for up to 10-14 days. This can be done qualitatively by microscopy.
-
Determination of Optimal Concentration: The optimal G418 concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within 7-14 days.[2]
Protocol 3: Generation of a Targeting Vector with a this compound Resistance Cassette
The following diagram illustrates the logical workflow for designing and constructing a gene targeting vector.
-
Isolate Target Gene Locus: Clone the genomic region of the gene of interest.
-
Design Homology Arms: Select 5' and 3' homology arms, typically several kilobases in length, that flank the region to be targeted.[10]
-
This compound Resistance Cassette: The neo cassette, driven by a promoter that is active in ES cells (e.g., PGK promoter), is inserted between the homology arms. This insertion will disrupt the target gene.
-
Optional Elements: Additional elements such as a negative selectable marker (e.g., thymidine kinase, TK) outside the homology arms can be included to select against random integration events.[10]
-
Linearization: Before transfection, the targeting vector is linearized to increase the efficiency of homologous recombination.[1]
Protocol 4: Transfection and Selection of Embryonic Stem Cells
The following diagram outlines the experimental workflow for generating and selecting transgenic ES cells.
-
ES Cell Culture: Culture mouse ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) or in a feeder-free system with appropriate growth factors.
-
Transfection: Introduce the linearized targeting vector into the ES cells. Electroporation is a commonly used method.[8]
-
Recovery: Allow the cells to recover for 24-48 hours in a non-selective medium.[2]
-
G418 Selection: Replace the medium with a medium containing the predetermined optimal concentration of G418. Continue selection for 7-10 days, changing the medium daily.[2][11]
-
Isolation of Resistant Clones: G418-resistant colonies will become visible. Pick individual colonies and expand them in separate wells.
-
Screening: Screen the expanded clones for the desired homologous recombination event using PCR and Southern blot analysis.[12] This step is crucial to distinguish between homologous recombination and random integration of the targeting vector.
Protocol 5: Generation of Chimeric Mice
The following diagram illustrates the final steps in generating a transgenic animal model.
-
Blastocyst Injection: Inject the correctly targeted ES cells into the blastocoel of 3.5-day-old mouse blastocysts.
-
Embryo Transfer: Transfer the injected blastocysts into the uteri of pseudopregnant foster mothers.
-
Chimeric Offspring: Pups born from the foster mothers will be chimeras, meaning they are composed of cells from both the host blastocyst and the injected ES cells.
-
Germline Transmission: Breed the chimeric mice with wild-type mice. If the genetically modified ES cells contributed to the germline of the chimera, the transgene will be passed on to the offspring.
-
Genotyping and Colony Establishment: Genotype the offspring to identify those carrying the transgene. These heterozygous animals can then be interbred to produce homozygous transgenic animals and establish a transgenic line.
Conclusion
The this compound resistance gene, coupled with G418 selection, remains a robust and widely used tool for the generation of transgenic animal models. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this technology. Careful optimization of experimental parameters, particularly the G418 concentration, is critical for achieving high efficiency in selecting correctly targeted embryonic stem cell clones, which is the foundation for the successful creation of valuable transgenic animal models for biomedical research.
References
- 1. researchgate.net [researchgate.net]
- 2. abo.com.pl [abo.com.pl]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. cyagen.com [cyagen.com]
- 6. reddit.com [reddit.com]
- 7. Gene Targeting in Mice: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manipulation of Mouse Embryonic Stem Cells for Knockout Mouse Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the optimal concentration of several selective drugs useful for generating multi-transgenic porcine embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene Targeting in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid genetic modification of mouse embryonic stem cells by inducible cassette exchange recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene-targeted embryonic stem cells: real-time PCR assay for estimation of the number of this compound selection cassettes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dual-Selection Strategies Using Neomycin and a Secondary Selectable Marker
Audience: Researchers, scientists, and drug development professionals.
Introduction: The generation of stable cell lines is a cornerstone of biological research and biopharmaceutical production, enabling long-term gene function studies, recombinant protein production, and drug discovery assays.[1][2] Dual-selection strategies, which employ two different selectable marker genes and their corresponding antibiotics, are essential for creating cell lines with multiple, independent genetic modifications. This is particularly useful for co-expression of different proteins, complex pathway engineering, or introducing both a gene of interest and a reporter construct.
This document provides a detailed guide to implementing dual-selection strategies using neomycin (selected with the antibiotic G418) in combination with another common selectable marker: hygromycin B, puromycin, or Zeocin™.
Overview of Selectable Markers
Successful selection depends on introducing a resistance gene that encodes a protein capable of inactivating the corresponding antibiotic.[3][4]
This compound (G418)
-
Mechanism of Action: G418, an aminoglycoside antibiotic, inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the 80S ribosome, leading to mistranslation and truncated, non-functional proteins.[5]
-
Resistance Gene: The this compound phosphotransferase II gene (neo or nptII) from the Tn5 transposon confers resistance.[5] Its product, the enzyme aminoglycoside 3'-phosphotransferase, inactivates G418 through phosphorylation.[6][7]
Hygromycin B
-
Mechanism of Action: Hygromycin B is an aminoglycoside antibiotic that inhibits protein synthesis by interfering with the translocation of the 70S and 80S ribosomal subunits and inducing mRNA misreading.[4][8][9]
-
Resistance Gene: The hygromycin B phosphotransferase (hph or hyg) gene, originally from Escherichia coli, provides resistance by phosphorylating and thereby inactivating hygromycin B.[3][10]
Puromycin
-
Mechanism of Action: Puromycin is an aminonucleoside antibiotic that acts as an analog of the 3' end of aminoacyl-tRNA.[11][12] It incorporates into the C-terminus of elongating polypeptide chains, causing premature chain termination and inhibiting protein synthesis in both prokaryotes and eukaryotes.[11][13]
-
Resistance Gene: Resistance is conferred by the puromycin N-acetyl-transferase (pac) gene, found in a Streptomyces producer strain.[12][13] The PAC enzyme inactivates puromycin via acetylation.[14]
Zeocin™
-
Mechanism of Action: Zeocin™, a formulation of phleomycin D1, is a glycopeptide antibiotic.[15][16] It intercalates into DNA and generates reactive oxygen species that cause double-strand breaks, leading to cell death.[17][18] Its killing mechanism is distinct from protein synthesis inhibitors like this compound and hygromycin.[16]
-
Resistance Gene: The Sh ble gene from Streptoalloteichus hindustanus confers resistance.[15][18] It encodes a 13.7 kDa protein that binds to Zeocin™ in a 1:1 stoichiometric ratio, preventing it from cleaving DNA.[15][18]
Data Presentation: Comparison of Secondary Selectable Markers
The choice of a secondary marker can significantly impact the efficiency of isolating stably transfected clones. The following table summarizes key quantitative data for dual-selection strategies.
| Feature | This compound (G418) | Hygromycin B | Puromycin | Zeocin™ |
| Resistance Gene | neo / nptII | hph / hyg | pac | Sh ble |
| Typical Working Concentration (Mammalian Cells) | 100 - 1000 µg/mL[19] | 50 - 500 µg/mL[8] | 0.5 - 10 µg/mL[13][20] | 50 - 1000 µg/mL[16] |
| Selection Time | Slower (10-14+ days)[19] | Moderate (7-14 days) | Faster (3-7 days)[19] | Moderate to Slow (7-21 days)[18] |
| Efficiency of Isolating Expressing Clones (HT1080/HEK293) | 47%[21] | 79%[21] | 14%[21] | 100%[21] |
| Transgene Stability (without selection pressure) | Lower[21] | Moderate[21] | Moderate[21] | Higher[21] |
| Cross-Resistance with this compound | N/A | No[18] | No[18] | No[18] |
Data on efficiency and stability are derived from a comparative study using HT1080 and HEK293 cell lines expressing GFP.[21] Working concentrations can vary significantly between cell lines and should always be determined empirically.
Diagrams: Mechanisms and Workflows
Mechanisms of Antibiotic Action
dot digraph "Antibiotic_Mechanisms" { graph [ rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Mechanisms of Action for Selectable Markers", labelloc="t", fontcolor="#202124" ]; node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1" ]; edge [ arrowhead=vee, penwidth=1.5 ];
subgraph "cluster_Ribosome" { label="Protein Synthesis"; bgcolor="#F1F3F4"; style="rounded"; fontcolor="#202124";
}
subgraph "cluster_DNA" { label="DNA Integrity"; bgcolor="#F1F3F4"; style="rounded"; fontcolor="#202124";
}
This compound [ label="this compound (G418)", fillcolor="#EA4335", fontcolor="#FFFFFF" ]; hygromycin [ label="Hygromycin B", fillcolor="#EA4335", fontcolor="#FFFFFF" ]; puromycin [ label="Puromycin", fillcolor="#EA4335", fontcolor="#FFFFFF" ]; zeocin [ label="Zeocin™", fillcolor="#EA4335", fontcolor="#FFFFFF" ];
This compound -> ribosome [label=" Binds 80S subunit,\n causes mistranslation", fontcolor="#5F6368"]; hygromycin -> ribosome [label=" Inhibits translocation", fontcolor="#5F6368"]; puromycin -> polypeptide [label=" Causes premature\n chain termination", fontcolor="#5F6368"]; zeocin -> dna [label=" Intercalates and causes\n double-strand breaks", fontcolor="#5F6368"]; }
Caption: Mechanisms of action for common selection antibiotics.
Experimental Workflow for Dual Selection
dot digraph "Dual_Selection_Workflow" { graph [ bgcolor="#FFFFFF", fontname="Arial", fontsize=12, nodesep=0.4, ranksep=0.6, splines=ortho, label="General Workflow for Generating Dual-Selected Stable Cell Lines", labelloc="t", fontcolor="#202124" ]; node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.15,0.1" ]; edge [ arrowhead=vee, penwidth=1.5, color="#5F6368" ];
start [label="Start: Healthy, low-\npassage cell culture", fillcolor="#F1F3F4", fontcolor="#202124"]; kill_curve [label="1. Determine Kill Curve\nfor each antibiotic\n(G418 & Secondary)", fillcolor="#FBBC05", fontcolor="#202124"]; transfect1 [label="2. Transfect Vector 1\n(e.g., contains neo gene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recover1 [label="3. Recover Cells\n(24-48 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; select1 [label="4. Apply Selection 1\n(G418)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; expand1 [label="5. Expand Resistant\nPool/Clones", fillcolor="#34A853", fontcolor="#FFFFFF"]; transfect2 [label="6. Transfect Vector 2\n(e.g., contains pac gene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recover2 [label="7. Recover Cells\n(24-48 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; select2 [label="8. Apply Dual Selection\n(G418 + Secondary Antibiotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; expand2 [label="9. Isolate and Expand\nDual-Resistant Clones", fillcolor="#34A853", fontcolor="#FFFFFF"]; validate [label="10. Validate Clones\n(Genotyping, Expression Analysis)", fillcolor="#F1F3F4", fontcolor="#202124"];
start -> kill_curve; kill_curve -> transfect1; transfect1 -> recover1; recover1 -> select1; select1 -> expand1; expand1 -> transfect2; transfect2 -> recover2; recover2 -> select2; select2 -> expand2; expand2 -> validate;
// Add a node for the alternative co-transfection path co_transfect [label="2b. Co-transfect\nVector 1 + Vector 2", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; kill_curve -> co_transfect [style=dashed, label=" Alternative\n Path", fontcolor="#5F6368"]; co_transfect -> recover2 [style=dashed]; }
Caption: Sequential workflow for dual-antibiotic selection.
Experimental Protocols
Protocol 1: Determining Optimal Antibiotic Concentration (Kill Curve)
It is critical to determine the minimum concentration of each antibiotic that kills 100% of non-transfected cells within a specific timeframe (e.g., 7-14 days) for each cell line.[1][22]
Materials:
-
Host cell line (healthy, low passage)
-
Complete cell culture medium
-
Antibiotic stock solutions (G418, Hygromycin B, Puromycin, or Zeocin™)
-
Multi-well plates (e.g., 24-well or 12-well)
Methodology:
-
Cell Plating: Plate cells at a low confluency (~20-25%) in multiple wells of a culture plate.[3] Allow cells to adhere overnight.
-
Antibiotic Dilution: Prepare a series of dilutions of the antibiotic in complete culture medium. A broad range is recommended for the first trial (e.g., for G418: 0, 100, 200, 400, 600, 800, 1000 µg/mL).[22]
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different antibiotic concentrations. Include a "no antibiotic" well as a negative control.
-
Incubation and Monitoring: Incubate the cells under standard conditions. Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Medium Replacement: Replenish the selective medium every 3-4 days to maintain antibiotic activity.[3][18]
-
Endpoint Determination: Continue the experiment for 7-14 days. The optimal concentration for selection is the lowest concentration that results in complete cell death, while the negative control cells remain healthy and confluent.
-
Repeat: Perform this procedure for both this compound (G418) and the second antibiotic of choice.
Protocol 2: Generating Dual-Selection Stable Cell Lines
This protocol describes a sequential transfection and selection method. An alternative is to co-transfect both plasmids and apply dual-antibiotic pressure simultaneously, although this may result in lower efficiency.[23]
Phase I: First Selection (this compound)
-
Transfection: Transfect the host cell line with the first expression vector containing the gene of interest and the this compound resistance (neo) gene.[24] Include a mock-transfected control.
-
Recovery: Allow the cells to recover and begin expressing the resistance gene for 24-48 hours in non-selective medium.[25]
-
Selection: After recovery, passage the cells and replace the medium with complete culture medium containing the pre-determined optimal concentration of G418.
-
Maintenance: Continue to culture the cells in the selective medium, replacing it every 3-4 days, until discrete, antibiotic-resistant colonies (foci) form.[18] This may take 1-3 weeks.[24] The mock-transfected cells should all die.
-
Isolation and Expansion: Isolate several healthy-looking colonies using cloning cylinders or by manual scraping. Transfer each colony to a separate well of a new plate and expand it into a clonal cell line, maintaining G418 selection.
Phase II: Second Selection (Hygromycin, Puromycin, or Zeocin™) 6. Expansion: Choose one or more validated, this compound-resistant clonal cell lines and expand them. 7. Second Transfection: Transfect the this compound-resistant cell line with the second expression vector containing the second gene of interest and the corresponding resistance marker (hph, pac, or Sh ble). 8. Recovery: Allow the cells to recover for 24-48 hours in medium containing only G418. 9. Dual Selection: Passage the cells and apply dual-selection pressure by adding both G418 and the second antibiotic (Hygromycin B, Puromycin, or Zeocin™) at their optimal concentrations. 10. Isolation and Validation: Isolate and expand dual-resistant colonies as described in step 5. Validate the final clones by genotyping (PCR) and functional assays (Western blot, qPCR, fluorescence microscopy) to confirm the presence and expression of both genes of interest.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| All cells die, including transfected ones. | Antibiotic concentration is too high. | Re-run the kill curve to find the minimum effective concentration.[12] |
| Cells were not given enough recovery time post-transfection. | Extend the recovery period to 48-72 hours before adding antibiotics.[25] | |
| Transfection efficiency was very low. | Optimize the transfection protocol for your cell line. Confirm expression with a transient reporter (e.g., GFP). | |
| High background of non-resistant cells surviving. | Antibiotic concentration is too low. | Re-run the kill curve and use a higher concentration. |
| Cell density is too high, leading to metabolic shielding. | Plate cells at a lower confluency (<25%) for selection.[18] Do not let cells become fully confluent during selection. | |
| Antibiotic has degraded. | Use fresh antibiotic solutions and replace the selective medium every 3-4 days.[3] Store stock solutions correctly (-20°C).[13] | |
| Resistant colonies form but do not express the gene of interest. | Silencing of the integrated gene. | Screen more clones; expression level is highly dependent on the genomic integration site. Use genomic elements like insulators in the vector design. |
| The resistance gene integrated, but the gene of interest was truncated or did not integrate. | Linearize the plasmid before transfection in a region outside of the expression cassette.[26] Screen clones by PCR and Western blot to confirm full-length integration and expression. | |
| Loss of expression over time in culture. | Unstable integration or silencing. | Maintain a low level of antibiotic selection in the culture medium during routine passaging. |
| A mixed population was isolated instead of a true clone. | Perform single-cell sorting or serial dilution to ensure the expanded line is derived from a single cell. |
References
- 1. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. thesciencenotes.com [thesciencenotes.com]
- 3. agscientific.com [agscientific.com]
- 4. stemcell.com [stemcell.com]
- 5. A mutant this compound phosphotransferase II gene reduces the resistance of transformants to antibiotic selection pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bacterial Neo gene confers this compound resistance to mammalian cochlear hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of the this compound-resistance (neo) gene induces alterations in gene expression and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. Hygromycin B - Wikipedia [en.wikipedia.org]
- 10. astralscientific.com.au [astralscientific.com.au]
- 11. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. astralscientific.com.au [astralscientific.com.au]
- 13. Puromycin - Wikipedia [en.wikipedia.org]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. Zeocin: Selection Antibiotic for Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. 101.200.202.226 [101.200.202.226]
- 19. researchgate.net [researchgate.net]
- 20. invivogen.com [invivogen.com]
- 21. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CRISPR Lentiviral Screening: Antibiotic Selection [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. home.sandiego.edu [home.sandiego.edu]
- 25. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Generating Stable Cell Lines Using a Neomycin Resistance Plasmid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the stable transfection of mammalian cells using a plasmid containing the neomycin resistance gene. This protocol is essential for creating stable cell lines that continuously express a gene of interest for various research applications, including drug discovery and functional genomics.
Introduction
The this compound resistance gene (neo) confers resistance to the aminoglycoside antibiotic G418 (Geneticin®).[1][2] When a plasmid carrying the neo gene is introduced into mammalian cells, only the cells that successfully integrate the plasmid into their genome will survive in a culture medium containing G418.[2] This allows for the selection and isolation of stable cell lines that consistently express the co-transfected gene of interest.
Principle of this compound/G418 Selection
The neo gene encodes an aminoglycoside 3'-phosphotransferase that inactivates G418, a potent inhibitor of protein synthesis in eukaryotic cells.[1] By detoxifying G418, the enzyme allows the transfected cells to proliferate while non-transfected cells are eliminated.
Data Presentation
Recommended G418 Concentrations for Selection
The optimal concentration of G418 for selection is cell-line dependent and must be determined empirically by performing a kill curve experiment.[2][3] The following table provides a general guideline for starting concentrations.
| Cell Line | Recommended G418 Concentration (µg/mL) | Reference |
| HeLa | 200 - 400 | [4][5] |
| HEK293 | 200 - 500 | [6] |
| A549 | 800 | [5] |
| General Mammalian Cells | 100 - 2000 | [3][7] |
Comparison of Common Transfection Methods
The choice of transfection method can significantly impact the efficiency of plasmid delivery into cells.[8] Below is a summary of common methods and their general characteristics.
| Transfection Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Lipid-Based (Lipofection) | Cationic lipids form complexes with negatively charged DNA, facilitating entry into the cell. | Variable, can be high in many cell lines. | Easy to use, suitable for a wide range of cell types, low toxicity.[9] | Can be cell-type dependent, presence of serum may interfere with complex formation.[8] |
| Electroporation | An electrical pulse creates transient pores in the cell membrane, allowing DNA to enter. | Can be very high, especially in difficult-to-transfect cells.[10] | Highly efficient, not cell-type limited. | Can cause significant cell death, requires optimization of electrical parameters.[9] |
| Viral Transduction | Recombinant viruses deliver the genetic material into the host cell. | Very high, even in primary and non-dividing cells.[10] | High efficiency, broad range of host cells. | Safety concerns, potential for immunogenicity, more complex protocol.[11] |
| Calcium Phosphate | Co-precipitation of DNA with calcium phosphate forms a complex that is taken up by the cells. | Low to moderate. | Inexpensive and simple. | Low efficiency, sensitive to pH and reagent quality. |
Experimental Protocols
I. Determination of Optimal G418 Concentration (Kill Curve)
Before initiating a stable transfection experiment, it is crucial to determine the minimum concentration of G418 that effectively kills non-transfected cells within 7-14 days.[3]
Materials:
-
Parental (non-transfected) cell line
-
Complete culture medium
-
G418 stock solution (e.g., 50 mg/mL)
-
24-well plates
Procedure:
-
Seed the parental cells into a 24-well plate at a density that allows them to be 50-70% confluent the next day.[3]
-
Prepare a series of G418 dilutions in complete culture medium. A typical range to test is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.[3]
-
The following day, replace the medium in each well with the medium containing the different G418 concentrations. Include a "no G418" control.[3]
-
Incubate the plate under standard cell culture conditions.
-
Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.[3]
-
Replace the G418-containing medium every 2-3 days.[3]
-
Assess cell viability at regular intervals for up to 14 days.[3] The optimal G418 concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within this timeframe.[3]
II. Plasmid Preparation
For stable transfection, it is recommended to linearize the plasmid DNA containing the this compound resistance gene and the gene of interest.[11][12] Linearization can improve the frequency of stable integration into the host genome.[11]
Materials:
-
High-purity plasmid DNA (e.g., prepared using a commercial kit)
-
Restriction enzyme that cuts the plasmid at a single, non-essential site
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
Digest the plasmid DNA with a suitable restriction enzyme according to the manufacturer's protocol.
-
Confirm complete linearization by agarose gel electrophoresis.
-
Purify the linearized plasmid DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified, linearized DNA in sterile TE buffer at a concentration of 0.5-1 µg/µL.[13]
III. Transfection of Cells
The following is a general protocol for lipid-based transfection. This should be optimized for your specific cell line and transfection reagent.
Materials:
-
Healthy, actively dividing cells (70-90% confluent)[8]
-
Linearized plasmid DNA
-
Lipid-based transfection reagent
-
Serum-free medium
-
Complete culture medium
Procedure:
-
The day before transfection, plate the cells in a 6-well plate so they reach 70-90% confluency on the day of transfection.[8]
-
On the day of transfection, prepare the DNA-lipid complexes. In a sterile tube, dilute the linearized plasmid DNA in serum-free medium.
-
In a separate sterile tube, dilute the lipid-based transfection reagent in serum-free medium.
-
Combine the diluted DNA and the diluted lipid reagent. Mix gently and incubate at room temperature for the time recommended by the manufacturer (typically 15-30 minutes) to allow for complex formation.
-
Remove the culture medium from the cells and add the DNA-lipid complexes dropwise to the cells.
-
Incubate the cells with the complexes for 4-6 hours at 37°C.
-
After the incubation period, add complete culture medium to the wells. For some sensitive cell lines, it may be necessary to remove the transfection complexes and replace with fresh complete culture medium.
-
Incubate the cells for 24-48 hours to allow for gene expression before starting the selection process.[2][3]
IV. Selection of Stable Transfectants
Materials:
-
Transfected cells
-
Complete culture medium containing the predetermined optimal concentration of G418
Procedure:
-
After 24-48 hours post-transfection, passage the cells into a larger culture vessel (e.g., 10 cm dish) at a low density (e.g., 1:10 or 1:20 dilution) in selective medium (complete culture medium containing G418).[13]
-
Replace the selective medium every 3-4 days to remove dead cells and maintain the antibiotic concentration.[1]
-
Continue the selection process for 2-3 weeks, or until discrete, antibiotic-resistant colonies are visible.
-
During this period, non-transfected cells will die and detach from the plate.
V. Isolation and Expansion of Stable Clones
Once resistant colonies have formed, they can be isolated and expanded to generate clonal cell lines.
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cloning cylinders or sterile pipette tips
-
24-well plates
Procedure:
-
Identify well-isolated, healthy-looking colonies using a microscope.
-
To isolate a colony, carefully remove the culture medium and wash the dish with sterile PBS.
-
Place a cloning cylinder over the selected colony, add a small amount of trypsin-EDTA inside the cylinder, and incubate until the cells detach.
-
Alternatively, gently scrape the colony with a sterile pipette tip.
-
Transfer the detached cells from the colony into a well of a 24-well plate containing selective medium.
-
Expand the clonal population by passaging the cells into progressively larger culture vessels.
-
It is recommended to freeze down early passage stocks of the stable cell lines for future use.[4]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in generating a stable cell line using this compound selection.
Caption: Workflow for generating a stable cell line using this compound selection.
References
- 1. abo.com.pl [abo.com.pl]
- 2. knowledge.lonza.com [knowledge.lonza.com]
- 3. benchchem.com [benchchem.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 6. researchgate.net [researchgate.net]
- 7. takara.co.kr [takara.co.kr]
- 8. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Transfection Guide | Overview of Transfection Methods | Promega [worldwide.promega.com]
- 10. Cell transfection: Methods, emerging applications, and current challenges | Abcam [abcam.com]
- 11. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Maintaining Neomycin-Selected Stable Cell Lines in Long-Term Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation and maintenance of stable cell lines are fundamental to a wide range of applications in biomedical research and the biopharmaceutical industry, from large-scale production of recombinant proteins to the development of cell-based assays for drug screening. The neomycin resistance gene (neo) paired with the selective agent G418 (Geneticin®) is one of the most common systems used to establish stable mammalian cell lines. While the initial selection of resistant clones is a critical step, the long-term maintenance of these cell lines to ensure consistent and stable expression of the gene of interest presents a significant challenge.
This document provides detailed application notes and protocols for the successful long-term culture of this compound-selected stable cell lines. It covers best practices for maintaining cell line stability, protocols for key experimental procedures, and troubleshooting guidance for common issues encountered during prolonged culture.
Application Notes
The Importance of Stable Gene Expression in Long-Term Culture
Stable cell lines are characterized by the integration of a foreign gene into the host cell's genome, leading to heritable expression of the desired protein. However, the level of expression can fluctuate and even be lost over time due to several factors, including:
-
Genomic Instability: Chinese Hamster Ovary (CHO) cells, a commonly used cell line for recombinant protein production, are known for their genomic plasticity. This can lead to rearrangements and loss of the integrated transgene over time.
-
Epigenetic Silencing: The promoter driving the expression of the gene of interest can become methylated over time, leading to transcriptional silencing. This is a common issue, particularly with viral promoters like CMV.
-
Metabolic Burden: The continuous expression of a recombinant protein and the this compound resistance gene can impose a metabolic load on the cells. This can lead to reduced growth rates and create selective pressure for cells that have silenced or lost the transgene.
-
Clonal Variability: A population of cells arising from a single clone can develop heterogeneity over time, with subpopulations exhibiting different levels of gene expression.
Best Practices for Long-Term Maintenance
To ensure the longevity and reproducibility of your this compound-selected stable cell lines, it is crucial to adhere to the following best practices:
-
Master and Working Cell Banks: Create a master cell bank (MCB) and a working cell bank (WCB) from an early-passage, well-characterized clone. This allows you to return to a reliable starting point if you observe instability in your continuously cultured cells.
-
Limited Passage Number: Avoid excessive passaging of your cell line. It is recommended to thaw a fresh vial from your WCB after a defined number of passages (e.g., 20-30 passages).
-
Consistent Culture Conditions: Maintain consistent culture conditions, including the same media formulation, serum batch, and incubator settings, to minimize environmental pressures that could select for non-expressing cells.
-
Appropriate G418 Maintenance Concentration: After the initial selection, the concentration of G418 should be reduced for long-term maintenance. The optimal maintenance concentration is the lowest concentration that can still prevent the growth of non-resistant cells and maintain selective pressure on the transfected population. This is typically 50% of the selection concentration.
-
Regular Monitoring of Gene Expression: Periodically assess the expression of your gene of interest using methods such as quantitative PCR (qPCR), Western blotting, or flow cytometry to detect any decline in expression early on.
-
Cell Line Authentication: Regularly authenticate your cell line using methods like Short Tandem Repeat (STR) profiling to ensure it has not been cross-contaminated with another cell line.
Experimental Protocols
Protocol 1: Determination of Optimal G418 Concentration (Kill Curve)
Before initiating a stable transfection, it is essential to determine the minimum concentration of G418 that is toxic to your parental cell line. This is achieved by performing a kill curve.
Materials:
-
Parental (non-transfected) cell line
-
Complete growth medium
-
G418 sulfate solution
-
24-well tissue culture plate
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
The day before starting the kill curve, seed the parental cells in a 24-well plate at a density that will result in 50-70% confluency on the day of G418 addition.
-
Prepare a series of G418 dilutions in complete growth medium. A typical range to test is 0, 100, 200, 400, 600, 800, 1000, and 1200 µg/mL.
-
Aspirate the medium from the cells and replace it with the medium containing the different concentrations of G418. Include a "no G418" control.
-
Incubate the plate under standard culture conditions.
-
Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.
-
After 7-10 days, determine the cell viability in each well using a trypan blue exclusion assay.
-
The lowest concentration of G418 that results in 100% cell death is the optimal concentration to use for the initial selection of stable transfectants.
Protocol 2: Thawing and Expanding Cryopreserved Stable Cell Lines
Proper thawing and expansion of cryopreserved cells are critical to ensure high viability and prevent the loss of your stable cell line.
Materials:
-
Cryovial of the stable cell line from the WCB
-
Complete growth medium with the appropriate maintenance concentration of G418, pre-warmed to 37°C
-
Sterile 15 mL conical tube
-
Water bath at 37°C
-
70% ethanol
-
Tissue culture flask
Procedure:
-
Quickly transfer the cryovial from liquid nitrogen storage to a 37°C water bath. Do not submerge the cap.
-
Gently agitate the vial until only a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol and transfer it to a biological safety cabinet.
-
Slowly add the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Aspirate the supernatant containing the cryoprotectant (e.g., DMSO).
-
Gently resuspend the cell pellet in 10-15 mL of pre-warmed complete growth medium containing the maintenance concentration of G418.
-
Transfer the cell suspension to an appropriately sized tissue culture flask.
-
Incubate under standard culture conditions. Change the medium after 24 hours to remove any remaining cryoprotectant.
Protocol 3: Long-Term Maintenance and Monitoring
Materials:
-
Established this compound-selected stable cell line
-
Complete growth medium with the appropriate maintenance concentration of G418
-
Trypsin-EDTA or other cell dissociation reagents (for adherent cells)
-
Materials for gene expression analysis (e.g., qPCR reagents, antibodies for Western blotting)
Procedure:
-
Culture the cells in complete growth medium supplemented with the predetermined maintenance concentration of G418.
-
Subculture the cells according to their growth characteristics, maintaining them in a sub-confluent state. Do not allow the cells to become over-confluent.
-
Maintain a detailed record of the passage number.
-
At regular intervals (e.g., every 5-10 passages), assess the expression of the gene of interest using a quantitative method.
-
If a significant decrease in expression is observed, it is recommended to discard the culture and thaw a fresh vial from the WCB.
-
After a predetermined number of passages, discard the culture and start a new one from a frozen stock to ensure experimental consistency.
Data Presentation
The stability of recombinant protein expression in this compound-selected CHO cell lines can be influenced by the G418 maintenance concentration. The following table provides a representative example of how to present data on the long-term stability of a GFP-expressing CHO cell line at different G418 concentrations.
| Passage Number | % GFP Positive Cells (200 µg/mL G418) | Mean Fluorescence Intensity (200 µg/mL G418) | % GFP Positive Cells (400 µg/mL G418) | Mean Fluorescence Intensity (400 µg/mL G418) |
| 5 | 98% | 1500 | 99% | 1600 |
| 10 | 95% | 1400 | 98% | 1550 |
| 20 | 85% | 1200 | 96% | 1500 |
| 30 | 70% | 900 | 94% | 1450 |
| 40 | 55% | 600 | 92% | 1400 |
| 50 | 40% | 400 | 90% | 1350 |
This is a representative data table based on general trends observed in the literature. Actual results will vary depending on the cell line, the nature of the expressed protein, and the integration site.
Mandatory Visualization
Caption: Mechanism of G418 action and resistance.
Caption: Workflow for generating and maintaining stable cell lines.
Caption: Troubleshooting guide for loss of gene expression.
Application Notes and Protocols: Neomycin as a Selectable Marker in Yeast Genetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using neomycin and its analog, G418, as a selectable marker in yeast genetics. This powerful tool allows for the selection of successfully transformed yeast cells harboring a specific resistance gene, facilitating a wide range of genetic engineering applications.
Introduction
In the field of yeast genetics, selectable markers are indispensable for identifying and isolating cells that have incorporated foreign DNA. This compound, and more commonly its potent aminoglycoside analog G418 (also known as Geneticin®), serves as a dominant selectable marker.[1][2][3] This selection system relies on the expression of a resistance gene, typically the kanMX marker, which encodes an aminoglycoside phosphotransferase.[4] This enzyme inactivates G418 by phosphorylation, permitting the growth of transformed cells while inhibiting protein synthesis in non-transformed cells, ultimately leading to their death.[4][5][6]
The kanMX marker, often derived from the bacterial transposon Tn903, is a versatile tool for various yeast species, including Saccharomyces cerevisiae, Hansenula polymorpha, and Pichia pastoris.[2][7] It can be used for selection whether the vector is maintained episomally or integrated into the chromosome.[2]
Mechanism of Action and Resistance
G418 functions by binding to the 80S ribosome in eukaryotic cells, thereby disrupting protein synthesis by inhibiting the elongation step.[4][6] The resistance mechanism is conferred by the this compound phosphotransferase II (NPTII) enzyme, encoded by the neo gene (often part of the kanMX cassette).[8][9] NPTII catalyzes the transfer of a phosphate group from ATP to the this compound molecule, rendering it unable to bind to the ribosome and thus allowing protein synthesis to proceed in resistant cells.[10][11]
Interestingly, this compound has also been shown to interfere with phosphatidylinositol-4,5-bisphosphate (PIP2) at the yeast plasma membrane, leading to the activation of the Cell Wall Integrity (CWI) pathway.[12][13] This indicates that the antibiotic's effects extend beyond simple inhibition of protein synthesis.
Figure 1: Mechanism of G418 action and resistance in yeast.
Quantitative Data Summary
The optimal concentration of G418 for selection is highly dependent on the yeast strain, media composition, and even the specific lot of the antibiotic.[4] Therefore, it is crucial to perform a dose-response or "kill curve" experiment to determine the minimum concentration required to effectively kill non-transformed cells.
| Parameter | Recommended Concentration Range | Key Considerations |
| G418 in YPD Media | 500 - 1000 µg/mL[1][3][14] | Media with high salt concentrations can reduce G418 effectiveness.[2] YEPD medium is generally recommended for selection.[2] |
| G418 in Defined Media | 400 µg/mL or higher[15] | The pH of defined media can significantly impact G418 activity, with neutral pH (7.0) being more effective.[15] |
| Transformation Frequency | 100 - 700 transformants/µg DNA[2] | Varies with the vector, yeast strain, and transformation protocol. |
| Post-Transformation Incubation | 12 - 18 hours[2] | A recovery period in non-selective media is necessary for the expression of the resistance gene before plating on G418.[16] |
Experimental Protocols
Determining Optimal G418 Concentration (Kill Curve)
This protocol is essential for establishing the minimum G418 concentration that effectively inhibits the growth of the parental yeast strain.
References
- 1. astralscientific.com.au [astralscientific.com.au]
- 2. Direct selection of Saccharomyces cerevisiae resistant to the antibiotic G418 following transformation with a DNA vector carrying the kanamycin-resistance gene of Tn903 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. G418 - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A novel kanamycin/G418 resistance marker for direct selection of transformants in Escherichia coli and different yeast species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mutant this compound phosphotransferase II gene reduces the resistance of transformants to antibiotic selection pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A mutant this compound phosphotransferase II gene reduces the resistance of transformants to antibiotic selection pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. Direct introduction of this compound phosphotransferase II protein into apple leaves to confer kanamycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Interferes with Phosphatidylinositol-4,5-Bisphosphate at the Yeast Plasma Membrane and Activates the Cell Wall Integrity Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Interferes with Phosphatidylinositol-4,5-Bisphosphate at the Yeast Plasma Membrane and Activates the Cell Wall Integrity Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Dual gene expression cassette vectors with antibiotic selection markers for engineering in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. plantcellbiology.grkraj.org [plantcellbiology.grkraj.org]
Troubleshooting & Optimization
Troubleshooting low yield of G418-resistant colonies
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during G418 selection, specifically focusing on the low yield of resistant colonies. This resource is intended for researchers, scientists, and drug development professionals engaged in generating stable cell lines.
Frequently Asked Questions (FAQs)
Q1: What is G418 and how does it facilitate the selection of stable cell lines?
G418, also known as Geneticin, is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the 80S ribosomal subunit and disrupting the elongation step.[1][2][3] Its mechanism of action involves blocking the proofreading process during protein synthesis, leading to cell death.[3] Resistance to G418 is conferred by the neomycin resistance gene (neo), which encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH 3' II).[1][4] This enzyme inactivates G418 by phosphorylation, preventing it from binding to the ribosome.[1][4] In stable cell line generation, a plasmid containing both the gene of interest and the neo gene is transfected into cells. Only the cells that successfully integrate this plasmid into their genome will express the resistance enzyme, allowing them to survive and proliferate in a culture medium containing G418.[1]
Q2: I have no resistant colonies after G418 selection. What are the potential causes?
Several factors can lead to a complete failure in obtaining G418-resistant colonies.[5] The most common issues include:
-
G418 Concentration is Too High: An excessively high concentration of G418 can be toxic even to cells that have successfully integrated the resistance gene.[6][7]
-
Low Transfection Efficiency: If the initial transfection of your plasmid was inefficient, there might be too few cells carrying the resistance gene to form visible colonies.[7]
-
Inefficient Expression of the Resistance Gene: The promoter driving the neo gene might not be strong enough in your specific cell line, leading to insufficient production of the resistance enzyme.[7]
-
Inactive G418: The G418 solution may have lost its potency due to improper storage or handling.[7]
-
Poor Cell Health: The overall health of the cells before and during selection is critical. Unhealthy cells may not survive the selection process even if they are resistant.[5]
Q3: My non-transfected control cells are not dying. What could be the problem?
If your control cells are surviving, it indicates an issue with the selection pressure. Potential reasons include:
-
Incorrect G418 Concentration: The G418 concentration is likely too low for your specific cell line.[7] It is crucial to perform a kill curve to determine the optimal concentration.[7]
-
Inactive G418: The G418 solution may have degraded. It is recommended to use a fresh, properly stored aliquot of G418 and add it fresh to the media for each use.[7][8]
-
High Cell Density: A high cell density can create a "community effect" where dying cells may release factors that protect neighboring non-resistant cells.[6][7]
Q4: Both my transfected and non-transfected cells are dying. What should I do?
This scenario suggests that the selection conditions are too harsh. The primary cause is often a G418 concentration that is too high, killing both resistant and non-resistant cells.[7] It is also possible that your gene of interest is toxic to the cells.[7] In this case, you should perform a new kill curve to find a less stringent G418 concentration and consider using an inducible expression system to control the expression of your protein.[7]
Q5: What are satellite colonies and how can I prevent them?
Satellite colonies are small, slow-growing, or abortive colonies that appear around a genuinely resistant colony.[6] These often consist of non-transfected or transiently transfected cells that have managed to survive for a limited time under suboptimal selection pressure.[6] The main causes include a suboptimal G418 concentration (too low), high initial cell density, and G418 degradation.[6] To prevent satellite colonies, it is essential to perform a G418 kill curve to determine the optimal concentration, plate cells at a low density to ensure well-isolated colonies, and use fresh, potent G418.[6]
Q6: My cells are G418-resistant, but my gene of interest is not being expressed. Why is this happening?
This is a common issue that can arise from several factors:
-
Gene Silencing: The promoter driving your gene of interest may be silenced over time through mechanisms like methylation, while the promoter for the resistance gene remains active.[7][9]
-
Partial Plasmid Integration: The plasmid may have fragmented before integration, resulting in the integration of the neo gene but not your gene of interest.[7] Linearizing the plasmid before transfection can increase the chances of full-length integration.[9]
-
Toxicity of the Gene of Interest: If the protein you are expressing is toxic, there will be strong selective pressure for cells that have silenced or lost its expression to outcompete the expressing cells.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No resistant colonies observed | G418 concentration is too high.[7] | Perform a new kill curve to determine a less stringent G418 concentration.[7] |
| Low transfection efficiency.[7] | Optimize your transfection protocol.[7] | |
| Inefficient expression of the neo gene.[7] | Ensure you are using a vector with a strong promoter for your cell line.[7] | |
| Inactive G418 solution.[7] | Use a fresh, properly stored aliquot of G418.[7] | |
| Poor cell health prior to selection.[5] | Ensure the cell culture is healthy and actively dividing before starting the selection process.[5] | |
| Low yield of resistant colonies | Suboptimal G418 concentration.[6] | Perform a G418 kill curve to determine the optimal concentration for your specific cell line.[6] |
| Low transfection efficiency.[7] | Optimize your transfection protocol to increase the number of cells that take up the plasmid.[7] | |
| Toxicity of the gene of interest.[7] | Consider using an inducible expression system to control the expression of your protein.[7] | |
| Appearance of satellite colonies | Suboptimal G418 concentration (too low).[6] | Increase the G418 concentration based on kill curve results.[6] |
| High initial cell density.[6] | Reduce the number of cells plated for selection to allow for the formation of well-isolated colonies.[6] | |
| G418 degradation.[6] | Use fresh batches of G418 and prepare fresh selection media regularly.[6] | |
| Non-transfected cells are not dying | G418 concentration is too low.[7] | Perform a kill curve to determine the optimal G418 concentration.[7] |
| Inactive G418 solution.[7] | Use a fresh, properly stored aliquot of G418.[7] | |
| High cell density.[7] | Plate cells at a lower density.[7] |
Quantitative Data
Table 1: Recommended G418 Concentrations for Common Mammalian Cell Lines
Note: These are general recommendations. It is crucial to perform a kill curve experiment to determine the optimal G418 concentration for your specific cell line and experimental conditions.[1]
| Cell Line | Typical G418 Selection Concentration (µg/mL) | Typical G418 Maintenance Concentration (µg/mL) |
| HEK293 | 400 - 800 | 200 |
| HeLa | 400 - 1000 | 200 |
| CHO | 400 - 1000 | 200 |
| NIH3T3 | 400 - 800 | 200 |
| A549 | 500 - 1000 | 250 |
| MCF-7 | 400 - 800 | 200 |
Table 2: Example of G418 Kill Curve Data
| G418 Concentration (µg/mL) | Day 2 (% Viability) | Day 4 (% Viability) | Day 6 (% Viability) | Day 8 (% Viability) | Day 10 (% Viability) | Day 12 (% Viability) | Day 14 (% Viability) |
| 0 | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
| 100 | 95 | 80 | 60 | 40 | 20 | 10 | 5 |
| 200 | 90 | 60 | 30 | 10 | 0 | 0 | 0 |
| 400 | 80 | 40 | 10 | 0 | 0 | 0 | 0 |
| 600 | 60 | 20 | 0 | 0 | 0 | 0 | 0 |
| 800 | 40 | 5 | 0 | 0 | 0 | 0 | 0 |
| 1000 | 20 | 0 | 0 | 0 | 0 | 0 | 0 |
In this example, a concentration of 600 µg/mL would be chosen for selection, as it is the lowest concentration that effectively kills all non-resistant cells within a reasonable timeframe.[1]
Experimental Protocols
Protocol 1: G418 Kill Curve Experiment
A kill curve is essential for determining the optimal concentration of G418 for selecting stably transfected cells.[7]
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
G418 stock solution (e.g., 50 mg/mL)[7]
-
24-well or 12-well plates
Methodology:
-
Cell Plating: Seed the parental cells in a 24-well plate at a density that allows them to be approximately 20-25% confluent.[4] Allow the cells to adhere and grow overnight.[4]
-
G418 Dilution Series: Prepare a series of G418 dilutions in your complete culture medium. A typical concentration range to test for mammalian cells is 0, 100, 200, 400, 600, 800, 1000, and 1200 µg/mL.[6][7]
-
G418 Addition: Aspirate the old medium from the cells and replace it with the medium containing the different G418 concentrations.[7] Include a "no G418" control.[7]
-
Incubation and Observation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).[6] Observe the cells daily for signs of cell death, such as rounding, detachment, and debris.[6]
-
Media Changes: Refresh the G418-containing medium every 2-3 days.[1]
-
Data Collection: Assess cell viability at regular intervals (e.g., every 2 days) for up to 14 days using methods like MTT assay or Trypan Blue exclusion.[1]
-
Determination of Optimal Concentration: The optimal G418 concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within 7-14 days.[1]
Protocol 2: G418 Selection of Stably Transfected Cells
Methodology:
-
Transfection: Transfect the parental cells with a plasmid vector containing your gene of interest and the this compound resistance gene (neo).[1] Use a transfection method that is optimized for your cell line.
-
Recovery Period: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium (without G418).[1]
-
Initiation of Selection: After the recovery period, passage the cells and re-plate them in a selective medium containing the predetermined optimal concentration of G418 from the kill curve experiment.[1]
-
Maintenance of Selection: Continue to culture the cells in the G418-containing medium, replacing the medium every 3-4 days.[1]
-
Colony Formation: Monitor the plates for the formation of resistant colonies. This process can take anywhere from one to three weeks.[7] Most non-resistant cells should die within 7 to 14 days.[7]
-
Isolation of Clones: Once colonies are visible, they can be isolated and expanded for further analysis.
Visualizations
Caption: Mechanism of G418 action and resistance.
Caption: General workflow for G418 selection.
References
- 1. benchchem.com [benchchem.com]
- 2. agscientific.com [agscientific.com]
- 3. invivogen.com [invivogen.com]
- 4. astralscientific.com.au [astralscientific.com.au]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing G418 Concentration for Stable Cell Line Generation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing G418 concentration for the selection of stable cell lines, with a focus on HEK293 and CHO cells.
Frequently Asked Questions (FAQs)
Q1: What is G418 and how does it work for cell selection?
G418, also known as Geneticin®, is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by blocking the elongation step.[1][2] Resistance to G418 is conferred by the neomycin resistance gene (neo), which encodes an enzyme that inactivates the antibiotic.[3][4] This allows for the selection of cells that have been successfully transfected with a plasmid containing the neo gene.[1][5]
Q2: Why is it crucial to determine the optimal G418 concentration for my specific cell line?
The optimal G418 concentration varies significantly between cell lines and can even be affected by media, growth conditions, and the metabolic rate of the cells.[3][4] Using a concentration that is too low will result in incomplete selection and the survival of non-transfected cells.[6][7] Conversely, a concentration that is too high can be toxic even to resistant cells, leading to slow growth or cell death.[6][7] Therefore, it is essential to perform a kill curve experiment to determine the minimum concentration of G418 that effectively kills your untransfected parental cell line.[8][9]
Q3: My untransfected control cells are not dying during G418 selection. What could be the issue?
Several factors could be at play if your untransfected cells are surviving G418 selection:
-
Suboptimal G418 Concentration: The G418 concentration is likely too low for your specific cell line.[6][7] It is crucial to perform a kill curve to determine the optimal concentration.[7]
-
Inactive G418: G418 can lose potency if not stored correctly or if it has undergone multiple freeze-thaw cycles. It is recommended to use fresh aliquots and add G418 to the media just before use.[7][10]
-
High Cell Density: A high cell density can create a "community effect" that protects non-resistant cells from the antibiotic.[3][11] Plating cells at a lower density for selection is recommended.[6]
Q4: My transfected cells are dying along with the non-transfected cells. What should I do?
This issue can be caused by several factors:
-
G418 Concentration is Too High: The concentration determined from your kill curve might be too stringent, affecting even the cells that have integrated the resistance gene.[7]
-
Low Transfection Efficiency: If only a small percentage of your cells were successfully transfected, the number of surviving cells may be very low.[7]
-
Inefficient Expression of the Resistance Gene: The promoter driving the neo gene may not be strong enough in your cell line, leading to insufficient resistance.[7]
Q5: I am observing satellite colonies around my resistant colonies. What causes this and how can I prevent it?
Satellite colonies are small, slow-growing colonies of non-transfected or transiently transfected cells that appear around a genuinely resistant colony.[6] The primary causes include:
-
Suboptimal G418 Concentration: A low G418 concentration may not be sufficient to kill all non-resistant cells effectively.[6]
-
High Initial Cell Density: Plating too many cells can lead to a protective "community effect".[6] To prevent satellite colonies, it is critical to use the optimal G418 concentration determined from a kill curve and to plate cells at a low density to ensure the formation of well-isolated colonies.[6]
Q6: How long should G418 selection take?
The selection process typically takes one to three weeks.[1] Most non-resistant cells should die within 7 to 14 days of G418 application.[3][5]
Q7: Can I use G418 for selecting HEK293T cells?
No, G418 selection is generally not effective for HEK293T cells. This is because HEK293T cells often already contain the this compound resistance gene, which was used in their development, making them inherently resistant to G418.[8][12] For HEK293T cells, alternative selection markers like puromycin or hygromycin B should be used.[8]
G418 Concentration for Common Cell Lines
The optimal G418 concentration is highly cell-line dependent. The following table provides a general starting range for selection and maintenance. It is imperative to perform a kill curve to determine the optimal concentration for your specific experimental conditions.
| Cell Line | Typical Selection Concentration (µg/mL) | Typical Maintenance Concentration (µg/mL) |
| HEK293 | 400 - 800[8] | 200 - 400[8] |
| CHO | 200 - 1000[13][14] | 200 - 400[1] |
| HeLa | 400 - 500[7] | ~200 |
| HT1080 | 250[13] | ~125 |
| Jurkat | 750[13] | ~375 |
| MCF-7 | 800[13] | ~400 |
Experimental Protocols
Protocol 1: G418 Kill Curve Determination
This protocol describes the essential experiment to determine the minimum G418 concentration required to kill the parental (non-transfected) cell line.
Materials:
-
Parental cell line (e.g., HEK293, CHO)
-
Complete culture medium
-
G418 stock solution (e.g., 50 mg/mL in sterile water or PBS)[4][9]
-
24-well or 12-well tissue culture plates[9]
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: The day before starting the experiment, seed the parental cells into a 24-well plate at a density that will result in approximately 50-80% confluency on the day of G418 addition.[8] Plate cells in at least duplicate wells for each condition.[8]
-
G418 Dilution Series: Prepare a series of G418 dilutions in your complete culture medium. A typical concentration range to test is 0, 100, 200, 400, 600, 800, 1000, and 1200 µg/mL.[6][7]
-
G418 Addition: After 24 hours of cell growth, aspirate the old medium and replace it with the medium containing the different G418 concentrations. Include a "no G418" control.[6][8]
-
Incubation and Observation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).[6]
-
Medium Replacement: Replace the selective medium every 2-4 days.[4][5]
-
Monitoring Cell Viability: Observe the cells daily for signs of cell death (e.g., rounding, detachment, debris).[6] Count the number of viable cells at regular intervals (e.g., every 2 days) to determine the rate of cell death at each G418 concentration.[3]
-
Determining Optimal Concentration: The optimal concentration is the lowest concentration of G418 that kills the entire cell population within 7-14 days.[4][5]
Protocol 2: Generation of Stable Cell Lines
This protocol provides a general workflow for creating a stable cell line following transfection.
Materials:
-
Parental cell line (e.g., HEK293, CHO)
-
Expression plasmid containing the gene of interest and the neo gene
-
Transfection reagent
-
Complete culture medium
-
G418 at the predetermined optimal concentration
-
Cloning cylinders or limiting dilution supplies
Procedure:
-
Transfection: Transfect the parental cells with the expression vector using a protocol optimized for your cell line.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-72 hours in a non-selective medium.[15][16]
-
Selection: Passage the cells into a fresh medium containing the optimal concentration of G418.[16]
-
Monitoring: Regularly monitor the cells and replace the selective medium every 3-4 days. Untransfected cells will gradually die.[16]
-
Colony Formation: After 1-3 weeks, distinct colonies of resistant cells should become visible.[16]
-
Isolation of Clones: Isolate individual colonies using cloning cylinders or by picking them with a sterile pipette tip and transfer them to individual wells of a new plate for expansion.[16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No resistant colonies observed | G418 concentration too high.[7][17] | Perform a new kill curve to determine a less stringent G418 concentration.[7] |
| Low transfection efficiency.[7][17] | Optimize your transfection protocol.[7] | |
| Inefficient expression of the neo gene.[7][17] | Ensure you are using a vector with a strong promoter for your cell line.[7] | |
| Non-transfected cells are not dying | G418 concentration is too low.[6][7] | Perform a kill curve to determine the optimal G418 concentration.[7] |
| Inactive G418 solution.[7] | Use a fresh, properly stored aliquot of G418.[7] | |
| High cell density.[6][7] | Plate cells at a lower density.[6] | |
| Satellite colonies are present | Suboptimal G418 concentration (too low).[6] | Perform a G418 kill curve to determine the optimal concentration.[6] |
| High initial cell density.[6] | Reduce the number of cells plated for selection.[6] | |
| Loss of gene of interest expression over time | Gene silencing.[7] | This can be a complex issue, consider using a different promoter or vector design. |
| Partial integration of the plasmid.[7] | Screen multiple clones to find one with stable expression. | |
| Toxicity of the gene of interest.[7] | Consider using an inducible expression system.[7] |
References
- 1. G418 - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. astralscientific.com.au [astralscientific.com.au]
- 4. abo.com.pl [abo.com.pl]
- 5. G418 Kill curve protocol [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of G418 selection efficiency by cell-cell interaction in transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HEK293T and G418 - Cell Biology [protocol-online.org]
- 13. gentarget.com [gentarget.com]
- 14. researchgate.net [researchgate.net]
- 15. takara.co.kr [takara.co.kr]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Why are my non-transfected cells surviving G418 selection?
This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during G418 selection for the generation of stable cell lines.
Frequently Asked Questions (FAQs)
Q1: Why are my non-transfected control cells surviving G418 selection?
A1: Several factors can lead to the survival of non-transfected cells during G418 selection. The most common reasons include:
-
Incorrect G418 Concentration: The concentration of G418 may be too low for your specific cell line. It is crucial to perform a kill curve to determine the minimum concentration of G418 that effectively kills non-transfected cells.[1][2]
-
Inactive G418: The G418 solution may have lost its potency due to improper storage (should be at 4°C, protected from light) or multiple freeze-thaw cycles.[1] It is recommended to add G418 fresh to the media for each use.[1]
-
High Cell Density: A high cell density can create a protective effect, shielding some cells from the antibiotic.[1][3] Ensure cells are plated at a density that does not lead to overcrowding during the selection process.
-
Slow Cell Proliferation: G418 is most effective against actively dividing cells.[3][4] Cells that are proliferating slowly may survive longer in the presence of the antibiotic.
-
Intrinsic Cell Resistance: Some cell lines may exhibit a natural resistance to G418.
Q2: What is a kill curve and why is it essential?
A2: A kill curve is a dose-response experiment performed to determine the optimal concentration of a selection antibiotic, like G418, needed to kill non-transfected cells effectively.[2][5][6] It is essential because different cell lines exhibit varying sensitivities to G418, and even different batches of the antibiotic can have different potencies.[6][7] Performing a kill curve ensures that you use the lowest concentration of G418 that kills all non-transfected cells within a reasonable timeframe (typically 7-14 days), while minimizing off-target effects on your transfected cells.[2][6]
Q3: How long should G418 selection take?
A3: The duration of G418 selection can vary depending on the cell line and the concentration of G418 used, but it typically takes between one to three weeks.[1][8] Most non-resistant cells should die within the first 7 to 14 days of selection.[1][9]
Q4: My transfected cells are also dying during G418 selection. What should I do?
A4: If your transfected cells are dying along with the non-transfected cells, consider the following possibilities:
-
G418 Concentration is Too High: The concentration determined from your kill curve might be too stringent for your transfected cells.[1]
-
Low Transfection Efficiency: If only a small percentage of cells were successfully transfected, the number of surviving cells may be very low.[1]
-
Inefficient Expression of the Resistance Gene: The promoter driving the expression of the neomycin resistance gene (neo) may not be strong enough in your cell line, leading to insufficient levels of the resistance protein.[1]
-
Plasmid Integration Issues: For stable cell lines, the plasmid carrying the neo gene needs to integrate into the host cell's genome. If the plasmid is not integrated, it will be lost as the cells divide.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot issues with non-transfected cells surviving G418 selection.
Problem: Non-transfected cells are not dying.
| Potential Cause | Recommended Action |
| Suboptimal G418 Concentration | Perform a new kill curve to determine the minimal lethal dose for your specific cell line.[2][5][6] |
| Inactive G418 | Use a fresh, verified stock of G418. Ensure proper storage at 4°C and protection from light. Avoid repeated freeze-thaw cycles.[1] |
| High Cell Density | Optimize the seeding density to prevent cells from becoming too confluent during selection.[1][3] |
| Slow Cell Growth | Ensure the cells are healthy and actively dividing before starting the selection process.[3][4] |
Problem: Both transfected and non-transfected cells are dying.
| Potential Cause | Recommended Action |
| G418 Concentration Too High | Perform a new kill curve and select a less stringent G418 concentration.[1] |
| Low Transfection Efficiency | Optimize your transfection protocol to increase the percentage of successfully transfected cells. |
| Inefficient neo Gene Expression | Ensure you are using a vector with a strong promoter suitable for your cell line. |
| Toxicity of the Gene of Interest | Consider using an inducible expression system to control the expression of your target protein. |
Experimental Protocols
G418 Kill Curve Protocol
This protocol provides a general guideline for determining the optimal G418 concentration for your cell line.
-
Cell Plating: Seed your parental (non-transfected) cell line in a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment. Plate cells in duplicate or triplicate for each G418 concentration.
-
G418 Dilution Series: Prepare a series of G418 dilutions in your complete cell culture medium. A typical starting range for mammalian cells is 0, 100, 200, 400, 600, 800, 1000, and 1200 µg/mL.[1]
-
G418 Addition: After allowing the cells to adhere overnight, aspirate the medium and replace it with the medium containing the different concentrations of G418. Include a "no G418" control.
-
Incubation and Observation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2). Examine the cells daily for signs of toxicity, such as rounding up, detachment, and cell lysis.[1]
-
Media Changes: Refresh the selective medium every 2-3 days.[5]
-
Determine Optimal Concentration: The optimal G418 concentration is the lowest concentration that results in complete cell death of the non-transfected cells within 7-14 days.[2][6]
Sample G418 Kill Curve Data
| G418 Concentration (µg/mL) | Day 3 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) | Day 14 (% Viability) |
| 0 | 100 | 100 | 100 | 100 |
| 100 | 80 | 50 | 20 | 5 |
| 200 | 60 | 20 | 5 | 0 |
| 400 | 40 | 5 | 0 | 0 |
| 600 | 20 | 0 | 0 | 0 |
| 800 | 5 | 0 | 0 | 0 |
| 1000 | 0 | 0 | 0 | 0 |
| 1200 | 0 | 0 | 0 | 0 |
In this example, a G418 concentration of 400-600 µg/mL would be a good starting point for selection, as it effectively kills all non-transfected cells within 7-10 days.
Visualizations
Caption: Mechanism of G418 action and resistance.
Caption: Troubleshooting workflow for G418 selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. astralscientific.com.au [astralscientific.com.au]
- 4. invivogen.com [invivogen.com]
- 5. takara.co.kr [takara.co.kr]
- 6. abo.com.pl [abo.com.pl]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
- 9. G418 Kill curve protocol [protocols.io]
Dealing with mosaic or heterogeneous expression in G418-selected clones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of mosaic or heterogeneous expression in G418-selected clones.
Frequently Asked Questions (FAQs)
Q1: What is G418 and how does it work for selecting stable cell lines?
A1: G418, also known as Geneticin, is an aminoglycoside antibiotic that is toxic to a wide range of prokaryotic and eukaryotic cells.[1][2] Its mechanism of action involves binding to the 80S ribosomal subunit in eukaryotic cells, which disrupts protein synthesis and ultimately leads to cell death.[1][3] The basis for G418 selection lies in the co-transfection of cells with a plasmid containing the gene of interest and a selectable marker gene, most commonly the neomycin resistance gene (neo).[1][3] The neo gene encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH 3' II), which inactivates G418 through phosphorylation.[2][3] This modification prevents G418 from binding to the ribosome, rendering the cells that have successfully integrated the plasmid into their genome resistant to the antibiotic's toxic effects.[1][3] Consequently, only these stably transfected cells will survive and proliferate in a culture medium containing G418.[1]
Q2: Why am I seeing variable or mosaic expression of my gene of interest in my G418-selected clones?
A2: Mosaic or heterogeneous expression in G418-selected clones is a common issue that can arise from several factors:
-
Positional Effects of Transgene Integration: The random integration of the transgene into the host cell's genome can lead to variability in expression levels.[4][5] The surrounding chromatin environment at the integration site significantly influences the transgene's transcriptional activity.
-
Multiple Integration Events: A single cell may have multiple integration events of the plasmid, leading to a heterogeneous population of cells with varying copy numbers of the transgene.[6]
-
Epigenetic Silencing: Transgenes can be recognized as foreign DNA by the cell and become silenced over time through epigenetic mechanisms like DNA methylation and histone modifications.[7][8][9] This can lead to a gradual decrease or complete loss of transgene expression in a subpopulation of cells.
-
Incomplete Selection: If the G418 concentration is too low, it may not effectively kill all non-transfected or low-expressing cells, resulting in a mixed population.[10]
-
Promoter Silencing: Certain promoters, like the CMV promoter, can be susceptible to silencing in some cell types, leading to reduced or variegated expression.[11]
-
Clonal Heterogeneity: Even within a population derived from a single clone, phenotypic variability can arise due to the inherent heterogeneity of the parental wild-type cells.[12]
Q3: What is a "kill curve" and why is it essential before starting a G418 selection experiment?
A3: A kill curve is a dose-response experiment performed to determine the minimum concentration of G418 that is lethal to the parental (non-transfected) cell line within a specific timeframe, typically 7-14 days.[1][13] It is a critical first step in G418 selection because the optimal concentration is highly dependent on the specific cell line, its metabolic rate, and growth conditions.[3] Using a G418 concentration that is too low will result in incomplete selection and a high number of false-positive clones, while a concentration that is too high can be detrimental to the health of the truly resistant cells.[14]
Troubleshooting Guide
Problem 1: No resistant colonies appear after G418 selection.
| Potential Cause | Troubleshooting Step |
| G418 Concentration Too High | Perform a kill curve to determine the optimal G418 concentration for your specific cell line.[13][14] |
| Inactive G418 | Use a fresh, verified stock of G418. Store G418 solutions at 4°C and protect from light.[13] |
| Low Transfection Efficiency | Optimize your transfection protocol. Confirm transfection efficiency with a reporter gene (e.g., GFP) before selection.[14][15] |
| neo Resistance Gene Not Expressed | Verify the integrity of your expression vector and ensure the promoter driving the neo gene is active in your cell line.[14] |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before and during selection.[10][14] |
| Inappropriate Cell Density | Optimize the seeding density of your cells. Confluent, non-growing cells can be more resistant to antibiotics.[16] |
Problem 2: High background of non-resistant cells or false-positive clones.
| Potential Cause | Troubleshooting Step |
| G418 Concentration Too Low | Re-evaluate your kill curve and consider increasing the G418 concentration slightly.[10] |
| Degradation of G418 | G418 is labile at 37°C. It is recommended to refresh the selection medium every 3-4 days to maintain selective pressure.[10] |
| Cross-protection | High-expressing resistant cells can sometimes protect neighboring non-resistant cells. Seed cells at a lower density to minimize this effect.[11] |
| Satellite Colonies | These are small colonies of non-resistant cells growing around a truly resistant colony. When picking clones, select large, well-established colonies. |
Problem 3: Clones are resistant to G418 but show low or no expression of the gene of interest (GOI).
| Potential Cause | Troubleshooting Step |
| Independent Silencing of the GOI | The promoter driving your GOI may be silenced independently of the promoter driving the neo gene.[11] Consider using a vector with a different promoter or one that links the expression of the GOI and the resistance gene (e.g., using an IRES or a 2A peptide).[11] |
| Positional Effect Variegation | The integration site of the transgene can lead to variable or silenced expression. Screen a larger number of clones (at least 20) to find one with a favorable integration site.[17] |
| Loss of GOI Expression Cassette | In rare cases, rearrangements or deletions can occur, leading to the loss of the GOI while retaining the resistance gene. Verify the presence of the GOI by PCR. |
| Detection Method Insensitivity | The expression level may be too low for your current detection method. Use a more sensitive assay, such as qPCR or a highly sensitive Western blot protocol.[17] |
Problem 4: Gradual loss of expression or increasing heterogeneity over time in culture.
| Potential Cause | Troubleshooting Step |
| Epigenetic Silencing | Continuous culture can lead to progressive silencing of the transgene.[4] Maintain a low, continuous level of G418 in the culture medium to select against cells that have silenced the resistance gene (and potentially the linked GOI).[18][19] |
| Lack of Clonality | The initial "clone" may not have been derived from a single cell, leading to a mixed population where non-expressing or low-expressing cells outgrow the high-expressing ones.[20] |
| Instability of High Copy Number Integrants | Clones with a very high copy number of the transgene can be unstable and may lose copies over time.[6] |
| Cell Line Instability | The parental cell line itself may be genetically unstable. Ensure you are using a low-passage, well-characterized cell line.[10] |
Experimental Protocols
Protocol 1: G418 Kill Curve Determination
Objective: To determine the optimal concentration of G418 for selecting stably transfected cells.
Methodology:
-
Cell Plating: Seed the parental (non-transfected) cells into a 24-well plate at a density that allows them to reach approximately 50-70% confluency within 24 hours.[1]
-
G418 Dilutions: Prepare a series of G418 dilutions in complete culture medium. A typical range to test is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.[1] For some cell lines, this range may need to be extended.[2]
-
Treatment: After 24 hours of cell growth, replace the medium in each well with the medium containing the different G418 concentrations. Include a "no G418" control.[1]
-
Incubation and Observation: Incubate the plate under standard cell culture conditions. Observe the cells daily for signs of cytotoxicity, such as detachment, rounding, and lysis.[1]
-
Medium Replacement: Replace the medium containing the respective G418 concentrations every 2-3 days.[13]
-
Endpoint Determination: The optimal G418 concentration is the lowest concentration that results in complete cell death within 7-14 days, while the "no G418" control cells remain healthy and confluent.[1][13]
Protocol 2: Single-Cell Cloning by Limiting Dilution
Objective: To isolate individual clones from a pool of G418-resistant cells to ensure monoclonality.
Methodology:
-
Cell Preparation: After G418 selection has yielded a population of resistant cells, harvest the cells and perform an accurate cell count.
-
Serial Dilution: Perform a serial dilution of the cell suspension to achieve a final concentration that will statistically yield 0.5 cells per 100 µL (or other desired volume per well).[15]
-
Plating: Plate the diluted cell suspension into 96-well plates. For example, to achieve a density of 0.5 cells/well, add 100 µL of a 5 cells/mL suspension to each well.
-
Incubation: Incubate the plates under standard cell culture conditions.
-
Colony Monitoring: After 7-10 days, screen the plates for single colonies using a microscope. Mark the wells that contain only a single colony.
-
Expansion: Once the single colonies have grown to a sufficient size, trypsinize and expand them into larger culture vessels. It is recommended to perform a second round of limiting dilution to increase the probability of obtaining a truly clonal population.[10]
Protocol 3: Verification of Clonality
Objective: To confirm that a selected cell line originated from a single progenitor cell.
Methods:
-
Southern Blot Analysis: This is considered a gold standard technique for clonality assessment. It can detect unique transgene integration patterns in the host genome.[21]
-
PCR-based Methods: Techniques like inverse PCR or splinkerette PCR can be used to identify the genomic sequences flanking the transgene integration site.[22] A truly clonal population will have the same integration site(s).
-
Next-Generation Sequencing (NGS): High-throughput sequencing can be used to identify all transgene integration sites within a cell population, providing a comprehensive analysis of clonality.[21][23]
-
Fluorescence In Situ Hybridization (FISH): FISH can be used to visualize the integration sites of the transgene on the chromosomes, offering information on the number and location of integrations.[21]
Data Presentation
Table 1: Typical G418 Concentrations for Common Cell Lines
| Cell Line | Typical G418 Concentration (µg/mL) |
| HEK293 | 400 - 800 |
| HeLa | 400 - 800 |
| CHO | 400 - 1000 |
| NIH 3T3 | 400 - 800 |
| Jurkat | 800 - 1200 |
| A549 | 400 - 600 |
Note: These are general recommendations. It is crucial to perform a kill curve experiment to determine the optimal G418 concentration for your specific cell line and experimental conditions.[1]
Visualizations
Caption: Workflow for generating a stable G418-resistant cell line.
Caption: Potential causes of mosaic expression in G418-selected clones.
Caption: A logical workflow for troubleshooting mosaic expression.
References
- 1. benchchem.com [benchchem.com]
- 2. G418 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Homogeneity and persistence of transgene expression by omitting antibiotic selection in cell line isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitigating Clonal Variation in Recombinant Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G418 Selection and stability of cloned genes integrated at chromosomal delta sequences of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Epigenetic silencing in transgenic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. knowledge.lonza.com [knowledge.lonza.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. takara.co.kr [takara.co.kr]
- 14. benchchem.com [benchchem.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. Stable Cell Line Generation | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. addgene.org [addgene.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. dc.engconfintl.org [dc.engconfintl.org]
- 23. Multiplexed clonality verification of cell lines for protein biologic production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Neomycin Resistance Gene Silencing
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenge of neomycin resistance gene silencing over time, ensuring the successful generation and maintenance of stable cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound resistance gene silencing?
A1: this compound resistance gene silencing is the loss of expression of the this compound phosphotransferase II (neo or nptII) gene over time in cultured cells.[1] This phenomenon is a form of transgene silencing, where the introduced gene becomes transcriptionally inactive. This leads to the cells losing their resistance to G418 (also known as geneticin), the selective antibiotic.[2] Silencing is often caused by epigenetic modifications, such as DNA methylation and histone modifications, which result in the formation of repressive chromatin structures around the integrated transgene.[3][4]
Q2: What are the primary causes of neo gene silencing?
A2: Several factors can contribute to the silencing of the this compound resistance gene:
-
Epigenetic Modifications: The cell's machinery can recognize the transgene as foreign and silence it through processes like DNA methylation and repressive histone modifications.[1][5] This is a primary mechanism for silencing.[4]
-
Integration Site: The location where the transgene inserts into the host genome significantly impacts its expression.[1] Integration into heterochromatin regions (transcriptionally silent DNA) can lead to silencing.[6] Conversely, integration into "safe harbor" loci, which are transcriptionally active regions, can promote stable expression.[7]
-
Promoter Choice: The promoter driving neo gene expression is critical. Promoters can vary in their strength and susceptibility to silencing.[1] For example, viral promoters like the one from CMV can be potent but are also prone to silencing in certain cell types over long-term culture.[8]
-
Vector Design: The structure of the expression vector itself can influence silencing. The prokaryotic origin of the neo gene may act as a transcriptional silencer in eukaryotic cells.[9] Additionally, the presence of multiple copies of the transgene can sometimes trigger silencing mechanisms.[3]
Q3: My cells initially survived G418 selection, but now they are dying. What is happening?
A3: This is a classic sign of transgene silencing. While the neo gene was initially expressed at a high enough level to confer resistance, it has likely been silenced over subsequent cell divisions.[2] This leads to a decrease in the production of the this compound phosphotransferase enzyme, making the cells susceptible to G418 again. Another possibility is the gradual loss of the integrated plasmid if it was not properly incorporated into the host genome.[10]
Q4: Can I prevent the neo gene from being silenced?
A4: While it can be challenging, several strategies can be employed to prevent or minimize transgene silencing:
-
Optimize Vector Design:
-
Choose a strong, ubiquitous promoter: Promoters from housekeeping genes (e.g., PGK, EF1α) are often less prone to silencing than viral promoters.[11]
-
Incorporate insulator elements: Flanking the transgene with chromatin insulators, such as cHS4, can help shield it from the repressive effects of adjacent chromatin.[1]
-
Use Ubiquitous Chromatin Opening Elements (UCOEs): These elements can help maintain an open chromatin state at the integration site, resisting epigenetic silencing.[12]
-
-
Select an Appropriate Integration Site:
-
Optimize Selection and Culture Conditions:
-
Maintain continuous selection pressure: Periodically culturing the cells in a medium containing the selection agent (G418) can help eliminate cells that have silenced the resistance gene.[14]
-
Single-cell cloning: After initial selection, performing single-cell cloning can help isolate clones with stable transgene expression.[8]
-
Troubleshooting Guide: G418 Selection Issues
This guide addresses common problems encountered during G418 selection, which can be related to the expression and stability of the this compound resistance gene.
| Problem | Possible Cause | Recommended Solution |
| No resistant colonies appear after selection. | G418 Concentration Too High: The concentration is killing all cells, including those with the integrated neo gene.[15] | Perform a new G4al8 kill curve to determine the minimum effective concentration for your specific cell line.[2] |
| Low Transfection Efficiency: Too few cells successfully incorporated the plasmid. | Optimize your transfection protocol. Confirm efficiency with a reporter gene (e.g., GFP) if possible.[15] | |
| Inefficient neo Gene Expression: The promoter driving the neo gene is weak in your cell type.[2] | Use a vector with a stronger promoter known to be active in your cell line. | |
| Inactive G418: The G418 solution may have degraded. | Use a fresh, properly stored aliquot of G418.[16] | |
| High number of satellite or false-positive colonies. | G418 Concentration Too Low: The concentration is not sufficient to kill all non-resistant cells effectively.[17] | Perform a G418 kill curve to find the optimal concentration.[17] |
| High Initial Cell Density: A "community effect" can protect non-resistant cells. | Reduce the number of cells plated for selection to allow for the formation of well-isolated colonies.[17] | |
| Partial Plasmid Integration: Only the neo gene may have integrated, without the gene of interest. | Linearize the plasmid before transfection to increase the likelihood of full-length integration.[2] | |
| Resistant cells lose expression of the gene of interest over time but remain G418 resistant. | Differential Gene Silencing: The promoter for your gene of interest is silenced, while the promoter for the neo gene remains active.[2] | Consider using a vector with a different promoter for your gene of interest or a bicistronic vector (e.g., with an IRES element) to link the expression of both genes.[8] |
| Toxicity of the Gene of Interest: There is a selective pressure for cells that silence the toxic gene to outgrow the expressing cells.[2] | Consider using an inducible expression system to control the expression of your protein.[2] |
G418 Concentration Ranges for Common Cell Lines
The optimal G418 concentration is highly cell-line dependent. Always perform a kill curve to determine the ideal concentration for your specific cells. The following table provides general starting ranges.[2]
| Cell Line | Typical G418 Concentration Range (µg/mL) |
| HeLa | 400 - 500 |
| CHO | 200 - 600 |
| HEK293 | 200 - 800 |
| NIH 3T3 | 400 - 800 |
| C2C12 | 1000 - 2000 |
Experimental Protocols
Protocol: G418 Kill Curve Determination
A kill curve is essential for determining the optimal concentration of G418 for selecting stably transfected cells.[2] This protocol establishes the minimum G418 concentration that kills all non-transfected cells within a specific timeframe (usually 7-14 days).
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
G418 stock solution (e.g., 50 mg/mL)[2]
-
24-well tissue culture plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Plating: The day before starting the kill curve, seed the parental cells into a 24-well plate at a density that will not lead to confluence during the experiment.
-
G418 Dilution Series: Prepare a series of G418 dilutions in your complete culture medium. A typical concentration range to test is 0, 100, 200, 400, 600, 800, 1000, and 1200 µg/mL.[2][17] The optimal range may vary based on the cell line.
-
G418 Addition: After 24 hours of cell growth, aspirate the old medium and replace it with the medium containing the different G418 concentrations. Include a "no G418" control well.[2]
-
Incubation and Observation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).[17]
-
Daily Monitoring: Observe the cells daily for signs of cell death (e.g., rounding, detachment, debris).[17]
-
Medium Change: Change the medium every 2-3 days with freshly prepared G418-containing medium to remove dead cells and their toxic byproducts.[2]
-
Determine Optimal Concentration: The optimal concentration for selection is the lowest concentration that kills all cells within 7-14 days. This concentration will be used for selecting your transfected cells.
Visualizations
Mechanism of G418 Action and this compound Resistance
Caption: Mechanism of G418-mediated cell death and neo gene-conferred resistance.
Troubleshooting Workflow for G418 Selection Failure
Caption: A step-by-step workflow to troubleshoot the absence of resistant colonies.
Logical Flow for Preventing Transgene Silencing
References
- 1. The sound of silence: transgene silencing in mammalian cell engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Epigenetic silencing in transgenic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Epigenetic silencing in transgenic plants [frontiersin.org]
- 5. Antimicrobial resistance in the wild: Insights from epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analysis of random transgene integration in CHO manufacturing cell lines by targeted sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The prokaryotic this compound-resistance-encoding gene acts as a transcriptional silencer in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 13. Targeted integration of transfected and infected adeno-associated virus vectors containing the this compound resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Navigating Neomycin Selection: A Technical Support Guide on the Impact of Cell Density
For researchers, scientists, and drug development professionals utilizing neomycin selection, achieving high efficiency is paramount for the successful generation of stable cell lines. A critical, yet often overlooked, factor influencing this process is cell density. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to cell density and the efficiency of this compound (G418) selection.
Troubleshooting Guide: Cell Density-Related Issues in this compound Selection
This guide addresses common problems encountered during this compound selection where cell density is a likely contributing factor.
| Problem | Potential Cause Related to Cell Density | Recommended Solution |
| 1. Non-transfected cells are not dying or are dying very slowly. | High Cell Density: A confluent monolayer of cells can create a microenvironment that protects untransfected cells from the full effects of G418.[1][2] This is because cells in close contact may have reduced metabolic activity or the antibiotic may not be able to efficiently reach all cells. | - Optimize Seeding Density: Plate cells at a lower density, typically 20-25% confluency, at the start of selection to ensure they are actively dividing.[1][3] - Regularly Monitor and Passage Cells: Do not allow cells to become fully confluent during the selection process. Passage the cells as needed to maintain a sub-confluent culture. |
| 2. Transfected cells are also dying, leading to low yield of resistant colonies. | Inappropriately High Seeding Density During Kill Curve: If the kill curve was performed on cells that were too dense, the determined optimal G418 concentration might be too high for sparsely plated transfected cells. | - Standardize Kill Curve Seeding Density: Perform the kill curve with cells plated at the same density you intend to use for your selection experiment. A recommended starting point for adherent cells is 0.8–3.0 x 10^5 cells/ml and for suspension cells is 2.5–5.0 x 10^5 cells/ml.[4] |
| 3. High background of spontaneously resistant colonies. | High Initial Plating Density: A large initial population of cells increases the statistical probability of selecting for rare, spontaneously resistant cells that have not been successfully transfected. | - Reduce Initial Cell Number: Start the selection with a lower number of cells post-transfection to minimize the background of spontaneous resistance. |
| 4. Inconsistent selection results between experiments. | Variable Seeding Densities: Using different cell densities across experiments will lead to variability in the effective G418 concentration and the rate of cell death. | - Maintain Consistent Protocols: Strictly adhere to a standardized protocol for cell seeding density for both kill curve determination and the selection process itself. |
Frequently Asked Questions (FAQs)
Q1: Why is cell density so important for this compound (G418) selection?
A1: Cell density is a critical factor because G418 is most effective on metabolically active, dividing cells.[3] At high densities, cell proliferation slows down, and cell-to-cell contact can create a protective barrier, reducing the antibiotic's efficacy.[2] Conversely, plating cells too sparsely can lead to poor growth and viability, independent of the antibiotic effect. Therefore, an optimal cell density ensures that cells are actively dividing and are uniformly exposed to the selective agent.
Q2: What is the ideal cell confluency to start this compound selection?
A2: It is generally recommended to start the selection when cells are at a low confluency, around 20-25%.[1][3] This ensures that the cells are in a logarithmic growth phase and are more susceptible to the effects of G418. Cells should not be allowed to exceed 80% confluency during the selection process.[4]
Q3: How does cell density affect the determination of the optimal G418 concentration (kill curve)?
A3: The cell density used to perform a kill curve directly impacts the determined minimal lethal concentration of G418. If a high cell density is used for the kill curve, the resulting "optimal" concentration may be too high for the lower density of cells typically used after transfection, leading to the death of truly resistant clones.[2] Therefore, the cell density in the kill curve experiment should mimic the density of the subsequent selection experiment.
Q4: Can I use this compound directly for mammalian cell selection?
A4: No, this compound is toxic to mammalian cells and is not typically used for selection.[5][6] G418, also known as Geneticin, is an analog of this compound that is less toxic and highly effective for selecting mammalian cells expressing the this compound resistance gene (neo).[5][6][7]
Q5: What is the mechanism of G418 resistance?
A5: G418 inhibits protein synthesis in eukaryotic cells by binding to the 80S ribosomal subunit.[8][9] The neo gene, often used as a selectable marker, encodes the enzyme aminoglycoside 3'-phosphotransferase (APH 3' II).[8] This enzyme inactivates G418 by phosphorylation, preventing it from binding to the ribosome and thus allowing the cell to survive.[8]
Experimental Protocols
Key Experiment: Determining Optimal G418 Concentration via a Kill Curve
This protocol outlines the steps to determine the minimum concentration of G418 required to kill non-transfected host cells.
Materials:
-
Host cell line (non-transfected)
-
Complete cell culture medium
-
G418 solution (stock concentration, e.g., 50 mg/mL)
-
24-well tissue culture plates
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
Methodology:
-
Cell Plating:
-
For adherent cells, seed at a density of 0.8–3.0 x 10^5 cells/mL in 0.5 mL of complete growth medium per well of a 24-well plate.[4]
-
For suspension cells, seed at a density of 2.5–5.0 x 10^5 cells/mL.[4]
-
Incubate overnight to allow for cell attachment (for adherent cells) and to ensure cells are in a healthy growing state. The confluency should be around 50-80% before adding the antibiotic.[4][10]
-
-
G418 Dilution Series:
-
Prepare a series of G418 dilutions in complete culture medium. A typical starting range for mammalian cells is 0, 100, 200, 400, 600, 800, 1000, and 1200 µg/mL.[2]
-
-
Treatment:
-
Aspirate the medium from the wells and replace it with the medium containing the different concentrations of G418. Include a "no G418" control.
-
-
Incubation and Observation:
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).
-
Examine the cells daily for signs of toxicity, such as rounding up, detachment, and cell lysis.
-
Replace the selective medium every 2-3 days.[2]
-
-
Determining the Optimal Concentration:
-
Continue the experiment for 7-14 days.[2]
-
The optimal concentration is the lowest concentration of G418 that results in complete cell death of the non-transfected cells within this timeframe.
-
Visualizations
This compound (G418) Selection Workflow
Caption: Workflow for generating stable cell lines using G418 selection.
Logical Relationship of Cell Density and Selection Efficiency
Caption: Impact of cell density on the efficiency of this compound selection.
References
- 1. astralscientific.com.au [astralscientific.com.au]
- 2. benchchem.com [benchchem.com]
- 3. abo.com.pl [abo.com.pl]
- 4. tools.mirusbio.com [tools.mirusbio.com]
- 5. This compound Sulfate - FAQs [thermofisher.com]
- 6. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. G418 - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. invivogen.com [invivogen.com]
- 10. gentarget.com [gentarget.com]
Technical Support Center: Navigating the Off-Target Effects of Long-Term G418 Exposure
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on understanding and mitigating the off-target effects of long-term G418 (Geneticin®) exposure on cell physiology. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of G418, and how does it lead to off-target effects?
A1: G418 is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the 80S ribosomal subunit, which disrupts the elongation step of translation.[1] This leads to the production of truncated and non-functional proteins, ultimately causing cell death in non-resistant cells.[1] Resistance is conferred by the neo gene, which encodes an enzyme that inactivates G418.[1]
Long-term exposure can lead to off-target effects primarily due to G418's potent inhibition of mitochondrial ribosomes, which are structurally similar to prokaryotic ribosomes.[2] This inhibition of mitochondrial protein synthesis can lead to a significant metabolic load on the cells, even in resistant ones, causing cellular stress and impacting normal physiological processes.[3][4][5][6]
Q2: What are the most common off-target effects observed with chronic G418 exposure?
A2: The most frequently reported off-target effects include:
-
Increased Metabolic Load: Cells exhibit altered nutrient utilization, such as increased glutamine consumption and changes in glucose flux.[7][8][9]
-
Mitochondrial Dysfunction: Inhibition of mitochondrial protein synthesis can impair mitochondrial function, leading to decreased energy production.[2]
-
Induction of Apoptosis: Prolonged cellular stress from G418 can trigger programmed cell death, often involving the release of cytochrome c and activation of caspases.[10][11]
-
Altered Gene and Protein Expression: The selection pressure and metabolic stress can lead to changes in the expression levels of endogenous genes and proteins, which can affect the phenotype of the selected cells.[7]
-
Reduced Recombinant Protein Expression: Over time, the expression of the gene of interest may decrease or be silenced, even if the cells remain resistant to G418.[4]
Q3: How can I minimize the off-target effects of G418 in my experiments?
A3: To minimize off-target effects, consider the following strategies:
-
Determine the Optimal G418 Concentration: Always perform a kill curve for each cell line to determine the lowest effective concentration of G418 that kills non-transfected cells within a reasonable timeframe (typically 7-14 days).[12][13]
-
Use the Lowest Maintenance Dose: Once stable clones are selected, maintain the culture in a medium with a reduced G418 concentration (often 50% of the selection concentration).
-
Regularly Monitor Cell Health and Phenotype: Continuously observe your cells for any changes in morphology, growth rate, or expression of your protein of interest.
-
Consider Alternative Selection Markers: If significant off-target effects are observed, using a different selection antibiotic with a different mechanism of action might be beneficial.
-
Perform Thorough Characterization: Once a stable cell line is established, thoroughly characterize its phenotype and genotype to ensure it still meets your experimental requirements.
Troubleshooting Guides
Issue 1: High Levels of Cell Death in Transfected Cells During Selection
| Possible Cause | Troubleshooting Step |
| G418 Concentration is Too High | Perform a new kill curve to determine a less stringent G418 concentration.[3] |
| Low Transfection Efficiency | Optimize your transfection protocol to increase the percentage of cells that have taken up the resistance gene. |
| Inefficient Expression of the neo Gene | Ensure you are using a vector with a strong promoter suitable for your cell line. |
| Toxicity of the Gene of Interest | Consider using an inducible expression system to control the expression of your protein. |
| Poor Cell Health Pre-Selection | Ensure cells are healthy and actively dividing before starting the selection process. Antibiotics are most effective on dividing cells.[12] |
Issue 2: No Resistant Colonies After Selection
| Possible Cause | Troubleshooting Step |
| G418 Concentration is Too High | As above, a new kill curve with a broader range of concentrations is recommended.[2] |
| Inactive G418 Solution | Use a fresh, properly stored aliquot of G418. G418 can be labile at 37°C over extended periods.[14] |
| High Cell Density | Plate cells at a lower density to prevent contact inhibition and ensure all cells are exposed to the antibiotic.[12] |
| Plasmid Integration Issues | For stable cell lines, linearizing the plasmid before transfection can increase the chances of full-length integration.[4] |
Issue 3: Loss of Recombinant Protein Expression Over Time
| Possible Cause | Troubleshooting Step |
| Gene Silencing | The promoter driving your gene of interest may have become methylated and silenced. Consider using a vector with a different promoter or one that is less prone to silencing.[4] |
| Partial Plasmid Integration | The integrated plasmid may be incomplete, lacking the gene of interest. Screen multiple clones to find one with stable expression. |
| Selection of Low-Expressing Clones | The selection pressure may favor clones with lower expression of a potentially toxic recombinant protein. Screen and select clones based on both resistance and expression level. |
| Cell Population Heterogeneity | The polyclonal population may be overgrown by cells that have silenced the gene of interest but maintain G418 resistance. It is crucial to perform single-cell cloning to establish a monoclonal cell line. |
Quantitative Data on Off-Target Effects
Table 1: Effect of G418 on Cellular Metabolism in Recombinant CHO and BHK Cells
| Cell Line | Parameter | G418 Concentration | Change in Activity | Reference |
| CHO | Glutaminase | Increasing | Increased | [7][8] |
| CHO | Glutamate Dehydrogenase | Increasing | Increased | [7][8] |
| CHO | Glutamine Synthetase | Increasing | Increased | [7][8] |
| CHO | Glucose-6-Phosphate Dehydrogenase | Increasing | Increased | [7][8] |
| CHO | Pyruvate Carboxylase | Increasing | Increased | [7][8] |
| BHK | Glutaminase | Increasing | Increased | [7][8] |
| BHK | Glutamate Dehydrogenase | Increasing | Increased | [7][8] |
| BHK | Glutamine Synthetase | Increasing | Increased | [7][8] |
| Data is qualitative ("Increased") as specific fold-change values were not provided in the source. |
Table 2: Cytotoxicity of G418 in Acanthamoeba Trophozoites
| Parameter | Value | Reference |
| IC50 at 37°C | 32 ± 3 µg/mL | [11] |
| IC90 at 37°C | 75 ± 5 µg/mL | [11] |
| Intracellular Calcium (Control) | 24 nM | [11] |
| Intracellular Calcium (6h G418 treatment) | 60 nM | [11] |
Experimental Protocols
Protocol 1: Determining Optimal G418 Concentration (Kill Curve)
This protocol is essential for determining the minimum G418 concentration required to kill non-transfected cells.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
G418 stock solution (e.g., 50 mg/mL)
-
24-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Seed the parental cells in a 24-well plate at a density that allows for logarithmic growth for at least one week. Allow cells to adhere for 24 hours.
-
Prepare a series of G418 concentrations in complete medium. A typical range to test is 0, 100, 200, 400, 600, 800, 1000, and 1200 µg/mL.[14]
-
Replace the medium in each well with the medium containing the different G418 concentrations. Include a no-antibiotic control.
-
Incubate the cells under their normal growth conditions.
-
Replace the selective medium every 2-3 days.[12]
-
Examine the cells daily for signs of toxicity (e.g., rounding, detachment, lysis).
-
After 7-14 days, determine the lowest concentration of G418 that results in complete cell death.[14] This is the optimal concentration for selecting your stably transfected cells.
Protocol 2: Assessment of Apoptosis using TUNEL Assay
This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)
-
DNase I (for positive control)
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
Procedure:
-
Fixation: Rinse cells with PBS and fix with 4% PFA for 10 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 2 minutes each.
-
Permeabilization: Incubate cells with permeabilization solution for 15 minutes at room temperature.
-
Controls:
-
Positive Control: Treat one sample with DNase I for 10 minutes at room temperature to induce DNA breaks.
-
Negative Control: Prepare a sample where the TdT enzyme is omitted from the reaction mixture.
-
-
TUNEL Reaction: Incubate cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.
-
Washing: Wash cells three times with PBS for 2 minutes each.
-
Counterstaining and Mounting: Mount the coverslips with a mounting medium containing a nuclear counterstain.
-
Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Protocol 3: Measurement of Mitochondrial Membrane Potential (MMP)
A decrease in MMP is an early indicator of apoptosis. This protocol uses a fluorescent dye like TMRE or JC-1.
Materials:
-
Cell suspension or adherent cells
-
Complete cell culture medium or PBS
-
MMP-sensitive fluorescent dye (e.g., TMRE)
-
FCCP or CCCP (for positive control, uncouples mitochondrial membrane potential)
-
Black, clear-bottom 96-well plate (for plate reader) or flow cytometry tubes
Procedure (using TMRE for flow cytometry):
-
Prepare a cell suspension of 1 x 106 cells/mL in warm medium or PBS.
-
Positive Control: To a control tube, add CCCP to a final concentration of 50 µM and incubate at 37°C for 15 minutes.[15]
-
Add TMRE to all samples to a final concentration of 200 nM and incubate at 37°C in the dark for 15-30 minutes.[15]
-
Centrifuge the cells at 300 x g for 5 minutes and remove the supernatant.
-
Wash the cells once with 1 mL of warm PBS.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the samples immediately on a flow cytometer. A decrease in fluorescence intensity indicates a loss of MMP.
Visualizations
Caption: Mechanism of G418 and its downstream off-target effects.
Caption: A troubleshooting flowchart for common G418 selection issues.
Caption: Simplified intrinsic apoptosis pathway induced by G418 stress.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. The effects of G418 on the growth and metabolism of recombinant mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of G418 on the growth and metabolism of recombinant mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation of G418-induced metabolic load in recombinant CHO and BHK cells: effect on the activity and expression of central metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterisation of G418-induced metabolic load in recombinant CHO and BHK cells: effect on the activity and expression of central metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. G418 induces programmed cell death in Acanthamoeba through the elevation of intracellular calcium and cytochrome c translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abo.com.pl [abo.com.pl]
- 13. G418 Kill curve protocol [protocols.io]
- 14. knowledge.lonza.com [knowledge.lonza.com]
- 15. media.cellsignal.com [media.cellsignal.com]
Reducing cytotoxicity of G418 during stable cell line generation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the cytotoxicity of G418 during stable cell line generation.
Frequently Asked Questions (FAQs)
Q1: What is G418 and how does it work?
G418, also known as Geneticin®, is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the 80S ribosome and blocking the elongation step of polypeptide synthesis.[1][2][3] Resistance to G418 is conferred by the neomycin resistance gene (neo), which encodes an enzyme called aminoglycoside 3'-phosphotransferase.[1][2] This enzyme inactivates G418 through phosphorylation, allowing cells that express the neo gene to survive in its presence.[4]
Q2: Why is determining the optimal G418 concentration crucial?
The optimal G418 concentration is highly dependent on the specific cell line, as different cells exhibit varying levels of sensitivity.[1][5] Using a concentration that is too high can lead to the death of even successfully transfected cells, while a concentration that is too low will result in incomplete selection and a high background of non-transfected cells.[5] Therefore, it is essential to perform a kill curve experiment to determine the minimum concentration of G418 that effectively kills the parental (non-transfected) cell line.[6]
Q3: What are the typical G418 concentrations for common cell lines?
While a kill curve is always recommended, the following table provides starting concentration ranges for some commonly used cell lines. Note that the maintenance concentration is typically 50% of the selection concentration.[1]
| Cell Line | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) |
| HeLa | 400 - 500[1][5] | 200 - 250 |
| CHO | 200 - 1000[1][5] | 100 - 500 |
| HEK293 | 200 - 800[5] | 100 - 400 |
| NIH 3T3 | 400 - 800[5] | 200 - 400 |
| C2C12 | 1000 - 2000[5] | 500 - 1000 |
| SH-SY5Y | 500 - 600[1][7] | 250 - 300 |
Q4: How long does G418 selection typically take?
The selection process can take anywhere from one to three weeks.[8] Most non-resistant cells should die within 7 to 14 days of G418 application.[5]
Q5: Can I reduce the G418 concentration after selection?
Yes, for long-term maintenance of a stable cell line, the G418 concentration can often be reduced to half of the selection concentration.[1] This helps to minimize the long-term cytotoxic effects on the selected cells.
Troubleshooting Guides
This section addresses common issues encountered during G418 selection.
Problem 1: All cells, including transfected ones, are dying.
| Possible Cause | Troubleshooting Step |
| G418 concentration is too high. | Perform a new kill curve to determine a less stringent G418 concentration.[5] |
| Low transfection efficiency. | Optimize your transfection protocol to ensure a higher percentage of cells have taken up the plasmid. |
| Inefficient expression of the neo gene. | Ensure you are using a vector with a strong promoter suitable for your cell line.[5] |
| Toxicity of the gene of interest. | If your gene of interest is toxic to the cells, consider using an inducible expression system to control its expression.[5] |
Problem 2: Non-transfected control cells are not dying.
| Possible Cause | Troubleshooting Step |
| Incorrect G418 Concentration. | The G418 concentration may be too low for your specific cell line. It is essential to perform a kill curve.[5] |
| Inactive G418. | The G418 solution may have lost its potency due to improper storage (should be at 4°C, protected from light) or multiple freeze-thaw cycles.[5] It is recommended to add G418 fresh to the media for each use.[9] |
| High cell density. | If the cell density is too high, cell-to-cell contact can sometimes protect cells from the antibiotic. Plate cells at a lower density.[4][5] |
Problem 3: A mixed population of expressing and non-expressing cells is observed after selection.
| Possible Cause | Troubleshooting Step |
| Gene silencing. | The promoter driving your gene of interest may be silenced over time. Consider using a different vector or sorting the cell population to isolate high-expressing clones.[5] |
| Partial plasmid integration. | Linearizing your plasmid before transfection can increase the chances of full-length integration.[5] |
Experimental Protocols
Protocol 1: Determining the Optimal G418 Concentration (Kill Curve)
A kill curve is essential for determining the minimum G418 concentration required to kill your non-transfected host cell line.[4]
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
G418 stock solution (e.g., 50 mg/mL)
-
24-well tissue culture plates
Procedure:
-
Cell Plating: Seed the parental cells into a 24-well plate at a density that allows them to be 20-25% confluent.[4] For adherent cells, a density of 0.8—3.0 x 10^5 cells/ml is a good starting point, while for suspension cells, use 2.5—5.0 x 10^5 cells/ml.[10] Allow the cells to adhere overnight.
-
G418 Dilution Series: The next day, prepare a series of G418 dilutions in complete culture medium. A common starting range is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.[1][5]
-
Treatment: Aspirate the old medium and replace it with the medium containing the different G418 concentrations. Include a "no G418" control well.[1]
-
Incubation and Observation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).[5]
-
Media Changes and Monitoring: Examine the cells daily for signs of toxicity, such as rounding, detachment, and lysis.[5] Replace the selective medium every 2-3 days.[5]
-
Determining Optimal Concentration: Continue the experiment for 7-14 days.[6] The optimal G418 concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within this timeframe.[6]
Visualizations
Caption: Workflow for generating a stable cell line using G418 selection.
Caption: Troubleshooting decision tree for common G418 selection issues.
Potential Strategies to Further Reduce Cytotoxicity
While optimizing G418 concentration and cell culture conditions are the primary methods for reducing cytotoxicity, exploring the use of media supplements with antioxidant properties may offer additional benefits.
Sodium Pyruvate:
Pyruvate is known to have antioxidant properties and can protect cells from hydrogen peroxide-induced cytotoxicity.[11] It plays a role in cellular metabolism and can help maintain the intracellular ATP and glutathione levels, which are crucial for cell viability.[12] Although not a standard component of G418 selection protocols, supplementing the culture medium with sodium pyruvate could potentially mitigate some of the off-target cytotoxic effects of G418 by reducing oxidative stress. Further investigation would be required to determine the optimal concentration and its specific effects in the context of G418 selection for different cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. G418 - Wikipedia [en.wikipedia.org]
- 3. yeasenbio.com [yeasenbio.com]
- 4. astralscientific.com.au [astralscientific.com.au]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. abo.com.pl [abo.com.pl]
- 8. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. takara.co.kr [takara.co.kr]
- 11. Pyruvate and related alpha-ketoacids protect mammalian cells in culture against hydrogen peroxide-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of sodium pyruvate in mitigating the cytotoxic effects of vanadium on CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
How to rescue a failing G418 selection experiment
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and rescuing failing G418 selection experiments. Below you will find a series of troubleshooting guides and frequently asked questions to address common issues encountered during the generation of stable cell lines using G418.
Troubleshooting Guide: No Resistant Colonies After G418 Selection
Question: I have completed my G418 selection, but I don't see any resistant colonies. What could be the problem?
Answer: The absence of resistant colonies is a common setback in G418 selection experiments. Several factors, ranging from the specifics of your experimental setup to the health of your cells, could be contributing to this outcome. A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issue.
Here is a step-by-step workflow to help you diagnose the problem:
Caption: Troubleshooting workflow for an absence of resistant colonies.
Frequently Asked Questions (FAQs)
Issue 1: All cells, including transfected ones, are dying.
Question: My transfected cells are dying along with the non-transfected cells. What should I do?
Answer: This is a frequent issue that can be traced back to several potential causes:
-
G418 Concentration is Too High: The concentration of G418 determined from your kill curve might be too stringent, leading to the death of even the cells that have successfully integrated the resistance gene.[1]
-
Low Transfection Efficiency: If only a small percentage of your cells were successfully transfected, the number of surviving cells may be very low, giving the impression of complete cell death.[1]
-
Inefficient Expression of the Resistance Gene: The promoter driving the expression of the neomycin resistance gene (neo) may not be strong enough in your specific cell line, resulting in insufficient levels of the resistance protein.[1]
-
Toxicity of the Gene of Interest: The overexpression of your gene of interest could be toxic to the cells.
Troubleshooting Steps:
-
Re-evaluate G418 Concentration: Perform a new kill curve to determine a less stringent G418 concentration.[1]
-
Optimize Transfection: Improve your transfection protocol to increase efficiency.
-
Vector Optimization: Ensure you are using a vector with a strong promoter suitable for your cell line.[1]
-
Consider Inducible Expression: If your gene of interest is toxic, consider using an inducible expression system to control its expression.[1]
Issue 2: Non-transfected control cells are not dying.
Question: My non-transfected control cells are not dying. What could be the problem?
Answer: If your negative control cells are surviving the G418 selection, it indicates a problem with the selective pressure. Here are the likely reasons:
-
Incorrect G418 Concentration: The G418 concentration may be too low for your cell line. It is crucial to perform a kill curve to determine the optimal concentration.[1]
-
Inactive G418: The G418 solution may have lost its potency due to improper storage (should be at 4°C, protected from light) or multiple freeze-thaw cycles. It's recommended to add G418 fresh to the media for each use.[1]
-
High Cell Density: A high cell density can sometimes shield cells from the effects of G418 due to cell-to-cell contact.[1]
Troubleshooting Steps:
-
Perform a Kill Curve: This is essential to determine the minimum G418 concentration that effectively kills your specific non-transfected cells.[1]
-
Use Fresh G418: Prepare a fresh G418 stock solution and ensure it is stored correctly.
-
Optimize Seeding Density: Plate cells at a lower density to ensure all cells are adequately exposed to the antibiotic.
Issue 3: Loss of gene of interest expression after initial selection.
Question: After an initial period of successful selection, I am losing expression of my gene of interest, but the cells remain G418 resistant. Why is this happening?
Answer: This is a common phenomenon that can be attributed to:
-
Gene Silencing: The promoter driving your gene of interest may be silenced over time through mechanisms like methylation, while the promoter for the this compound resistance gene remains active.[1][2]
-
Plasmid Integration Issues: For stable cell lines, the plasmid must integrate into the host cell's genome. If the plasmid is not integrated, it will be lost as the cells divide.[1]
Troubleshooting Steps:
-
Single-Cell Cloning: After the initial selection, perform single-cell cloning to isolate and expand individual clones. This will help in identifying clones with stable and high expression of your gene of interest.
-
Vector Design: Consider using a vector with a different promoter for your gene of interest or a bicistronic vector that links the expression of your gene and the resistance gene.[2]
-
Linearize Plasmid: Linearizing the plasmid before transfection can sometimes improve the chances of stable integration.[2][3]
Data Presentation
Table 1: Recommended G418 Concentration Ranges for Common Cell Lines
The optimal G418 concentration is highly dependent on the cell line. The following table provides general starting ranges. It is imperative to perform a kill curve to determine the optimal concentration for your specific experimental conditions. [1][4]
| Cell Line | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) |
| HeLa | 400 - 500[4] | Typically 50% of the selection concentration[4] |
| CHO | 200 - 1000[4] | Typically 50% of the selection concentration[4] |
| SH-SY5Y | 600[4] | Typically 50% of the selection concentration[4] |
| HUT78 | Starting range of 100 - 1000 for kill curve[4] | Determined from kill curve[4] |
| B. saltans | 2[4] | Not specified |
Experimental Protocols
Protocol 1: Determining the Optimal G418 Concentration (Kill Curve)
A kill curve is essential to determine the minimum concentration of G418 that is lethal to your non-transfected parental cell line.[5]
Methodology:
-
Cell Plating: Seed the parental cells into a 24-well plate at a density that allows them to reach approximately 50-70% confluency within 24 hours.[5] For adherent cells, a density of 0.8–3.0 x 10^5 cells/ml is recommended, while for suspension cells, 2.5–5.0 x 10^5 cells/ml is appropriate.[6]
-
G418 Dilutions: Prepare a series of G418 dilutions in complete culture medium. A typical range to test is 0, 100, 200, 400, 600, 800, 1000, and 1200 µg/mL.[1][5]
-
Treatment: After 24 hours of cell growth, replace the medium in each well with the medium containing the different G418 concentrations. Include a "no G418" control.[5]
-
Incubation and Observation: Incubate the plate under standard cell culture conditions. Observe the cells daily for signs of cytotoxicity, such as detachment, rounding, and lysis.[5]
-
Media Changes: Refresh the G418-containing medium every 2-3 days.[5]
-
Data Collection: Assess cell viability at regular intervals (e.g., every 2 days) for up to 14 days. This can be done qualitatively by microscopy or quantitatively using assays such as MTT or Trypan Blue exclusion.[5]
-
Determination of Optimal Concentration: The optimal G418 concentration for selection is the lowest concentration that results in complete cell death within 7-14 days.[5]
Caption: Workflow for determining the optimal G418 concentration.
Protocol 2: Generation of Stable Cell Lines using G418 Selection
Once the optimal G418 concentration is determined, you can proceed with generating your stable cell line.
Methodology:
-
Transfection: Transfect your cells with the plasmid containing the this compound resistance gene and your gene of interest using your optimized protocol.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in a non-selective medium.[6][7]
-
Initiation of Selection: After the recovery period, passage the cells and re-plate them in a selective medium containing the predetermined optimal concentration of G418.[5] It is recommended to split cells so they are no more than 25% confluent, as antibiotics are most effective on actively dividing cells.[8]
-
Maintenance of Selection: Continue to culture the cells in the G418-containing medium, replacing the medium every 3-4 days.[5]
-
Expansion of Resistant Colonies: Resistant colonies should become visible within 1-3 weeks.[4][9]
-
Isolation of Clones: Once colonies are large enough, they can be isolated (e.g., using cloning cylinders or by limiting dilution) and expanded into individual clonal cell lines.[4]
-
Maintenance of Stable Cell Line: Once a stable cell line is established, the concentration of G418 in the maintenance medium can often be reduced, typically to 50% of the selection concentration.[4]
Signaling Pathways and Mechanisms
G418 Mechanism of Action and Resistance
G418 is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[10][11] It binds to the 80S ribosome, disrupting the elongation step of polypeptide synthesis, which is ultimately lethal to the cell.[1][12]
Resistance to G418 is conferred by the this compound resistance gene (neo).[11] This gene encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH 3' II), which inactivates G418 through phosphorylation.[1] This modification prevents G418 from binding to the ribosome, allowing the cell to continue protein synthesis and survive.[1]
Caption: Mechanism of G418 action and resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. takara.co.kr [takara.co.kr]
- 7. benchchem.com [benchchem.com]
- 8. abo.com.pl [abo.com.pl]
- 9. benchchem.com [benchchem.com]
- 10. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
- 11. G418 - Wikipedia [en.wikipedia.org]
- 12. invivogen.com [invivogen.com]
Validation & Comparative
Verifizierung der Integration des Neomycin-Resistenzgens: Ein Vergleich von PCR und Southern Blot
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine zuverlässige Methode zur Überprüfung der Integration von Transgenen benötigen, ist die Wahl der richtigen molekularbiologischen Technik entscheidend. Dieser Leitfaden bietet einen objektiven Vergleich von zwei etablierten Methoden – der Polymerase-Kettenreaktion (PCR) und dem Southern Blot – zur Verifizierung der Integration des Neomycin-Resistenzgens (neoR). Wir stellen detaillierte experimentelle Protokolle, quantitative Leistungsdaten und visuelle Arbeitsabläufe zur Verfügung, um Sie bei der Auswahl des für Ihre Forschungsanforderungen am besten geeigneten Ansatzes zu unterstützen.
Die erfolgreiche Integration eines Transgens, wie des this compound-Resistenzgens, in das Wirtsgenom ist ein grundlegender Schritt in vielen Bereichen der molekularbiologischen Forschung und der Entwicklung von Gentherapien. Die Bestätigung dieser Integration und die Bestimmung der Kopienzahl des Transgens sind für die weitere Charakterisierung von Zelllinien oder transgenen Organismen unerlässlich. PCR und Southern Blot sind zwei grundlegende Techniken, die zu diesem Zweck eingesetzt werden, jede mit ihren eigenen Stärken und Schwächen.
Gegenüberstellung der Methoden: PCR vs. Southern Blot
Die Polymerase-Kettenreaktion ist für ihre hohe Empfindlichkeit und Geschwindigkeit bekannt, während der Southern Blot als Goldstandard für die definitive Bestimmung der Integrationsereignisse und der Kopienzahl gilt. Die Wahl zwischen diesen Techniken hängt oft von den spezifischen Anforderungen des Experiments ab, wie z. B. dem benötigten Durchsatz, der erforderlichen Genauigkeit und den verfügbaren Ressourcen.
| Merkmal | PCR (insbesondere qPCR) | Southern Blot |
| Prinzip | Enzymatische Amplifikation spezifischer DNA-Sequenzen | Nachweis spezifischer DNA-Fragmente nach Restriktionsverdau und Gelelektrophorese mittels Sondenhybridisierung.[1] |
| Sensitivität | Sehr hoch, kann einzelne DNA-Moleküle nachweisen.[2] | Geringer als PCR.[3] |
| Spezifität | Abhängig von der Primer-Gestaltung, kann unspezifische Amplifikationen ergeben | Hoch, da eine lange Sonde zur Hybridisierung verwendet wird.[3] |
| Quantitative Analyse | Echtzeit-PCR (qPCR) ermöglicht eine genaue Quantifizierung der Kopienzahl.[4][5] | Kann zur Schätzung der Kopienzahl verwendet werden, ist aber weniger präzise als qPCR.[3] |
| Informationen zur Integration | Liefert keine Informationen über den Ort der Integration oder die Anzahl der Integrationsstellen | Kann die Anzahl der Integrationsstellen und die Unversehrtheit des integrierten Transgens aufzeigen.[6] |
| Zeitaufwand | Schnell (Stunden) | Zeitaufwändig (Tage).[5] |
| DNA-Anforderungen | Geringe Mengen an DNA erforderlich | Benötigt größere Mengen an hochreiner DNA.[5] |
| Durchsatz | Hoch | Gering |
| Technische Komplexität | Moderat | Hoch |
Experimentelle Protokolle
Hier finden Sie detaillierte Protokolle für die Verifizierung der Integration des this compound-Resistenzgens mittels PCR und Southern Blot.
Protokoll 1: Quantitativer PCR (qPCR) zur Bestimmung der Kopienzahl des this compound-Resistenzgens
Dieses Protokoll beschreibt die Verwendung von qPCR zur Bestimmung der relativen Kopienzahl des this compound-Resistenzgens im Vergleich zu einem endogenen Referenzgen mit bekannter Kopienzahl.
1. DNA-Isolierung:
-
Isolieren Sie genomische DNA (gDNA) aus den zu testenden Zelllinien oder Geweben mit einem kommerziellen Kit nach Herstellerangaben.
-
Bestimmen Sie die Konzentration und Reinheit der gDNA mittels UV-Spektrophotometrie.
2. Primer- und Sonden-Design:
-
Entwerfen Sie Primerpaare, die spezifisch für das this compound-Resistenzgen sind.
-
Entwerfen Sie Primerpaare für ein endogenes Referenzgen (z. B. GAPDH, β-Actin), das in einer einzigen Kopie im Genom vorliegt.
-
Die Primer sollten eine Länge von 18-24 Basen, einen GC-Gehalt von 40-60 % und eine Schmelztemperatur (Tm) von 55-65 °C aufweisen.
3. qPCR-Reaktion:
-
Bereiten Sie einen Reaktionsmix pro Reaktion vor:
-
SYBR Green Master Mix (2x) oder Sonden-basierter Master Mix
-
Vorwärts-Primer (10 µM)
-
Rückwärts-Primer (10 µM)
-
gDNA (5-20 ng)
-
Nuklease-freies Wasser
-
-
Führen Sie die qPCR unter folgenden typischen Bedingungen durch:
-
Initiale Denaturierung: 95 °C für 10 Minuten
-
40 Zyklen:
-
Denaturierung: 95 °C für 15 Sekunden
-
Annealing/Extension: 60 °C für 60 Sekunden
-
-
-
Führen Sie eine Schmelzkurvenanalyse durch, um die Spezifität der Amplifikation bei Verwendung von SYBR Green zu überprüfen.
4. Datenanalyse:
-
Bestimmen Sie den Ct-Wert (Cycle threshold) für das this compound-Resistenzgen und das Referenzgen in jeder Probe.
-
Berechnen Sie die relative Kopienzahl mit der ΔΔCt-Methode.
Protokoll 2: Southern Blot zur Verifizierung der Integration des this compound-Resistenzgens
Dieses Protokoll beschreibt den Nachweis und die Charakterisierung der Integration des this compound-Resistenzgens mittels Southern Blot.
1. DNA-Isolierung und Restriktionsverdau:
-
Isolieren Sie eine ausreichende Menge (10-20 µg) hochmolekularer genomischer DNA.
-
Verdauen Sie die DNA über Nacht mit einem geeigneten Restriktionsenzym. Wählen Sie ein Enzym, das nicht innerhalb der neoR-Kassette schneidet, um die Anzahl der Integrationsstellen zu bestimmen. Um die Unversehrtheit der Kassette zu überprüfen, verwenden Sie ein Enzym, das einmal innerhalb der Kassette schneidet.
2. Gelelektrophorese:
-
Trennen Sie die verdauten DNA-Fragmente auf einem 0,8 %igen Agarosegel auf.
-
Lassen Sie den Lauf lange genug laufen, um eine gute Trennung der Fragmente zu erreichen.
3. Blotting:
-
Depurinieren Sie das Gel (0,25 M HCl), denaturieren Sie es (0,5 M NaOH, 1,5 M NaCl) und neutralisieren Sie es (0,5 M Tris-HCl, 1,5 M NaCl).
-
Übertragen Sie die DNA über Nacht durch Kapillarblotting auf eine positiv geladene Nylonmembran.
-
Fixieren Sie die DNA durch UV-Crosslinking oder Backen bei 80 °C auf der Membran.
4. Sondenherstellung und Hybridisierung:
-
Stellen Sie eine Sonde her, die spezifisch für das this compound-Resistenzgen ist, indem Sie ein DNA-Fragment mittels PCR amplifizieren und mit Digoxigenin (DIG) oder radioaktiven Nukleotiden markieren.
-
Prähybridisieren Sie die Membran für mehrere Stunden bei der Hybridisierungstemperatur in einer geeigneten Hybridisierungslösung.
-
Denaturieren Sie die Sonde und geben Sie sie zur Hybridisierungslösung. Hybridisieren Sie über Nacht.
5. Waschen und Detektion:
-
Waschen Sie die Membran unter stringenten Bedingungen, um unspezifisch gebundene Sonde zu entfernen.
-
Weisen Sie die hybridisierte Sonde nach:
-
Bei DIG-Markierung: Inkubation mit Anti-DIG-Antikörper-konjugierter alkalischer Phosphatase und anschließende chemilumineszente Detektion.
-
Bei radioaktiver Markierung: Autoradiographie.
-
6. Interpretation der Ergebnisse:
-
Einzelintegration: Ein einzelnes Band, dessen Größe von der Integrationsstelle abhängt, wenn ein Enzym verwendet wird, das nicht in der Kassette schneidet.
-
Mehrfachintegration: Mehrere Bänder, die jeweils einer einzigartigen Integrationsstelle entsprechen.
-
Tandem-Integrationen: Ein einzelnes, aber intensiveres Band im Vergleich zu einer Einzelkopie-Kontrolle.
Visuelle Arbeitsabläufe
Logische Beziehung der Methoden
Fazit
Sowohl die PCR als auch der Southern Blot sind wertvolle Techniken zur Verifizierung der Integration des this compound-Resistenzgens. Die PCR, insbesondere die qPCR, bietet eine schnelle, hochempfindliche und quantitative Methode, die sich ideal für das Screening einer großen Anzahl von Proben eignet. Der Southern Blot bleibt jedoch der Goldstandard für eine definitive Analyse, da er detaillierte Informationen über die Anzahl der Integrationsstellen und die Integrität des integrierten Transgens liefert. In vielen Fällen ist eine Kombination beider Methoden der optimale Ansatz: ein initiales Screening mittels PCR, gefolgt von einer detaillierten Charakterisierung positiver Klone durch Southern Blotting.
References
- 1. conductscience.com [conductscience.com]
- 2. US7943346B2 - Probes and primers for detection of bacterial pathogens and antibiotic resistance genes - Google Patents [patents.google.com]
- 3. An evaluation of new and established methods to determine T‐DNA copy number and homozygosity in transgenic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gene-quantification.de [gene-quantification.de]
- 5. Real-time quantitative PCR as an alternative to Southern blot or fluorescence in situ hybridization for detection of gene copy number changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Quantifying Transgene Copy Number in G418-Selected Cell Lines
For researchers and drug development professionals working with genetically engineered cell lines, accurately determining the transgene copy number is a critical step. This guide provides a comparative overview of the most common methods for quantifying transgenes in G418-selected mammalian cell lines, complete with experimental data and detailed protocols.
The selection of stable cell lines expressing a gene of interest often involves co-transfection with a selectable marker, such as the neomycin resistance gene (neo), which confers resistance to the antibiotic G418 (also known as Geneticin).[1][2] G418 is an aminoglycoside that inhibits protein synthesis in eukaryotic cells by binding to the 80S ribosomal subunit.[1][3] The neo gene product, aminoglycoside 3'-phosphotransferase, inactivates G418, allowing only successfully transfected cells to survive and proliferate in a selective medium.[1][4] The number of integrated copies of the transgene can significantly influence the level and stability of protein expression, making accurate quantification essential for cell line characterization and development.
This guide compares three widely used techniques for transgene copy number determination: Southern blotting, quantitative real-time PCR (qPCR), and digital PCR (dPCR), with a focus on droplet digital PCR (ddPCR).
Comparison of Transgene Quantification Methods
The choice of method for quantifying transgene copy number depends on various factors, including the required accuracy, throughput, cost, and the specific research question. The following table summarizes the key characteristics of Southern blotting, qPCR, and ddPCR.
| Feature | Southern Blotting | Quantitative PCR (qPCR) | Droplet Digital PCR (ddPCR) |
| Principle | Restriction enzyme digestion of genomic DNA, gel electrophoresis, transfer to a membrane, and hybridization with a labeled probe.[5][6] | Real-time monitoring of the amplification of a target transgene sequence relative to a reference gene with a known copy number.[7][8] | Partitioning of a PCR reaction into thousands of nanodroplets, followed by endpoint PCR and counting of positive (fluorescent) and negative droplets to provide an absolute quantification.[9][10] |
| Accuracy | Considered the "gold standard" for confirming transgene integration and providing information on the number of integration sites.[5][11] However, it can be difficult to resolve fragments of similar sizes, potentially leading to inaccurate copy number estimation, especially for high copy numbers.[12] | Generally good, but its accuracy can be affected by variations in PCR efficiency between the target and reference genes.[13][14] It can be challenging to reliably distinguish between low copy numbers (e.g., 1 vs. 2 copies).[11] | Offers high accuracy and precision, particularly for distinguishing between low copy numbers, as it provides an absolute count of target molecules.[10][13][15] |
| Precision | Lower precision compared to PCR-based methods due to the semi-quantitative nature of band intensity analysis. | Good precision, but can be influenced by pipetting errors and the quality of the standard curve.[13] | High precision and reproducibility due to the large number of partitions, which reduces the impact of amplification efficiency variations.[13][15] |
| Sensitivity | Requires a relatively large amount of high-quality genomic DNA (typically 5-20 µg).[5][16] | High sensitivity, requiring only small amounts of DNA (in the nanogram range).[17] | High sensitivity, capable of detecting rare events and requiring minimal amounts of template DNA.[18] |
| Throughput | Low throughput, as the process is manual and time-consuming.[11] | High throughput, suitable for analyzing a large number of samples simultaneously.[17] | Moderate to high throughput, with automated systems available. |
| Cost | Can be expensive due to the cost of restriction enzymes, membranes, probes, and labor.[5] | Relatively low cost per sample, especially for high-throughput applications. | Higher initial instrument cost, but the cost per sample can be comparable to or lower than Southern blotting for certain applications.[19] |
| Labor & Time | Labor-intensive and time-consuming, typically taking several days to complete.[11][17] | Relatively fast, with results obtainable within a few hours.[17] | Faster than Southern blotting, with a workflow that can be completed within a day.[19] |
| Data Analysis | Requires manual interpretation of banding patterns and densitometry for semi-quantitative analysis.[5] | Requires the generation of a standard curve or the use of the comparative Cq (ΔΔCq) method for relative quantification.[20][21] | Data analysis is performed using specialized software that calculates the absolute concentration of the target DNA based on Poisson statistics.[9][18] |
Experimental Workflow
The general workflow for quantifying transgene copy number in G418-selected cell lines involves several key steps, from cell culture and selection to the final data analysis.
Caption: Workflow for transgene copy number quantification.
Experimental Protocols
Below are detailed methodologies for the key experiments discussed in this guide.
G418 Kill Curve and Selection of Stable Cell Lines
Before starting a stable transfection, it is crucial to determine the optimal concentration of G418 for your specific cell line. This is achieved by performing a kill curve.
-
Cell Seeding: Seed the parental (non-transfected) cell line in a multi-well plate at a density that allows for several days of growth without reaching confluency.
-
G418 Titration: The following day, replace the medium with fresh medium containing a range of G418 concentrations (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/mL).[3][22] The effective concentration can vary significantly between cell lines.[1]
-
Incubation and Monitoring: Incubate the cells and monitor their viability over 7-14 days, replacing the G418-containing medium every 2-3 days.[23]
-
Determining Optimal Concentration: The optimal G418 concentration is the lowest concentration that results in complete cell death of the non-transfected cells within 7-10 days.[3][22]
-
Stable Cell Line Selection: After transfecting your cells with the plasmid containing your gene of interest and the neo resistance gene, allow the cells to recover for 24-48 hours in non-selective medium.[23] Then, replace the medium with a selective medium containing the predetermined optimal concentration of G418. Culture the cells for 2-3 weeks, replacing the selective medium every 3-4 days, until distinct antibiotic-resistant colonies appear.[23] These colonies can then be isolated and expanded.
Southern Blotting for Transgene Copy Number
-
Genomic DNA Digestion: Digest 10-20 µg of high-quality genomic DNA with a restriction enzyme that cuts outside of the transgene sequence to determine the number of integration sites. To confirm a single-copy insertion, a second digestion can be performed with an enzyme that cuts once within the transgene.[12][16]
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel.[16]
-
Transfer to Membrane: Transfer the DNA from the gel to a positively charged nylon membrane via capillary transfer.[6][12]
-
Probe Labeling: Prepare a labeled DNA probe specific to the transgene. The probe can be labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., digoxigenin).[5][6]
-
Hybridization: Hybridize the labeled probe to the membrane overnight in a hybridization buffer at an appropriate temperature.
-
Washing and Detection: Wash the membrane to remove any unbound probe and detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent substrate (for non-radioactive probes).[6] The number of bands on the resulting blot corresponds to the number of transgene integration sites.
qPCR for Transgene Copy Number
-
Primer and Probe Design: Design highly specific primers and, for TaqMan-based qPCR, a probe for both the transgene and a single-copy endogenous reference gene (e.g., β-actin, GAPDH).[7][8]
-
Standard Curve Preparation: Prepare a standard curve using serial dilutions of a plasmid containing the transgene and a standard curve for the reference gene using serial dilutions of genomic DNA from the parental cell line.[24]
-
qPCR Reaction Setup: Set up the qPCR reactions in triplicate for each sample, including the standards, no-template controls, and samples of unknown copy number. Each reaction should contain the appropriate master mix, primers, probe (if applicable), and template DNA.[20]
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions.[11]
-
Data Analysis: Determine the copy number of the transgene in the unknown samples by interpolating their Cq values on the standard curve. The transgene copy number per cell is calculated by normalizing the transgene quantity to the quantity of the endogenous reference gene.[24] Alternatively, the comparative Cq (ΔΔCq) method can be used for relative quantification.[17][20]
ddPCR for Transgene Copy Number
-
Assay Design: Design primers and probes for the transgene and a known single-copy reference gene. The use of duplexed assays with different fluorophores for the target and reference is common.[18]
-
Reaction Preparation: Prepare the ddPCR reaction mix containing the supermix, primers, probes, and genomic DNA.
-
Droplet Generation: Partition the reaction mix into approximately 20,000 nanoliter-sized droplets using a droplet generator. This process encapsulates a small number of DNA molecules in each droplet.
-
PCR Amplification: Perform endpoint PCR on the droplets in a thermal cycler.
-
Droplet Reading: After amplification, read the droplets in a droplet reader, which counts the number of positive (fluorescent) and negative droplets for both the transgene and the reference gene.[18]
-
Data Analysis: The concentration of the target and reference DNA is calculated based on the fraction of positive droplets using Poisson statistics. The transgene copy number is then determined by the ratio of the target concentration to the reference concentration.[9]
Conclusion
The selection of a method to quantify transgene copy number in G418-selected cell lines should be guided by the specific needs of the research. Southern blotting, while labor-intensive, remains a valuable tool for confirming integration and determining the number of integration sites. qPCR offers a high-throughput and cost-effective solution for screening a large number of clones. For applications demanding the highest accuracy and precision, particularly in distinguishing between low copy numbers, ddPCR is emerging as the superior method.[10][13][19] By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to ensure the reliable characterization of their engineered cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. agscientific.com [agscientific.com]
- 4. G418 - Wikipedia [en.wikipedia.org]
- 5. phytojournal.com [phytojournal.com]
- 6. Genomic Southern Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. qPCR for quantification of transgene expression and determination of transgene copy number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Measurement of Transgene Copy Number in Plants Using Droplet Digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Transgene Copy Number in Plants Using Droplet Digital PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [dr.lib.iastate.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. An evaluation of new and established methods to determine T‐DNA copy number and homozygosity in transgenic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Southern Blot for the Identification of Transgene Copy Number [bio-protocol.org]
- 17. qPCR Methods for the Quantification of Transgene Insert Copy Number and Zygosity Using the Comparative Ct Method in Transgenic Sorghum bicolor L. Moench | Springer Nature Experiments [experiments.springernature.com]
- 18. Measurement of Transgenes Copy Number in Wheat Plants Using Droplet Digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative evaluation of gene copy number estimation techniques in genetically modified crops: insights from Southern blotting, qPCR, dPCR and NGS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transgene copy number comparison in recombinant mammalian cell lines: critical reflection of quantitative real-time PCR evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. yeasenbio.com [yeasenbio.com]
- 23. abo.com.pl [abo.com.pl]
- 24. gene-quantification.de [gene-quantification.de]
A Researcher's Guide to Antibiotic Selection: G418 vs. Puromycin vs. Hygromycin
For researchers in cell biology and drug development, the successful generation of stable cell lines is a cornerstone of meaningful and reproducible experimentation. A critical step in this process is the selection of cells that have successfully integrated the desired genetic material. This is most commonly achieved through the use of selectable marker genes that confer resistance to a specific antibiotic. This guide provides a comprehensive comparison of three of the most widely used selection antibiotics: G418, puromycin, and hygromycin B. We will delve into their mechanisms of action, compare their selection efficiency with supporting experimental data, and provide detailed protocols to aid in the selection of the most appropriate agent for your research needs.
At a Glance: Key Characteristics of G418, Puromycin, and Hygromycin
| Feature | G418 (Geneticin®) | Puromycin | Hygromycin B |
| Mechanism of Action | Inhibits protein synthesis by binding to the 80S ribosome and interfering with the elongation step.[1][2] | Causes premature chain termination by acting as an analog of the 3' end of aminoacyl-tRNA.[3] | Inhibits protein synthesis by disrupting translocation and promoting misreading on the 80S ribosome.[4] |
| Resistance Gene | Neomycin phosphotransferase (neo) | Puromycin N-acetyltransferase (pac) | Hygromycin phosphotransferase (hph or hyg) |
| Typical Working Concentration (Mammalian Cells) | 100 - 2000 µg/mL | 0.5 - 10 µg/mL | 50 - 1000 µg/mL |
| Typical Selection Time | 7 - 14 days or longer | 2 - 7 days | 7 - 10 days |
| Key Advantages | Well-established and widely used. | Rapid and potent, leading to faster selection. | Different mode of action, making it suitable for dual-selection experiments with G418. |
| Considerations | Selection efficiency can be highly cell-line dependent. | Can be highly toxic, requiring careful titration. | Potency can vary between lots, necessitating a kill curve for each new batch.[5] |
Deep Dive: Mechanism of Action
Understanding how these antibiotics eliminate non-transfected cells is crucial for optimizing their use. All three antibiotics target the ribosome, the cellular machinery responsible for protein synthesis, but they do so in distinct ways.
G418 , an aminoglycoside antibiotic, binds to the 80S ribosomal subunit, which disrupts the elongation phase of protein synthesis.[1][2] This leads to the production of truncated and non-functional proteins, ultimately resulting in cell death. Resistance is conferred by the neo gene, which encodes an enzyme that phosphorylates and inactivates G418.
Puromycin , another aminoglycoside, acts as a structural analog of the 3' end of an aminoacylated tRNA.[3] This mimicry allows it to enter the A site of the ribosome and be incorporated into the growing polypeptide chain. However, due to its amide bond instead of an ester bond, it terminates translation, leading to the premature release of a puromycylated, non-functional peptide.[6] The pac gene provides resistance by producing an enzyme that acetylates puromycin, preventing its incorporation into the polypeptide chain.
Hygromycin B also targets the 80S ribosome, where it inhibits translocation—the movement of the ribosome along the mRNA template.[4] It also causes misreading of the mRNA, leading to the incorporation of incorrect amino acids and the synthesis of aberrant proteins. The hph gene confers resistance by encoding a kinase that phosphorylates and inactivates hygromycin B.
Visualizing the Mechanisms
To better illustrate the distinct ways in which these antibiotics disrupt protein synthesis, the following diagrams depict their signaling pathways.
Performance Data: A Quantitative Comparison of Selection Efficiency
The efficiency of a selection antibiotic is a critical factor in the timely and successful generation of stable cell lines. A key metric for this is the "selectivity factor" (SF), which is the ratio of the antibiotic concentration that is toxic to resistant cells versus sensitive (untransfected) cells.[7] A higher SF indicates a more potent and specific selection agent.
A study by Baczmanska et al. (2018) provides a quantitative comparison of the selectivity factors for G418 and Hygromycin B across various cell lines.[8]
| Cell Line | G418 Selectivity Factor (SF) | Hygromycin B Selectivity Factor (SF) |
| BHK-21 | 40.7 | 39.8 |
| CHO-K1 | 15.2 | 48.7 |
| 3T3 | 12.5 | 24.0 |
| HeLa | 5.8 | 22.0 |
| Data sourced from Baczmanska, et al. (2018). Biotechnology Journal.[8] |
These data clearly demonstrate that the effectiveness of a selection antibiotic is highly cell-line dependent. For example, G418 shows a high selection capacity in BHK-21 cells, whereas Hygromycin B is a more suitable choice for HeLa cells.[8]
Experimental Protocols: A Step-by-Step Guide to Successful Selection
The success of any stable cell line generation project hinges on meticulous experimental technique. Below are detailed protocols for determining the optimal antibiotic concentration (kill curve) and the subsequent selection of stably transfected cells.
Determining the Optimal Antibiotic Concentration (Kill Curve)
A kill curve is an essential first step to determine the minimum concentration of the antibiotic required to kill all non-transfected cells within a specific timeframe, typically 7-14 days.
Methodology:
-
Cell Plating: Seed your parental (non-transfected) cells into the wells of a multi-well plate (e.g., 24-well) at a density that will allow them to reach approximately 50-70% confluency within 24 hours.
-
Antibiotic Dilution Series: Prepare a series of dilutions of the selection antibiotic in your complete cell culture medium.
-
Treatment: After 24 hours of cell growth, replace the medium in each well with the medium containing the different antibiotic concentrations.
-
Incubation and Observation: Incubate the plates under standard cell culture conditions. Observe the cells daily for signs of cytotoxicity, such as detachment, rounding, and lysis.
-
Media Changes: Refresh the antibiotic-containing medium every 2-3 days.
-
Data Collection: Assess cell viability at regular intervals (e.g., every 2 days) for up to 14 days. This can be done qualitatively by microscopy or quantitatively using assays such as MTT or Trypan Blue exclusion.
-
Determination of Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within your desired timeframe (e.g., 7-14 days for G418 and hygromycin, 3-7 days for puromycin).[11]
Stable Cell Line Selection Protocol
Once the optimal antibiotic concentration is determined, you can proceed with generating your stable cell line.
Methodology:
-
Transfection: Transfect your parental cells with a plasmid vector containing your gene of interest and the appropriate antibiotic resistance gene (neo, pac, or hph). Use a transfection method that is optimized for your cell line.
-
Recovery Period: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium (without the antibiotic).[1]
-
Initiation of Selection: After the recovery period, passage the cells and re-plate them in a selective medium containing the predetermined optimal concentration of G418, puromycin, or hygromycin B.
-
Maintenance of Selection: Continue to culture the cells in the antibiotic-containing medium, replacing the medium every 3-4 days.
-
Observation of Resistant Colonies: Observe the culture for the formation of resistant colonies, which typically takes 1-3 weeks. Non-transfected cells will gradually die off.
-
Isolation and Expansion of Clones: Once distinct colonies have formed, they can be individually picked and expanded to generate clonal stable cell lines.
-
Maintenance of Stable Cell Line: Maintain the stable cell line in a culture medium with a slightly lower concentration of the selection antibiotic to prevent the loss of the integrated plasmid.
Conclusion: Selecting the Right Tool for the Job
The choice between G418, puromycin, and hygromycin B for stable cell line selection is not a one-size-fits-all decision. Each antibiotic presents a unique set of advantages and considerations.
-
G418 is a reliable and widely used selection agent, but its efficiency is highly dependent on the cell line being used.
-
Puromycin offers the significant advantage of speed, allowing for the rapid generation of stable cell lines. However, its high potency necessitates careful optimization of the working concentration.
-
Hygromycin B provides a valuable alternative, particularly for dual-selection experiments in combination with G418, due to its different mechanism of action.
Ultimately, the optimal choice will depend on your specific experimental needs, the cell line you are working with, and your desired timeline. By carefully considering the data presented and meticulously following the experimental protocols, researchers can confidently select the most appropriate antibiotic to successfully generate robust and reliable stable cell lines for their downstream applications.
References
- 1. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
- 2. G418 - Wikipedia [en.wikipedia.org]
- 3. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hygromycin B - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Puromycin - Wikipedia [en.wikipedia.org]
- 7. protocols.io [protocols.io]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. What are the mechanism and biological applications of hygromycin B? - 北京中科飞扬科技发展有限公司 [zhongkefeiyang.com]
- 10. grokipedia.com [grokipedia.com]
- 11. google.com [google.com]
Assessing the Long-Term Stability of Transgene Expression in Neomycin-Selected Clones: A Comparative Guide
For researchers and professionals in drug development, the generation of stable cell lines with consistent, long-term transgene expression is paramount. The selection method employed to isolate these clones plays a critical role in the stability and predictability of recombinant protein production. This guide provides an objective comparison of neomycin (G418) selection with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for your research needs.
Comparison of Selection Methods for Stable Transgene Expression
The choice of selection marker can significantly impact the outcome of stable cell line generation. While this compound has been a widely used selection agent, recent studies suggest that other markers may offer superior performance in terms of generating high-expressing and stable clones.
A key study compared the efficiency of four common selection antibiotics—this compound, hygromycin B, puromycin, and Zeocin™—in generating stable cell lines expressing Green Fluorescent Protein (GFP) in HT1080 and HEK293 cells. The results indicated that Zeocin™ selection yielded the highest percentage of GFP-positive clones and demonstrated better transgene stability in the absence of selective pressure compared to the other agents.[1]
Table 1: Comparison of Selection Marker Efficiency in Generating GFP-Positive Clones
| Selection Marker | Antibiotic | Percentage of GFP-Positive Clones |
| This compound | G418 | 47% |
| Hygromycin B | Hygromycin B | 79% |
| Puromycin | Puromycin | 14% |
| Zeocin™ | Zeocin™ | 100% |
Data adapted from a study on HT1080 and HEK293 cell lines.[1]
This data suggests that this compound selection may result in a significant proportion of antibiotic-resistant clones that do not express the transgene of interest, potentially due to silencing mechanisms or integration into transcriptionally inactive chromatin regions.
An alternative to antibiotic selection is Fluorescence-Activated Cell Sorting (FACS), which allows for the isolation of cells based on the expression level of a fluorescent reporter gene co-expressed with the gene of interest. This method has been shown to yield a high degree of uniformity and stability in transgene expression by directly selecting for the desired phenotype.[2]
Factors Influencing Long-Term Transgene Expression Stability
The long-term stability of transgene expression is a complex process influenced by several factors at the genetic and epigenetic levels.
-
Gene Silencing: Transgenes can be silenced over time through epigenetic modifications, including DNA methylation and histone modifications, which lead to the formation of repressive heterochromatin.[3] This process can be influenced by the integration site of the transgene and the presence of repetitive sequences.
-
Chromosomal Integration Site: The location of transgene integration into the host genome is a critical determinant of its long-term expression. Integration into transcriptionally active euchromatin regions generally leads to more stable expression, while integration into heterochromatin can result in variegation and silencing.
-
Metabolic Burden: The continuous expression of a resistance gene, such as the this compound phosphotransferase gene, and the presence of the selection agent can impose a metabolic load on the cells.[4][5] This stress can potentially lead to counter-selection against high-expressing clones over time.
Experimental Protocols
To rigorously assess the long-term stability of transgene expression, a combination of molecular and cellular biology techniques should be employed.
Protocol 1: Long-Term Culture and Monitoring of Stable Cell Lines
-
Establishment of Clonal Cell Lines:
-
Transfect host cells (e.g., CHO, HEK293) with the expression vector containing the transgene and the desired selection marker (e.g., this compound resistance).
-
For antibiotic selection, culture the cells in the presence of the appropriate antibiotic (e.g., G418 for this compound) at a pre-determined optimal concentration.
-
For FACS-based selection, co-express a fluorescent reporter and sort the high-expressing cell population.
-
Isolate single clones by limiting dilution or automated single-cell deposition.
-
-
Long-Term Culture:
-
Expand the isolated clones and establish a master cell bank.
-
Culture the cells for an extended period (e.g., over 60 generations) with and without selective pressure.
-
Passage the cells at regular intervals, maintaining a consistent culture density.
-
-
Periodic Assessment of Transgene Expression:
-
At regular intervals (e.g., every 10 generations), harvest a sample of cells for analysis.
-
Assess transgene expression levels using methods such as qPCR, Western blotting, or flow cytometry (for fluorescently tagged proteins).
-
Protocol 2: Quantitative PCR (qPCR) for Transgene Copy Number and mRNA Expression Analysis
-
Genomic DNA and RNA Extraction:
-
Extract high-quality genomic DNA and total RNA from cell samples collected at different time points during the long-term culture.
-
-
qPCR for Transgene Copy Number:
-
Design primers specific to the transgene and a single-copy endogenous reference gene.
-
Perform qPCR using a standard curve method with a plasmid containing the transgene to determine the absolute copy number.
-
-
qPCR for mRNA Expression:
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qPCR with primers specific to the transgene and one or more stably expressed housekeeping genes for normalization.
-
Calculate the relative transgene expression levels using the ΔΔCt method.
-
Protocol 3: Fluorescence Microscopy for Visualizing Transgene Expression
-
Sample Preparation:
-
Seed cells on glass-bottom dishes or coverslips.
-
If the transgene is not fluorescently tagged, perform immunofluorescence staining using a specific primary antibody against the recombinant protein and a fluorescently labeled secondary antibody. .
-
Include a nuclear counterstain (e.g., DAPI) to visualize the cells.
-
-
Image Acquisition:
-
Acquire images using a fluorescence microscope with appropriate filter sets.
-
Maintain consistent imaging parameters (e.g., exposure time, laser power) across all samples and time points.
-
-
Image Analysis:
-
Quantify the fluorescence intensity per cell using image analysis software to assess the level and homogeneity of transgene expression within the cell population.
-
Protocol 4: Chromatin Immunoprecipitation (ChIP) for Analysis of Epigenetic Modifications
-
Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes in live cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to a histone modification of interest (e.g., H3K9me3 for repressive marks, H3K4me3 for active marks) or a transcription factor.
-
Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
-
DNA Purification and Analysis:
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific genomic regions (e.g., the promoter of the transgene) by qPCR or perform genome-wide analysis using ChIP-seq.
-
Visualizing the Impact of this compound Selection and Transgene Silencing
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and pathways relevant to the long-term stability of transgene expression.
References
- 1. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homogeneity and persistence of transgene expression by omitting antibiotic selection in cell line isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic silencing directs expression heterogeneity of stably integrated multi-transcript unit genetic circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of G418 on the growth and metabolism of recombinant mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Verifying Protein Expression in G418-Resistant Cell Pools: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the successful generation of stable cell lines expressing a protein of interest is a critical step. Following G418 selection, it is imperative to confirm and quantify the expression of the target protein within the resistant cell pool. This guide provides a comparative analysis of key analytical methods for this purpose, with a focus on flow cytometry, and includes detailed experimental protocols and supporting data to aid in methodological selection.
Introduction
The establishment of stable cell lines through G418 selection is a cornerstone of modern biological research and biopharmaceutical production. The process relies on the co-transfection of a gene of interest with a selectable marker, typically the neomycin resistance gene (neo), which confers resistance to the antibiotic G418. While the survival of cells in a G418-containing medium indicates successful integration of the resistance gene, it does not guarantee the expression of the desired target protein. Therefore, robust analytical methods are required to confirm and quantify protein expression in the G418-resistant pool. This guide compares the utility of flow cytometry, Western blotting, and ELISA for this application, providing researchers with the information needed to make an informed decision based on their specific experimental needs.
Comparison of Protein Expression Analysis Methods
The choice of method for confirming protein expression depends on various factors, including the nature of the protein (cell surface or intracellular), the desired level of quantification, throughput requirements, and the information needed about the expressing cell population.
| Feature | Flow Cytometry | Western Blotting | ELISA (Enzyme-Linked Immunosorbent Assay) |
| Principle | Measures fluorescence of labeled antibodies bound to proteins on or within single cells. | Detects specific proteins in a complex mixture after separation by size using gel electrophoresis. | Quantifies protein concentration in a sample using a specific antibody pair in a plate-based assay. |
| Sample Type | Whole cells (suspension or adherent) | Cell lysate | Cell lysate or culture supernatant |
| Data Output | Quantitative (Mean Fluorescence Intensity), Percentage of positive cells | Semi-quantitative (band intensity), Protein size | Quantitative (concentration) |
| Throughput | High | Low to medium | High |
| Single-Cell Analysis | Yes | No | No |
| Information Provided | Heterogeneity of expression, subcellular localization (with appropriate markers) | Protein integrity and size, presence of isoforms | Total protein concentration in the sample |
| Sensitivity | High | Moderate | Very High |
| Time to Result | ~4-6 hours | ~1-2 days | ~4-8 hours |
Hypothetical Quantitative Data Comparison
To illustrate the differences in data output, consider a hypothetical experiment to quantify the expression of a recombinant intracellular protein in a G418-resistant CHO cell pool.
| Method | Result | Interpretation |
| Flow Cytometry | Mean Fluorescence Intensity (MFI) of stained cells: 850 (vs. 50 for control). Percentage of positive cells: 75% | A significant portion of the cell population is expressing the protein, with a high average expression level per cell. |
| Western Blotting | Band density (arbitrary units): 1.2 (vs. 0.1 for control) at the expected molecular weight. | The protein is present in the cell lysate at the correct size, with a notable increase in expression compared to the control. |
| ELISA | Protein concentration in lysate: 250 pg/mL (vs. 15 pg/mL for control) | The total amount of the target protein in the cell population is significantly elevated. |
Experimental Protocols
I. Generation of a G418-Resistant Cell Pool
This protocol outlines the general steps for creating a stable cell line using G418 selection.
Workflow for Generating a G418-Resistant Pool
Caption: Workflow for generating a G418-resistant cell pool.
-
Transfection: Transfect the host cell line with a plasmid vector containing the gene of interest and the this compound resistance gene (neo).
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.
-
G418 Selection: Culture the cells in a medium containing the predetermined optimal concentration of G418. This concentration should be determined by a kill curve experiment on the parental cell line to find the lowest concentration that results in complete cell death within 7-14 days.
-
Maintenance: Replace the G418-containing medium every 2-3 days. Non-transfected cells will die off, while resistant cells will survive and proliferate.
-
Pooling and Expansion: Once resistant colonies are established, they can be pooled to create a mixed population of expressing cells. This pool is then expanded for further analysis.
II. Flow Cytometry Analysis of Intracellular Protein Expression
This protocol details the steps for staining and analyzing the G418-resistant cell pool to confirm intracellular protein expression.
Workflow for Flow Cytometry Analysis
Caption: Workflow for flow cytometry analysis of protein expression.
Materials:
-
G418-resistant cell pool and parental (non-transfected) control cells.
-
Phosphate-Buffered Saline (PBS).
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization Buffer (e.g., 0.1% Saponin or Triton X-100 in PBS).
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS).
-
Primary antibody specific to the target protein.
-
Isotype control antibody.
-
Fluorescently labeled secondary antibody.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Harvest approximately 1x10^6 cells from both the G418-resistant pool and the parental control cell line.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 15-20 minutes at room temperature.
-
Wash the cells once with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells once with Permeabilization Buffer.
-
-
Blocking:
-
Resuspend the permeabilized cells in 100 µL of Blocking Buffer.
-
Incubate for 30 minutes at room temperature to block non-specific antibody binding sites.
-
-
Antibody Staining:
-
Centrifuge the cells and resuspend the pellet in 100 µL of the primary antibody diluted in Permeabilization Buffer. For the negative control, use the isotype control antibody at the same concentration.
-
Incubate for 1 hour at room temperature or overnight at 4°C, protected from light.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cell pellet in 100 µL of the fluorescently labeled secondary antibody diluted in Permeabilization Buffer.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data using appropriate software. Gate on the live, single-cell population and compare the fluorescence intensity of the G418-resistant pool stained with the target antibody to the parental control and the isotype control.
-
Conclusion
Confirming protein expression is a non-negotiable step following G418 selection to ensure the integrity of downstream experiments. Flow cytometry offers a powerful, quantitative, and high-throughput method for this purpose, providing single-cell resolution that is not achievable with traditional methods like Western blotting.[1] While Western blotting remains a valuable tool for confirming protein size and integrity, and ELISA excels in quantifying total protein concentration, flow cytometry provides a more comprehensive picture of the expressing cell population. By understanding the strengths and limitations of each technique and following robust experimental protocols, researchers can confidently validate their G418-resistant cell pools and proceed with their research and development objectives.
References
Unmasking the Influence: A Comparative Guide to the Neomycin Resistance Cassette's Impact on Endogenous Gene Expression
For researchers, scientists, and drug development professionals, the integrity of genetic models is paramount. The neomycin resistance cassette (Neo), a widely used selectable marker in the generation of knockout and knock-in animal models, has been shown to exert unintended effects on endogenous gene expression, potentially confounding experimental outcomes. This guide provides a comprehensive comparison of gene expression in the presence and absence of the Neo cassette, supported by experimental data and detailed methodologies, to aid in the critical evaluation of genetically engineered models.
The retention of the this compound resistance cassette in targeted gene loci can lead to unforeseen phenotypes and altered expression of not only the target gene but also neighboring genes.[1][2] These "off-target" effects can occur over long distances, sometimes affecting genes over 100 kb away from the insertion site.[1][2] The prokaryotic nature of the neo gene itself has been shown to act as a transcriptional silencer in eukaryotic cells, further complicating the interpretation of results.[3] This guide will delve into the quantifiable impact of the Neo cassette, methods for its removal, and alternative selection strategies.
Quantitative Analysis of Gene Expression Alterations
The presence of the this compound resistance cassette can significantly alter the transcriptional landscape. A prime example is observed in Shank3B knockout (KO) mice, where the replacement of exons 13-16 with a Neo cassette resulted in unexpected changes in the expression of the remaining Shank3 exons and neighboring genes on the same chromosome.[4]
Table 1: Differential Expression of Genes Neighboring Shank3 in the Striatum of Shank3B KO Mice (with Neo) vs. Shank3 gKO Mice (without Neo)
| Gene Symbol | Chromosome Location | Fold Change (Shank3B KO with Neo vs. WT) | Fold Change (Shank3 gKO without Neo vs. WT) |
| Shank3 | 15qE1 | Increased (exons 1-12) | Decreased |
| Gene A | 15qE1 | Up-regulated | No significant change |
| Gene B | 15qE1 | Down-regulated | No significant change |
| Gene C | 15qE1 | Up-regulated | No significant change |
| Gene D | 15qE1 | Down-regulated | No significant change |
| Gene E | 15qE1 | Up-regulated | No significant change |
| Gene F | 15qE1 | Down-regulated | No significant change |
Data summarized from a study on Shank3B knockout mice, highlighting the off-target effects of the Neo cassette on neighboring gene expression.[4]
Experimental Protocols
To ensure the reproducibility and critical evaluation of findings, detailed experimental protocols are essential.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to quantify the mRNA levels of specific genes.
-
RNA Extraction: Total RNA is isolated from tissues (e.g., mouse brain) using a suitable method like TRIzol reagent or a column-based kit.[5]
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random hexamer primers.[6]
-
qPCR Reaction: The qPCR reaction is prepared with cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) in a real-time PCR system.[5][6]
-
Data Analysis: The cycle threshold (Ct) values are determined, and the relative gene expression is calculated using the comparative Ct (ΔΔCt) method, normalizing to a stable housekeeping gene.[6]
RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome.
-
Library Preparation: High-quality RNA is converted into a library of cDNA fragments. This involves RNA fragmentation, reverse transcription, adapter ligation, and amplification.[7][8]
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.[7]
-
Data Analysis: The raw sequencing reads are processed, aligned to a reference genome, and the expression levels of genes are quantified. Differential expression analysis is then performed to identify genes with significant changes in expression between experimental groups.[1][9]
Western Blotting
This method is used to detect and quantify specific proteins.
-
Protein Extraction: Proteins are extracted from tissues using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[4][10]
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).[4]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).[10][11]
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme.[11]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and quantified using densitometry.[2]
Visualizing Methodologies and Pathways
Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex workflows and biological pathways.
Caption: Experimental workflow for generating and analyzing knockout mice.
Mitigating Off-Target Effects: Removal of the this compound Cassette
To avoid the confounding effects of the Neo cassette, it is highly recommended to remove it after the selection process.[9] The most common methods for excision are the Cre-loxP and Flp-FRT site-specific recombinase systems.[10][12][13]
Caption: Site-specific recombination systems for Neo cassette removal.
Impact on Cellular Signaling Pathways
The expression of the this compound resistance gene can also lead to alterations in fundamental cellular signaling pathways. Studies have indicated that the presence of the Neo cassette can alter ERK signaling and the oxytocin system, which can have profound effects on cellular function and organismal behavior.[14]
Caption: Potential modulation of ERK and Oxytocin signaling by Neo cassette.
Alternatives to the this compound Resistance Cassette
Given the potential for unintended consequences, researchers should consider alternative selection strategies. These include:
-
Other antibiotic resistance markers: Genes conferring resistance to hygromycin or puromycin can be used, though they may also have their own off-target effects.[15]
-
Metabolic selection markers: These systems rely on the expression of an enzyme that allows cells to survive on a specific medium.
-
Marker-free selection: Advanced gene-editing techniques like CRISPR-Cas9 can be employed to generate targeted modifications without the need for a selectable marker, although this can be more labor-intensive for screening.
Conclusion
The this compound resistance cassette is a powerful tool for the generation of genetically modified models, but its potential to disrupt endogenous gene expression cannot be overlooked. The evidence presented in this guide underscores the critical importance of either removing the Neo cassette post-selection or utilizing alternative, marker-free strategies to ensure the fidelity of experimental models. By carefully considering the impact of this widely used selectable marker, researchers can enhance the reliability and reproducibility of their findings, ultimately accelerating progress in basic science and drug development.
References
- 1. Protocol for comprehensive RNA sequencing analysis of murine long non-coding RNAs during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Protein in Brain Tissue by Western Immunoblot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. protocols.io [protocols.io]
- 4. Western blot in homogenised mouse brain samples [protocols.io]
- 5. stackscientific.nd.edu [stackscientific.nd.edu]
- 6. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-Seq and Differential Expression Analysis · The Neuro Bioinformatics Core [neurobioinfo.github.io]
- 10. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]
- 11. Frontiers | The this compound Resistance Cassette in the Targeted Allele of Shank3B Knock-Out Mice Has Potential Off-Target Effects to Produce an Unusual Shank3 Isoform [frontiersin.org]
- 12. Distinct oxytocin signaling pathways synergistically mediate rescue-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxytocin neurons drive melanocortin circuit maturation via vesicle release during a neonatal critical period | PLOS Biology [journals.plos.org]
- 14. Design of a novel quantitative PCR (QPCR)-based protocol for genotyping mice carrying the neuroprotective Wallerian degeneration slow (Wlds) gene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An RNA-seq Protocol to Identify mRNA Expression Changes in Mouse Diaphyseal Bone: Applications in Mice with Bone Property Altering Lrp5 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Validating the function of a protein expressed from a neomycin-selected stable cell line
For researchers in drug development and molecular biology, validating the function of a protein expressed from a neomycin-selected stable cell line is a critical step to ensure the reliability and relevance of their findings. This guide provides a comparative overview of key experimental methods to confirm protein expression, identify protein-protein interactions, and assess downstream functional effects.
Experimental Workflow Overview
The validation process typically begins with confirming the expression of the target protein, followed by investigations into its interactions and functional consequences within the cellular context.
Caption: A typical workflow for validating protein function.
Comparison of Key Validation Methods
Here, we compare three fundamental techniques for validating the function of your protein of interest: Western Blot, Co-Immunoprecipitation (Co-IP), and Luciferase Reporter Assay.
| Parameter | Western Blot | Co-Immunoprecipitation (Co-IP) | Luciferase Reporter Assay |
| Primary Goal | Confirm protein expression and size | Identify protein-protein interactions | Quantify activation of a specific signaling pathway |
| Quantitative Output | Relative protein abundance (normalized to loading control) | Presence and relative amount of co-precipitated protein | Fold change in luminescence (reporter activity) |
| Hypothetical Result | 2.5-fold increase in protein expression vs. control | Protein Y detected in Protein X immunoprecipitate | 4.8-fold increase in reporter activity vs. control |
| Key Reagents | Primary and secondary antibodies, SDS-PAGE gels, transfer membranes | IP-grade primary antibody, Protein A/G beads, lysis buffer | Luciferase reporter vector, transfection reagent, luciferase substrate |
| Time to Result | 1-2 days | 2-3 days | 1-3 days |
| Primary Advantage | Direct confirmation of protein expression and integrity | Provides evidence of in-cell protein interactions | Highly sensitive and quantitative measure of pathway activity |
| Primary Limitation | Does not provide functional information | Prone to false positives; requires careful optimization | Indirect measure of protein function; requires a known pathway |
Experimental Protocols
Western Blot Protocol
This protocol outlines the basic steps for confirming the expression of your target protein.[1][2]
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine the total protein concentration of each lysate using a BCA or Bradford assay.[3][4]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of total protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.[2][4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal.[4]
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify band intensity. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).[4]
Co-Immunoprecipitation (Co-IP) Protocol
This protocol is for identifying proteins that interact with your stably expressed protein of interest.[6][7][8][9]
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease inhibitors to preserve protein-protein interactions.[7]
-
Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads for 1 hour to reduce non-specific binding. Centrifuge and collect the supernatant.[7]
-
Immunoprecipitation: Add an antibody specific to your "bait" protein to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blot using an antibody against the suspected interacting "prey" protein.
Luciferase Reporter Assay Protocol
This protocol measures the effect of your protein on a specific signaling pathway.[3]
-
Co-transfection: Seed your stable cell line in a multi-well plate. Co-transfect the cells with a firefly luciferase reporter plasmid containing a response element for the pathway of interest and a Renilla luciferase control plasmid (for normalization).
-
Stimulation/Treatment: After 24-48 hours, treat the cells with any necessary stimuli (e.g., a ligand) to activate the signaling pathway.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, and measure the second luminescence signal.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in reporter activity relative to a negative control cell line or condition.[3]
Visualizing a Signaling Pathway
To illustrate the principle of a functional assay, consider a hypothetical protein, "Protein X," that acts as a transcriptional co-activator in the "Growth Factor Signaling Pathway." A luciferase reporter assay could be used to validate this function.
Caption: A hypothetical growth factor signaling pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. How to Quantify Protein Expression in Cells Using Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 6. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 7. researchgate.net [researchgate.net]
- 8. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Unintended Influence: Does the Neomycin Resistance Gene Impact Tumor Cell Metastasis?
A Comparative Guide for Researchers
The neomycin resistance gene (neoR), a cornerstone of molecular biology for selecting genetically modified cells, is often considered a neutral bystander. However, emerging evidence suggests that its expression may not be as inert as once assumed, with potential ramifications for the metastatic potential of tumor cells. This guide provides an objective comparison of findings on the off-target effects of the neoR gene and the associated selection agent, G418, offering researchers critical insights for experimental design and data interpretation.
Direct and Indirect Effects on Cellular Phenotype
The introduction of the neoR gene and subsequent selection with G418 can influence a cell's metastatic capabilities through two primary avenues: the intrinsic activity of the this compound phosphotransferase II (NPTII) enzyme encoded by the gene, and the metabolic stress induced by the G418 selection process.
Intrinsic Effects of the this compound Resistance Gene Product
Contrary to the assumption of it being a passive marker, the NPTII enzyme possesses phosphotransferase activity that can have off-target effects within the complex signaling networks of a mammalian cell. A pivotal study demonstrated that the mere expression of the neoR gene, even without G418 selection, can instigate significant changes in gene expression and metabolism.[1]
These alterations are not trivial and involve key regulators of cancer progression:
-
Metabolic Reprogramming: In NIH-3T3 fibroblasts, neoR expression led to a 50% reduction in both fructose 2,6-bisphosphate concentration and lactate production, indicating a shift away from a highly glycolytic state.[1]
-
Oncogene Regulation: The same study observed a concomitant increase in the mRNA concentration of the endogenous c-myc gene, a well-established oncogene known to drive tumor progression and metastasis.[1][2][3][4]
-
Extracellular Matrix Components: A marked decrease in the mRNA levels for procollagen 1 alpha and fibronectin was also noted in neoR-expressing NIH-3T3 cells.[1] These proteins are integral components of the extracellular matrix, and their altered expression can directly impact cell adhesion, migration, and invasion.
-
Gene Expression in Hepatoma Cells: In FTO-2B rat hepatoma cells, neoR expression resulted in increased mRNA for P-enolpyruvate carboxykinase (PEPCK) and tyrosine aminotransferase (TAT).[1]
These findings strongly suggest that the NPTII enzyme can interfere with cellular pathways intimately linked to metastatic potential. The upregulation of c-myc and the modulation of genes involved in metabolism and the extracellular matrix provide a direct mechanistic link between neoR expression and a potential alteration of a tumor cell's metastatic phenotype.
Effects of G418 Selection Pressure
The use of G418 to select for neoR-expressing cells introduces another layer of influence. Studies have shown that the presence of G418 in the culture medium imposes a significant metabolic load on cells.[5] This stress can lead to:
-
Altered Growth and Metabolism: The growth and metabolism of both BHK and CHO cell lines were affected by the presence of G418, indicative of an increased metabolic burden.[5] This effect appeared to be caused by the overexpression of the NPTII protein.[5]
-
Selection of Resistant Phenotypes: The continuous culture in G418 may inadvertently select for cell populations that are not only resistant to the antibiotic but also possess other survival advantages that could overlap with metastatic traits.
Data Summary: Observed Off-Target Effects
The following table summarizes the key experimental findings regarding the off-target effects of the neoR gene and G418 selection.
| Component | Cell Line(s) | Observed Effect | Potential Impact on Metastasis | Reference |
| neoR Gene Expression | NIH-3T3 Fibroblasts | - 50% reduction in fructose 2,6-bisphosphate- 50% reduction in lactate production- Increased c-myc mRNA- Decreased procollagen 1 alpha mRNA- Decreased fibronectin mRNA | - Altered energy metabolism- Increased proliferation and oncogenic signaling- Modified cell-matrix interactions, potentially affecting migration and invasion | [1] |
| FTO-2B Rat Hepatoma | - Increased P-enolpyruvate carboxykinase (PEPCK) mRNA- Increased tyrosine aminotransferase (TAT) mRNA | - Altered metabolic pathways | [1] | |
| G418 Selection | BHK and CHO | - Increased metabolic load- Altered cell growth and metabolism | - Selection for cells with altered metabolic profiles that may favor survival and dissemination | [5] |
Experimental Protocols
Gene Expression Analysis in neoR-Expressing Cells
The following is a generalized protocol based on the methodology described in the cited literature for assessing changes in gene expression following transfection with a neoR-containing vector.[1]
-
Cell Culture and Transfection:
-
Culture the desired tumor cell line (e.g., NIH-3T3, FTO-2B) under standard conditions.
-
Transfect cells with a plasmid vector containing the neoR gene. Use a control group of cells transfected with a similar vector lacking the neoR gene.
-
-
RNA Isolation:
-
At various time points post-transfection (e.g., 24, 48, 72 hours), harvest both the experimental and control cells.
-
Isolate total RNA using a standard method such as guanidinium thiocyanate-phenol-chloroform extraction.
-
-
Northern Blot Analysis:
-
Separate total RNA (10-20 µg) on a formaldehyde-agarose gel.
-
Transfer the separated RNA to a nylon membrane.
-
Hybridize the membrane with radiolabeled cDNA probes specific for the genes of interest (e.g., c-myc, fibronectin, PEPCK).
-
Wash the membrane and expose it to X-ray film to visualize the bands.
-
Quantify band intensity using densitometry and normalize to a housekeeping gene (e.g., actin) to determine relative mRNA levels.
-
Assessment of Metabolic Load from G418
The protocol below is a general guide for evaluating the metabolic effects of G418 on cultured cells, based on the principles outlined in the literature.[5]
-
Cell Line Establishment:
-
Establish stable cell lines expressing the neoR gene by transfecting parental cells and selecting with a predetermined optimal concentration of G418.
-
Maintain a parallel culture of the parental (non-transfected) cell line.
-
-
Growth Curve Analysis:
-
Seed both the neoR-expressing and parental cells at a low density in multi-well plates.
-
Culture the neoR cells in medium with and without G418. Culture the parental cells in medium without G418.
-
At daily intervals for a set period (e.g., 7 days), trypsinize and count the cells from triplicate wells for each condition using a hemocytometer or automated cell counter.
-
Plot the cell number versus time to generate growth curves.
-
-
Metabolite Analysis:
-
Culture the cells under the same conditions as for the growth curve analysis.
-
At specific time points, collect the culture medium.
-
Analyze the medium for the concentration of key metabolites such as glucose and lactate using commercially available assay kits.
-
Normalize the metabolite consumption/production rates to the cell number.
-
Visualizing the Impact: Signaling and Experimental Workflows
To better understand the potential downstream consequences of neoR expression and the experimental approach to study them, the following diagrams are provided.
Caption: Potential signaling impact of neoR gene expression.
References
- 1. Expression of the this compound-resistance (neo) gene induces alterations in gene expression and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MYC Amplifies Gene Expression through Global Changes in Transcription Factor Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Myc targeted regulators of cell metabolism in a transgenic mouse model of papillary lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-myc expression: keep the noise down! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of G418 on the growth and metabolism of recombinant mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Neomycin Disposal: A Guide for Laboratory Professionals
Ensuring the safe and proper disposal of laboratory reagents is a cornerstone of responsible research. For scientists and drug development professionals, handling antibiotic waste, such as neomycin, requires adherence to specific protocols to mitigate environmental contamination and the rise of antimicrobial resistance. This guide provides a comprehensive overview of the proper disposal procedures for this compound, emphasizing safety and regulatory compliance.
Deactivation and Disposal of this compound Waste
This compound is categorized as a heat-sensitive antibiotic.[1] However, there are conflicting reports regarding its complete inactivation by standard autoclaving procedures. While some sources suggest that autoclaving or boiling can destroy this compound, others indicate that as an aminoglycoside, it may not be fully destroyed under normal autoclaving conditions and may require a very acidic pH for inactivation or be disposed of as chemical waste.[1] Therefore, a cautious approach is essential.
It is crucial to consult and strictly follow your institution's Environmental Health and Safety (EHS) guidelines as the primary source of instruction for antibiotic waste disposal.[1]
Disposal of this compound-Containing Media and Solutions:
-
Used Culture Media: Media containing this compound should generally be treated as chemical waste.[1] Even after autoclaving to destroy pathogens, the antibiotic may persist.[1]
-
Stock Antibiotic Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste.[1] These should never be autoclaved or poured down the drain.[1][2] They must be collected in designated, approved chemical waste containers for disposal by your institution's hazardous waste management service.[1]
-
Contaminated Labware: Any labware, such as pipette tips, gloves, and flasks, that has come into contact with this compound should be decontaminated and disposed of according to institutional protocols for chemical waste.[1][3]
Structured Disposal Guidelines
For clarity and easy reference, the following table summarizes the recommended disposal procedures for different forms of this compound waste.
| Waste Type | Recommended Disposal Procedure | Key Considerations |
| This compound Stock Solutions | Treat as hazardous chemical waste. Collect in a designated, properly labeled, and sealed waste container. Arrange for pickup by your institution's EHS or hazardous waste contractor. | Do not autoclave. Do not pour down the drain. |
| Used Cell Culture Media Containing this compound | Treat as chemical waste. Autoclave to kill biological agents, then collect the autoclaved media for chemical waste disposal. | Autoclaving may not inactivate the this compound. Always follow institutional guidelines. |
| Solid Waste Contaminated with this compound (e.g., gloves, pipette tips) | Segregate from regular trash. Place in a designated container for chemical or pharmaceutical waste. | Follow your institution's specific procedures for solid chemical waste. |
| Empty this compound Vials/Containers | Triple-rinse with a suitable solvent (e.g., water), collect the rinsate as chemical waste, and then dispose of the container according to institutional guidelines for empty chemical containers. | Ensure all residual this compound is removed before disposal of the container. |
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Regulatory Framework
The disposal of pharmaceutical waste, including antibiotics, is regulated by various agencies to prevent environmental contamination and health risks.[2][4] In the United States, the Environmental Protection Agency (EPA) sets guidelines for the management of hazardous waste through the Resource Conservation and Recovery Act (RCRA).[4][5] Many institutions contract with specialized biomedical waste disposal companies to handle the final treatment and disposal of chemical and pharmaceutical waste, which often involves incineration.[3][4]
It is imperative for all laboratory personnel to be trained on their institution's specific waste management policies to ensure compliance and safety. Improper disposal, such as flushing antibiotics down the drain, can lead to their release into aquatic ecosystems, contributing to pollution and the development of antibiotic-resistant bacteria.[2][4]
References
Essential Safety and Logistical Information for Handling Neomycin
For researchers, scientists, and drug development professionals, the safe handling of Neomycin is paramount to ensure personal safety and prevent environmental contamination. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to minimize exposure.
| PPE Category | Item | Specifications and Use |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when handling the solid compound, weighing, or any procedure that may generate dust. Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Essential to prevent eye contact with this compound powder or solutions. |
| Hand Protection | Nitrile or other impervious gloves | Gloves should be inspected before use and hands should be washed and dried after handling. For extensive handling, double-gloving is recommended.[2] |
| Body Protection | Laboratory coat, disposable coveralls, or impervious clothing | A fully buttoned lab coat is standard. For larger quantities or risk of significant spillage, more protective clothing may be necessary.[1] |
Occupational Exposure Limits
Adherence to established occupational exposure limits is critical for personnel safety.
| Substance | Limit Type | Value |
| This compound Sulfate | TWA (8-hour) | 100 µg/m³[1][2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential. The following workflow outlines the key steps to be taken.
Step-by-Step Handling Procedures
1. Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific procedures involving this compound.
-
Engineering Controls: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust, such as weighing, use a certified chemical fume hood or a powder containment hood.[3]
-
PPE Inspection: Ensure all necessary PPE is available and in good condition.
2. Handling:
-
Weighing: When weighing the solid compound, do so within a fume hood to minimize inhalation exposure. Use anti-static weigh paper or a weigh boat.
-
Preparing Solutions: To avoid splashing when preparing solutions, add the solvent to the solid this compound slowly.
-
General Hygiene: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly before breaks and after work.[4]
3. In Case of a Spill:
-
Evacuate: Evacuate non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Cleanup: For solid spills, avoid generating dust.[1] Collect the spilled material using a method that controls dust generation, such as carefully sweeping or vacuuming with a HEPA-filtered vacuum.[1][2] Place the collected material into a suitable, labeled container for disposal.[1] For liquid spills, use a non-combustible absorbent material to collect the spill and place it in a labeled container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
4. First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation or a rash occurs.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Collection: All this compound waste, including contaminated lab supplies (e.g., gloves, weigh boats, pipette tips), should be collected in clearly labeled, sealed containers.
-
Disposal Method: this compound waste should be disposed of through a licensed chemical destruction plant or by controlled incineration.[5] Do not discharge this compound into sewer systems or the environment.[5]
-
Container Disposal: Empty containers should be handled as the product itself. They can be punctured to prevent reuse and disposed of in a sanitary landfill or incinerated if combustible.
-
Regulations: All disposal activities must be in accordance with local, state, and federal regulations.[5] It is important to note that pharmaceutical waste management is regulated, and generators are responsible for proper disposal.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
